Fura-5F AM
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C43H44FN3O24 |
|---|---|
Molecular Weight |
1005.8 g/mol |
IUPAC Name |
acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-fluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C43H44FN3O24/c1-24(48)60-19-65-38(53)15-46(16-39(54)66-20-61-25(2)49)31-7-6-30(44)12-35(31)59-9-8-58-34-10-29-11-36(42-45-14-37(71-42)43(57)69-23-64-28(5)52)70-33(29)13-32(34)47(17-40(55)67-21-62-26(3)50)18-41(56)68-22-63-27(4)51/h6-7,10-14H,8-9,15-23H2,1-5H3 |
InChI Key |
DSOZWDAWNWGXIM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Fura-5F AM: An In-depth Technical Guide for Cellular Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Fura-5F AM
This compound is a high-affinity, ratiometric fluorescent indicator used for the precise measurement of intracellular calcium concentrations ([Ca²⁺]i). As a member of the Fura family of dyes, it is a crucial tool in neuroscience, muscle physiology, and cell signaling research, enabling the dynamic monitoring of calcium, a ubiquitous second messenger.[1] Fura-5F is a derivative of the parent compound Fura-2 and possesses a lower affinity for Ca²⁺, making it particularly well-suited for measuring higher calcium concentrations that would saturate Fura-2.[2]
The "AM" designation indicates that the molecule is in its acetoxymethyl ester form. This chemical modification renders the dye lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant active form, Fura-5F, within the cytosol.[3][][5][6] This active form is a potent BAPTA-based chelator that exhibits a spectral shift upon binding to free Ca²⁺.
Mechanism of Action
The core of Fura-5F's functionality lies in its ratiometric fluorescent properties. Unlike single-wavelength indicators, Fura-5F displays a shift in its excitation spectrum upon binding to calcium, while its emission wavelength remains relatively constant. Specifically, the peak excitation wavelength shifts from approximately 363 nm in the Ca²⁺-free state to 336 nm when complexed with Ca²⁺, with a constant emission maximum around 512 nm.[7]
This ratiometric nature is a significant advantage in quantitative fluorescence microscopy. By measuring the ratio of fluorescence intensity at these two excitation wavelengths, it is possible to determine the intracellular calcium concentration with high accuracy. This method effectively cancels out variations in dye concentration, cell thickness, photobleaching, and illumination intensity, which can be significant sources of error in non-ratiometric measurements.
Quantitative Data: Spectroscopic Properties
The following table summarizes the key quantitative properties of the active form of Fura-5F.
| Property | Value | Notes |
| Excitation Maximum (Ca²⁺-free) | ~363 nm | The longer excitation wavelength when not bound to calcium. |
| Excitation Maximum (Ca²⁺-bound) | ~336 nm | The shorter excitation wavelength upon calcium binding. |
| Emission Maximum | ~512 nm | The emission wavelength is largely independent of calcium concentration. |
| Dissociation Constant (Kd) | ~400 nM | The concentration of Ca²⁺ at which 50% of the indicator is bound. This value can be influenced by factors such as pH, temperature, and ionic strength of the cellular environment.[2] |
| Quantum Yield | Not explicitly found for Fura-5F, but Fura-2 has a quantum yield of 0.23 (Ca²⁺-free) and 0.49 (Ca²⁺-bound).[7] | The quantum yield of Fura-5F is expected to be similar to that of Fura-2. |
| Molar Extinction Coefficient (ε) | Not explicitly found for Fura-5F, but Fura-2 has an ε of ~29,000 cm⁻¹M⁻¹ at 335 nm (Ca²⁺-bound) and ~26,000 cm⁻¹M⁻¹ at 363 nm (Ca²⁺-free).[7] | The molar extinction coefficient of Fura-5F is expected to be in a similar range to Fura-2. |
Experimental Protocols
The following is a generalized protocol for loading cells with this compound. Optimal conditions, including dye concentration and incubation times, should be empirically determined for each cell type and experimental setup.
4.1. Reagent Preparation
-
This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Pluronic F-127 Solution (Optional but Recommended): Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the AM ester in aqueous media.
-
Loading Buffer: Use a buffered physiological saline solution, such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer, at the appropriate pH for your cells (typically pH 7.2-7.4).
4.2. Cell Loading Procedure
-
Cell Preparation: Culture cells on coverslips or in appropriate imaging chambers. Ensure cells are healthy and sub-confluent.
-
Prepare Loading Solution: Dilute the this compound stock solution into the loading buffer to a final concentration of 1-5 µM. For improved dye loading, first mix the this compound stock solution with an equal volume of the 20% Pluronic F-127 stock solution before diluting in the loading buffer. This will result in a final Pluronic F-127 concentration of approximately 0.02-0.1%.
-
Incubation: Remove the cell culture medium and replace it with the this compound loading solution. Incubate the cells for 15-60 minutes at 20-37°C. The optimal time and temperature will vary between cell types. Lowering the incubation temperature may reduce compartmentalization of the dye.
-
Washing: After incubation, wash the cells 2-3 times with fresh, warm loading buffer (without the dye) to remove any extracellular this compound.
-
De-esterification: Incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete hydrolysis of the AM ester by intracellular esterases.
-
Imaging: The cells are now ready for fluorescence imaging. Excite the cells alternately at ~340 nm and ~380 nm and collect the emission at ~510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths is then used to calculate the intracellular calcium concentration.
Visualizations
Intracellular Calcium Signaling Pathway
Caption: G-protein coupled receptor (GPCR) signaling cascade leading to intracellular calcium release.
This compound Experimental Workflow
Caption: Step-by-step workflow for intracellular calcium imaging using this compound.
Logical Relationship of this compound Mechanism
Caption: The mechanism of this compound from cell entry to fluorescence signal generation.
References
- 1. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Characterization of a Range of Fura Dyes with Two-Photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]
Fura-5F AM for Intracellular Calcium Measurement: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of Fura-5F AM, a ratiometric fluorescent indicator for the quantitative measurement of intracellular calcium. Fura-5F is a valuable tool for researchers in various fields, including neuroscience, cell signaling, and drug discovery, enabling the precise monitoring of calcium dynamics in living cells.
Core Principle of this compound in Calcium Measurement
This compound (acetoxymethyl ester) is a cell-permeant derivative of the calcium indicator Fura-5F. Its utility in measuring intracellular calcium ([Ca²⁺]i) is based on a multi-step process that culminates in a ratiometric fluorescence signal directly proportional to the concentration of free calcium ions within the cell.
The fundamental principle involves three key stages:
-
Cell Loading: The AM ester form of Fura-5F is lipophilic, allowing it to passively diffuse across the cell membrane into the cytoplasm.[1][2]
-
Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This enzymatic action transforms the molecule into its active, cell-impermeant form, Fura-5F, which is a polyanionic carboxylic acid. This process effectively traps the indicator within the cytosol.[2]
-
Ratiometric Calcium Detection: The trapped Fura-5F is a dual-excitation fluorescent indicator. Upon binding to Ca²⁺, its fluorescence excitation spectrum undergoes a significant shift. Specifically, the excitation maximum shifts from approximately 363 nm in the Ca²⁺-free state to around 335 nm when saturated with Ca²⁺.[3] The fluorescence emission, however, remains relatively constant at about 510 nm. By measuring the ratio of the fluorescence intensity emitted at 510 nm when the dye is excited at 340 nm and 380 nm, a quantitative measure of the intracellular calcium concentration can be determined.[4] This ratiometric approach provides a robust measurement that is largely independent of variables such as dye concentration, cell thickness, and photobleaching.[2][5]
Figure 1. Principle of this compound cell loading and activation.
Quantitative Data Presentation
Fura-5F is a derivative of Fura-2, offering a lower affinity for calcium, which can be advantageous for studying higher calcium concentrations.[6] The key quantitative parameters of Fura-5F and its parent compound Fura-2 are summarized below for comparison.
| Parameter | Fura-5F | Fura-2 | Reference(s) |
| Dissociation Constant (Kd) for Ca²⁺ | ~400 nM | ~140-145 nM | [6][7] |
| Excitation Maximum (λex), Ca²⁺-free | ~363 nm | ~363 nm | [3][4] |
| Excitation Maximum (λex), Ca²⁺-bound | ~335 nm | ~335 nm | [3][4] |
| Emission Maximum (λem) | ~510-512 nm | ~510-512 nm | [3] |
Experimental Protocols
The following protocols provide a general framework for using this compound to measure intracellular calcium. It is crucial to optimize these protocols for specific cell types and experimental conditions.
General Cell Loading Protocol for Adherent Cells
This protocol is adapted from standard procedures for Fura-2 AM and is applicable to this compound.[8][9]
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO. Pluronic® F-127 is a non-ionic surfactant that aids in the dispersion of the AM ester in aqueous media.[2]
-
Prepare a suitable physiological buffer, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline, with pH adjusted to 7.2-7.4.
-
-
Loading Solution Preparation:
-
For a final loading concentration of 1-5 µM this compound, dilute the DMSO stock solution into the physiological buffer.
-
To facilitate solubilization, first mix the this compound stock solution with an equal volume of the 20% Pluronic® F-127 stock solution before diluting in the buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.[10]
-
Optional: To reduce dye leakage from the cells, the organic anion transport inhibitor probenecid (B1678239) can be added to the loading and imaging buffers at a final concentration of 1-2.5 mM.[8]
-
-
Cell Loading:
-
Grow cells to 70-90% confluency on glass coverslips or in imaging-compatible microplates.
-
Aspirate the culture medium and wash the cells once with the physiological buffer.
-
Add the this compound loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark. Incubation at lower temperatures can sometimes reduce compartmentalization of the dye into organelles.[8]
-
-
De-esterification and Imaging:
-
After incubation, wash the cells twice with the physiological buffer (containing probenecid, if used) to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the intracellular this compound.[2][8]
-
The cells are now ready for imaging on a fluorescence microscope or plate reader equipped for ratiometric measurements with excitation at approximately 340 nm and 380 nm, and emission detection around 510 nm.[5]
-
Figure 2. Experimental workflow for this compound loading and imaging.
Protocol for Measuring Store-Operated Calcium Entry (SOCE)
Fura-5F is well-suited for studying signaling pathways like Store-Operated Calcium Entry (SOCE), where a rise in intracellular calcium follows the depletion of endoplasmic reticulum (ER) calcium stores.[6]
-
Cell Loading: Load cells with this compound as described in the general protocol (Section 3.1).
-
Experimental Setup:
-
Mount the coverslip with loaded cells onto a perfusion chamber on the microscope stage.
-
Begin perfusion with a Ca²⁺-free physiological buffer.
-
-
ER Store Depletion:
-
To deplete the ER calcium stores, perfuse the cells with the Ca²⁺-free buffer containing a SERCA (Sarco/Endoplasmic Reticulum Ca²⁺-ATPase) pump inhibitor, such as thapsigargin (B1683126) (1-2 µM).
-
This will induce a transient increase in cytosolic Ca²⁺ due to the leakage of Ca²⁺ from the ER. Monitor the Fura-5F ratio until it returns to a stable baseline.[11]
-
-
Activation of SOCE:
-
Once the ER stores are depleted and the cytosolic Ca²⁺ has stabilized, switch the perfusion to a physiological buffer containing a normal concentration of extracellular Ca²⁺ (e.g., 1-2 mM).
-
The reintroduction of extracellular Ca²⁺ will trigger a robust and sustained increase in the Fura-5F ratio, which represents the influx of Ca²⁺ through store-operated channels.[11]
-
-
Data Acquisition and Analysis:
-
Record the fluorescence intensities at 340 nm and 380 nm excitation throughout the experiment.
-
Calculate the 340/380 nm ratio to quantify the changes in intracellular calcium concentration during store depletion and SOCE activation.
-
Signaling Pathway Visualization: Store-Operated Calcium Entry
The following diagram illustrates the key steps in the SOCE pathway that can be monitored using Fura-5F.
Figure 3. Signaling pathway of Store-Operated Calcium Entry (SOCE).
Troubleshooting and Considerations
-
Incomplete Hydrolysis: Incomplete cleavage of the AM esters can lead to an underestimation of intracellular Ca²⁺ levels. Ensure a sufficient de-esterification period after loading.[2]
-
Dye Compartmentalization: Fura dyes can sometimes accumulate in organelles. Loading at lower temperatures may mitigate this issue.[8]
-
Dye Leakage: The use of probenecid can help reduce the extrusion of the active dye from the cells.[8]
-
Phototoxicity: Minimize exposure of cells to the UV excitation light to prevent phototoxicity and photobleaching. Use neutral density filters to reduce illumination intensity.[1]
-
Calibration: For absolute quantification of [Ca²⁺]i, calibration of the Fura-5F signal is necessary. This typically involves determining the minimum (Rmin) and maximum (Rmax) fluorescence ratios using ionophores and Ca²⁺-free/saturating Ca²⁺ solutions.[2][12]
References
- 1. youtube.com [youtube.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. abpbio.com [abpbio.com]
- 9. hellobio.com [hellobio.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. moodle2.units.it [moodle2.units.it]
Fura-5F AM: A Technical Guide to its Core Function in Intracellular Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fura-5F acetoxymethyl (AM) ester, a ratiometric fluorescent indicator essential for the precise measurement of intracellular calcium concentrations. This document details its mechanism of action, key spectral and chemical properties, experimental protocols for its application, and its role in elucidating cellular signaling pathways.
Core Principles of Fura-5F AM Function
This compound is a cell-permeant derivative of the fluorescent calcium indicator Fura-5F. Its utility in live-cell imaging stems from two key molecular features: the acetoxymethyl (AM) ester groups and the core Fura-5F fluorophore.
-
The Role of Acetoxymethyl (AM) Esters: The AM esters are lipophilic moieties that mask the polar carboxyl groups of the Fura-5F molecule. This uncharged, hydrophobic form allows the probe to readily diffuse across the plasma membrane into the cytoplasm of living cells.[1][2] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, regenerating the active, carboxylate form of Fura-5F.[1][2] This de-esterified Fura-5F is polar and thus trapped within the cell, enabling the measurement of intracellular calcium dynamics.[1][2]
-
Ratiometric Calcium Sensing by Fura-5F: The de-esterified Fura-5F is a ratiometric indicator, meaning that its fluorescence excitation spectrum shifts upon binding to calcium ions (Ca²⁺).[3] Specifically, the peak excitation wavelength for Ca²⁺-bound Fura-5F is approximately 336 nm, while the peak for Ca²⁺-free Fura-5F is around 363 nm.[1][4] The fluorescence emission is monitored at a single wavelength, typically around 512 nm.[1][4] By calculating the ratio of the fluorescence intensities emitted upon excitation at these two wavelengths (340 nm and 380 nm are commonly used instrumentally), a quantitative measure of the intracellular Ca²⁺ concentration can be obtained.[3][5][6] This ratiometric measurement provides a significant advantage as it is largely independent of variations in dye concentration, cell thickness, and photobleaching, leading to more accurate and reliable data.[3][6]
Quantitative Data Presentation
The spectral and chemical properties of Fura-5F are summarized in the table below, alongside a comparison with other common Fura series indicators. This allows for an informed selection of the appropriate indicator based on the expected calcium concentration range of the experimental system.
| Property | Fura-5F | Fura-4F | Fura-6F | Fura-2 |
| Dissociation Constant (Kd) for Ca²⁺ | ~400 nM[2] | ~770 nM[2] | ~5.3 µM[2] | ~145 nM |
| Excitation Max (Ca²⁺-bound) | ~336 nm[4] | ~336 nm[4] | ~336 nm[4] | ~335 nm |
| Excitation Max (Ca²⁺-free) | ~363 nm[4] | ~366 nm[4] | ~364 nm[4] | ~363 nm |
| Emission Max | ~512 nm[1][4] | ~511 nm[4] | ~512 nm[4] | ~510 nm |
| Molar Extinction Coefficient (Ca²⁺-bound at λmax) | ~29,000 cm⁻¹M⁻¹[4] | ~23,000 cm⁻¹M⁻¹[4] | ~28,000 cm⁻¹M⁻¹[4] | ~33,000 cm⁻¹M⁻¹ |
| Molar Extinction Coefficient (Ca²⁺-free at λmax) | ~26,000 cm⁻¹M⁻¹[4] | ~21,000 cm⁻¹M⁻¹[4] | ~25,000 cm⁻¹M⁻¹[4] | ~25,000 cm⁻¹M⁻¹ |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in live-cell calcium imaging. Optimization for specific cell types and experimental conditions is recommended.
Reagent Preparation
-
This compound Stock Solution (1-5 mM): Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[4] Store the stock solution in small aliquots at -20°C, protected from light and moisture.[4]
-
Pluronic™ F-127 Stock Solution (20% w/v): Dissolve Pluronic™ F-127 in DMSO. This non-ionic detergent aids in the dispersion of the AM ester in aqueous loading buffers.[5][7]
-
Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.[6][7] For some cell types, the inclusion of an anion-transport inhibitor like probenecid (B1678239) can improve dye retention.[7]
Cell Loading Protocol
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or microplates).
-
Prepare Loading Solution: Dilute the this compound stock solution into the loading buffer to a final concentration of 1-10 µM.[5] To aid in solubilization, first mix the this compound stock solution with an equal volume of 20% Pluronic™ F-127 solution before diluting in the buffer.[4]
-
Dye Loading: Remove the cell culture medium and wash the cells with the loading buffer. Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C.[5][7]
-
De-esterification: After loading, wash the cells twice with fresh loading buffer to remove extracellular dye.[4] Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the this compound by intracellular esterases.[4]
Ratiometric Calcium Imaging and Data Acquisition
-
Imaging Setup: Use a fluorescence microscope or plate reader equipped with excitation filters for approximately 340 nm and 380 nm, and an emission filter for approximately 510 nm.[3][5]
-
Data Acquisition: Acquire fluorescence images or intensity readings by alternating between the 340 nm and 380 nm excitation wavelengths while collecting the emission at 510 nm.[8]
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380) for each time point and region of interest.[5][8] This ratio is then used to calculate the intracellular calcium concentration using the Grynkiewicz equation: [ [Ca^{2+}] = K_d \times \frac{(R - R_{min})}{(R_{max} - R)} \times \frac{F_{free}^{380}}{F_{bound}^{380}} ] where
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
is the dissociation constant of the indicator,Kd is the experimental fluorescence ratio,R is the ratio in the absence of calcium,Rminngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted"> is the ratio at calcium saturation, andRmaxngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted"> is the ratio of fluorescence intensities at 380 nm for the calcium-free and calcium-bound forms of the indicator.[4]Ffree380/Fbound380
Visualizing Cellular Processes with this compound
The following diagrams illustrate the key processes involved in the function and application of this compound.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - ID [thermofisher.com]
- 3. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 7. hellobio.com [hellobio.com]
- 8. Ratiometric Imaging | Learn & Share | Leica Microsystems [leica-microsystems.com]
In-Depth Technical Guide: Hydrolysis of Fura-5F AM by Intracellular Esterases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the intracellular hydrolysis of Fura-5F acetoxymethyl (AM) ester, a critical step for the use of this ratiometric fluorescent indicator in measuring intracellular calcium concentrations.
Introduction to Fura-5F AM
This compound is a membrane-permeant derivative of the fluorescent calcium indicator Fura-5F.[1] Like other members of the Fura family, it is a valuable tool for quantifying intracellular calcium levels, particularly in neuroscience, muscle physiology, and cell signaling research.[2] The acetoxymethyl ester groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, the AM esters are cleaved by intracellular esterases, converting this compound into its active, membrane-impermeant form, Fura-5F. This process effectively traps the indicator within the cell.[1][2]
The Hydrolysis of this compound: A Step-by-Step Process
The activation of this compound within a cell is a two-step enzymatic process mediated by ubiquitous intracellular esterases.
Step 1: De-esterification by Intracellular Esterases
Upon entering the cell, this compound encounters a variety of non-specific intracellular esterases, primarily carboxylesterases. These enzymes catalyze the hydrolysis of the four acetoxymethyl ester groups attached to the Fura-5F molecule. This cleavage releases the free carboxylate groups, which are essential for calcium binding.
Step 2: Conversion to the Active, Calcium-Sensitive Form
The removal of the AM ester groups transforms the lipophilic, non-fluorescent this compound into the hydrophilic and fluorescent Fura-5F. This structural change prevents the molecule from leaking back out of the cell and enables it to bind to intracellular calcium ions. The byproducts of this hydrolysis are formaldehyde (B43269) and acetic acid.[3]
Quantitative Data
| Parameter | Cell Type | Value | Reference |
| Fura-2 (B149405) Formation Rate | Murine N1E-115 Neuroblastoma | 9.7 pmol/min/106 cells | [4] |
| Fura-2 Formation Rate | Human Pulmonary Artery Endothelial Cells | 2.6 nmol/min/106 cells | [4] |
| Half-time for Fura-2 Loss (Efflux) | Murine N1E-115 Neuroblastoma | 34 min | [4] |
| Half-time for Fura-2 Loss (Efflux) | Human Pulmonary Artery Endothelial Cells | 74 min | [4] |
Note: The data presented above is for Fura-2 AM and should be considered as an approximation for this compound due to their structural similarity.
Experimental Protocols
Cell Loading with this compound
This protocol provides a general guideline for loading mammalian cells with this compound. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
This compound (dissolved in anhydrous DMSO to a stock concentration of 1-5 mM)
-
Pluronic F-127 (20% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional, to inhibit organic anion transporters)
Procedure:
-
Prepare Loading Solution:
-
Warm the this compound stock solution and Pluronic F-127 solution to room temperature.
-
In a microcentrifuge tube, mix equal volumes of the this compound stock solution and 20% Pluronic F-127.
-
Dilute this mixture into the physiological buffer to a final this compound concentration of 1-5 µM. The final concentration of Pluronic F-127 should be approximately 0.02%.
-
If using, add probenecid to the loading solution at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
For adherent cells: Remove the culture medium and wash the cells once with the physiological buffer. Add the loading solution to the cells.
-
For suspension cells: Centrifuge the cells to form a pellet, remove the supernatant, and resuspend the cells in the loading solution.
-
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark. This allows for the passive diffusion of this compound into the cells and the initial phase of hydrolysis.
-
Washing:
-
For adherent cells: Aspirate the loading solution and wash the cells twice with fresh, pre-warmed physiological buffer.
-
For suspension cells: Centrifuge the cells, remove the supernatant, and resuspend in fresh, pre-warmed physiological buffer. Repeat the wash step.
-
-
De-esterification: After washing, add fresh physiological buffer and incubate the cells for an additional 30 minutes at room temperature in the dark to ensure complete hydrolysis of the intracellular this compound.
Factors Influencing Hydrolysis
Several factors can impact the efficiency of this compound hydrolysis and the subsequent measurement of intracellular calcium:
-
Cell Type: The type and activity of intracellular esterases vary significantly among different cell types, leading to different hydrolysis rates.[3]
-
Temperature: Incubation at 37°C generally facilitates faster hydrolysis. However, lower temperatures may be necessary for some cell types to prevent compartmentalization of the dye into organelles.
-
Dye Concentration: High concentrations of this compound can saturate the intracellular esterases, leading to incomplete hydrolysis.[3]
-
Incubation Time: A sufficient incubation period is crucial for both the loading of the dye and its complete de-esterification.
-
Presence of Serum: Serum in the loading buffer can contain extracellular esterases that may hydrolyze the this compound before it enters the cells.
Common Issues and Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Fluorescence Signal | Incomplete hydrolysis. | Increase the de-esterification incubation time. Optimize loading concentration and time. |
| Low intracellular esterase activity. | Some cell types may not be suitable for AM ester loading. | |
| Dye leakage from cells. | Use probenecid to inhibit organic anion transporters. Perform experiments at a lower temperature. | |
| High Background Fluorescence | Incomplete washing. | Ensure thorough washing to remove all extracellular this compound. |
| Spontaneous hydrolysis of this compound in the loading buffer. | Prepare the loading solution fresh and use it promptly. | |
| Compartmentalization of Dye | Dye accumulation in organelles (e.g., mitochondria, endoplasmic reticulum). | Load cells at a lower temperature (e.g., room temperature). Use the lowest effective dye concentration. |
Application: Monitoring GPCR-Mediated Calcium Signaling
Fura-5F is frequently used to monitor changes in intracellular calcium following the activation of G protein-coupled receptors (GPCRs), particularly those that couple to the Gq alpha subunit.
Upon ligand binding, the Gq-coupled receptor activates phospholipase C (PLC).[5] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of stored calcium into the cytosol.[6] This increase in intracellular calcium can be precisely measured using the fluorescent signal from hydrolyzed Fura-5F.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Incomplete hydrolysis of the calcium indicator precursor fura-2 pentaacetoxymethyl ester (fura-2 AM) by cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 6. bio.libretexts.org [bio.libretexts.org]
Fura-5F AM: A Technical Guide to its Spectral Properties and Applications in Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties of Fura-5F acetoxymethyl (AM) ester, a ratiometric fluorescent indicator widely used for the quantification of intracellular calcium concentrations. This document details experimental protocols for its use and visualizes key workflows and signaling pathways, offering a valuable resource for researchers in cellular biology, neuroscience, and drug discovery.
Core Spectral and Chemical Properties
Fura-5F AM is a cell-permeant analog of the ratiometric calcium indicator Fura-2. Once inside the cell, non-specific esterases cleave the AM ester groups, trapping the active, calcium-sensitive Fura-5F molecule.[1][2] Fura-5F exhibits a shift in its excitation spectrum upon binding to Ca²⁺, allowing for the determination of intracellular calcium concentrations by measuring the ratio of fluorescence intensities at two different excitation wavelengths.[3][4][5] This ratiometric measurement minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.[3][5][6]
Quantitative Spectral Data
The following table summarizes the key spectral and chemical properties of Fura-5F.
| Property | Value (Ca²⁺-free) | Value (Ca²⁺-bound) | Reference |
| Excitation Maximum (λex) | 363 nm | 336 nm | [7] |
| Emission Maximum (λem) | 512 nm | 506 nm | [7] |
| Molar Extinction Coefficient (ε) | 26,000 cm⁻¹M⁻¹ | 29,000 cm⁻¹M⁻¹ | [7] |
| Quantum Yield (Φ) | Not specified | Not specified | |
| Dissociation Constant (Kd) for Ca²⁺ | \multicolumn{2}{c | }{0.40 µM (400 nM)} | [7][8] |
Note: The quantum yield for Fura-5F is reported to be 0.40, though the specific conditions (Ca²⁺-free or -bound) are not explicitly detailed in the available literature.[8] Spectroscopic data were measured in 100 mM KCl, 10 mM MOPS, pH 7.20, with 0–10 mM CaEGTA at 22°C.[7]
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in live cells.
Preparation of this compound Stock Solution
A concentrated stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) is the first step for cell loading.
Materials:
-
This compound
-
High-quality, anhydrous DMSO
Procedure:
-
Prepare a 1–5 mM stock solution of this compound in anhydrous DMSO.[7] For example, to make a 1 mM stock solution, dissolve 1 mg of this compound (MW ~1000 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
Cell Loading with this compound
This protocol describes the loading of adherent or suspension cells with this compound.
Materials:
-
Cells of interest
-
This compound stock solution (from Protocol 1)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Pluronic® F-127 (optional, to aid in dye solubilization)
-
Probenecid (B1678239) (optional, to inhibit dye extrusion by organic anion transporters)
Procedure:
-
Culture cells to the desired confluency on coverslips or in multi-well plates.
-
Prepare a fresh loading buffer by diluting the this compound stock solution into the physiological buffer to a final concentration of 1-10 µM.[9] The optimal concentration should be determined empirically for each cell type.
-
(Optional) To aid in the dispersion of the AM ester in the aqueous loading buffer, Pluronic® F-127 can be added to the loading buffer at a final concentration of 0.02-0.04%.
-
(Optional) To prevent the active Fura-5F from being pumped out of the cell, probenecid can be included in the loading buffer at a final concentration of 1-2.5 mM.
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Add the this compound loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. Incubation at room temperature may reduce dye compartmentalization into organelles.[10]
-
After incubation, wash the cells two to three times with the physiological buffer to remove extracellular this compound.
-
Incubate the cells for an additional 30 minutes in physiological buffer to allow for complete de-esterification of the this compound to its active form.[11]
Ratiometric Calcium Measurement
This protocol outlines the procedure for acquiring ratiometric fluorescence data.
Materials:
-
Fura-5F-loaded cells (from Protocol 2)
-
Fluorescence microscope or plate reader equipped with excitation filters for ~340 nm and ~380 nm and an emission filter for ~510 nm.
Procedure:
-
Place the loaded cells on the microscope stage or in the plate reader.
-
Excite the cells sequentially at approximately 340 nm and 380 nm.
-
Collect the fluorescence emission at approximately 510 nm for each excitation wavelength.
-
Record the fluorescence intensity at both excitation wavelengths over time to monitor changes in intracellular calcium.
-
The ratio of the fluorescence intensity at 340 nm to the intensity at 380 nm (Ratio 340/380) is calculated. An increase in this ratio corresponds to an increase in intracellular Ca²⁺.
In Situ Calibration of Fura-5F
To convert the fluorescence ratio to an absolute calcium concentration, an in situ calibration is performed.[12]
Materials:
-
Fura-5F-loaded cells
-
Calcium-free buffer (e.g., HBSS with 10 mM EGTA)
-
Calcium-saturating buffer (e.g., HBSS with 10 mM CaCl₂)
-
Ionomycin (a calcium ionophore)
Procedure:
-
After recording the experimental calcium changes, perfuse the cells with the calcium-free buffer containing 5-10 µM ionomycin. This will chelate all intracellular calcium, and the resulting 340/380 ratio will be Rmin.
-
Next, perfuse the cells with the calcium-saturating buffer containing 5-10 µM ionomycin. This will saturate the intracellular Fura-5F with calcium, and the resulting 340/380 ratio will be Rmax.
-
The intracellular calcium concentration ([Ca²⁺]i) can then be calculated using the Grynkiewicz equation:
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380)
Where:
-
Kd is the dissociation constant of Fura-5F for Ca²⁺ (400 nM).[7][8]
-
R is the experimentally measured 340/380 ratio.
-
Rmin is the 340/380 ratio in the absence of calcium.
-
Rmax is the 340/380 ratio at calcium saturation.
-
Fmax380 / Fmin380 is the ratio of fluorescence intensities at 380 nm excitation in calcium-free and calcium-saturating conditions, respectively.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the use of this compound.
Caption: Workflow of this compound loading and activation within a cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 3. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 4. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 5. Fura-2 - Wikipedia [en.wikipedia.org]
- 6. カルシウムインジケーター | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. biotium.com [biotium.com]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moodle2.units.it [moodle2.units.it]
Fura-5F AM: An In-depth Technical Guide to its Spectroscopic Properties and Application in Intracellular Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent calcium indicator Fura-5F AM, focusing on its spectral properties, experimental application, and the underlying principles of intracellular calcium signaling. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, neuroscience, and drug discovery who utilize fluorescence microscopy to investigate cellular calcium dynamics.
Core Principles of this compound Calcium Imaging
This compound is a cell-permeant acetoxymethyl (AM) ester derivative of the ratiometric calcium indicator Fura-5F. The AM ester modification renders the molecule lipophilic, allowing it to passively diffuse across the plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant Fura-5F in the cytosol.[1][2][3][4][]
The power of Fura-5F lies in its ratiometric nature. Unlike single-wavelength indicators, Fura-5F exhibits a shift in its excitation spectrum upon binding to calcium (Ca²⁺), while its emission wavelength remains relatively constant.[6] Specifically, the peak excitation wavelength shifts from approximately 363 nm in the Ca²⁺-free form to around 336 nm when saturated with Ca²⁺.[6][7] The fluorescence emission is typically measured at approximately 512 nm.[6][7] By calculating the ratio of the fluorescence intensities emitted when the dye is excited at these two wavelengths, a quantitative measure of the intracellular calcium concentration can be obtained that is largely independent of variables such as dye concentration, cell thickness, and photobleaching.[6]
Spectral and Physicochemical Properties of Fura-5F
A thorough understanding of the spectral properties of Fura-5F is critical for designing and interpreting calcium imaging experiments. The key quantitative data for Fura-5F are summarized in the table below.
| Property | Value (Ca²⁺-free) | Value (Ca²⁺-bound) | Reference |
| Excitation Maximum (λex) | ~363 nm | ~336 nm | [6][7] |
| Emission Maximum (λem) | ~512 nm | ~506 nm | [7] |
| Molar Extinction Coefficient (ε) | ~26,000 cm⁻¹M⁻¹ (at 363 nm) | ~29,000 cm⁻¹M⁻¹ (at 336 nm) | [7] |
| Dissociation Constant (Kd) | \multicolumn{2}{c | }{~0.40 µM} | [6][7] |
Experimental Protocol: Measurement of Intracellular Calcium with this compound
The following protocol provides a generalized workflow for loading cells with this compound and measuring intracellular calcium. Optimization of dye concentration, loading time, and temperature is recommended for specific cell types and experimental conditions.
Reagent Preparation
-
This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[7][8] Store the stock solution at -20°C, protected from light and moisture.[7][9]
-
Pluronic™ F-127 Solution: Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in DMSO. This non-ionic detergent aids in the dispersion of the lipophilic this compound in aqueous loading buffers.[2][8]
-
Loading Buffer: Prepare a suitable physiological buffer, such as Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-HEPES (KRH) buffer, pH 7.2-7.4.[9][10] For many cell types, the addition of an organic anion transport inhibitor, such as probenecid (B1678239) (1-2.5 mM), to the loading and imaging buffer is recommended to reduce the leakage of the de-esterified dye from the cells.[8]
Cell Loading Procedure
-
Cell Preparation: Culture cells to the desired confluence on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
-
Prepare Loading Solution: Immediately before use, dilute the this compound stock solution into the loading buffer to a final concentration of 1-5 µM. To aid in dye solubilization, first mix the this compound stock solution with an equal volume of the 20% Pluronic™ F-127 stock solution before diluting in the buffer.[8]
-
Dye Loading: Remove the cell culture medium and wash the cells once with the loading buffer. Replace the buffer with the this compound loading solution.
-
Incubation: Incubate the cells for 15-60 minutes at room temperature or 37°C, protected from light.[8] Incubation at room temperature may reduce dye compartmentalization into organelles.[9]
-
Wash: After incubation, wash the cells twice with fresh, dye-free loading buffer (containing probenecid, if used) to remove extracellular this compound.[8]
-
De-esterification: Incubate the cells for an additional 30 minutes in fresh, dye-free buffer to allow for the complete hydrolysis of the AM ester by intracellular esterases.[8]
Calcium Measurement
-
Imaging: Mount the prepared cells on a fluorescence microscope equipped with a light source capable of excitation at approximately 340 nm and 380 nm, and a detector for emission at approximately 510 nm.[1]
-
Data Acquisition: Acquire fluorescence images or measurements by alternating the excitation wavelengths between 340 nm and 380 nm and collecting the corresponding emission intensity at 510 nm.
-
Ratio Calculation: Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380). This ratio is directly proportional to the intracellular calcium concentration.
-
Calibration (Optional but Recommended): To convert the fluorescence ratio to an absolute calcium concentration, a calibration procedure is required. This typically involves determining the minimum ratio (Rmin) in a calcium-free buffer and the maximum ratio (Rmax) in a calcium-saturating buffer, along with the dissociation constant (Kd) of the dye under the experimental conditions.
Visualizing the Experimental Workflow and Underlying Biology
To further clarify the experimental process and the biological context, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for measuring intracellular calcium using this compound.
Changes in intracellular calcium concentration are fundamental to a vast array of cellular signaling pathways.[11][12] These pathways are often initiated by external stimuli such as hormones, neurotransmitters, or growth factors, which bind to receptors on the cell surface.[11][13][14] A common pathway involves the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases, leading to the activation of phospholipase C (PLC).[12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), a major intracellular calcium store, triggering the release of Ca²⁺ into the cytoplasm.[11][13][15] This rise in intracellular Ca²⁺ can then activate a multitude of downstream effectors, including protein kinases, phosphatases, and ion channels, ultimately leading to a specific cellular response.[12]
Caption: A simplified intracellular calcium signaling pathway.
References
- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 2. biotium.com [biotium.com]
- 3. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. abpbio.com [abpbio.com]
- 9. biotium.com [biotium.com]
- 10. hellobio.com [hellobio.com]
- 11. cusabio.com [cusabio.com]
- 12. Calcium signaling - Wikipedia [en.wikipedia.org]
- 13. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. mdpi.com [mdpi.com]
Fura-5F AM: A Technical Guide to Calcium Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the calcium binding affinity of Fura-5F AM, a fluorescent indicator widely used for measuring intracellular calcium concentrations. This document details the quantitative data, experimental protocols for determining calcium binding affinity, and the underlying signaling pathways and workflows.
Core Quantitative Data
The calcium binding affinity of Fura-5F is characterized by its dissociation constant (Kd), which represents the concentration of calcium at which half of the indicator is bound to Ca2+. The Kd value is a critical parameter for accurately quantifying intracellular calcium levels.
| Parameter | Value | Conditions | Reference |
| Dissociation Constant (Kd) | ~400 nM | 22°C, 100 mM KCl, 10 mM MOPS, pH 7.2 | [1][2] |
| Excitation Wavelengths | 336 nm (Ca2+-bound), 363 nm (Ca2+-free) | Ratiometric Excitation | [3][4] |
| Emission Wavelength | ~512 nm | Single Emission | [3] |
Note: The Kd of fluorescent indicators can be influenced by various environmental factors such as temperature, pH, ionic strength, viscosity, and protein binding.[3][5] Therefore, it is crucial to determine the Kd under conditions that closely mimic the experimental environment.[6]
Mechanism of Action and Cellular Processing
This compound is the acetoxymethyl (AM) ester form of Fura-5F, which renders the molecule cell-permeant.[][8] Once inside the cell, cytosolic esterases cleave the AM ester groups, trapping the active, calcium-sensitive form of the dye, Fura-5F, within the cytoplasm.[][8][9][10] This process is essential for the intracellular retention and calcium-sensing function of the indicator.
Caption: Mechanism of this compound cellular loading and calcium binding.
Experimental Protocol: In Vitro Calibration of Fura-5F Kd
This protocol outlines the steps for determining the dissociation constant (Kd) of Fura-5F in a controlled, cell-free environment. This in vitro calibration is essential for accurate calcium measurements.
I. Materials and Reagents
-
Fura-5F, potassium salt
-
Calcium Calibration Buffer Kit (e.g., containing solutions with zero and high calcium concentrations, typically buffered with EGTA)
-
HEPES-buffered saline (HBS)
-
Deionized water
-
Fluorometer or fluorescence microplate reader capable of dual-wavelength excitation (~340 nm and ~380 nm) and emission detection (~510 nm)
-
Cuvettes or black-walled, clear-bottom microplates
II. Preparation of Calibration Solutions
-
Prepare a stock solution of Fura-5F: Dissolve the Fura-5F potassium salt in deionized water to a concentration of 1 mM. Store aliquots at -20°C, protected from light.
-
Prepare a series of calcium-EGTA buffers: Using the calcium calibration buffer kit, prepare a series of solutions with known free calcium concentrations ranging from calcium-free (containing EGTA) to saturating calcium levels. The manufacturer's instructions should be followed to achieve the desired calcium concentrations. A typical range would be from 0 nM to several micromolars.
III. Measurement of Fluorescence Ratios
-
Add Fura-5F to each calibration solution: Dilute the Fura-5F stock solution into each of the prepared calcium calibration buffers to a final concentration of 1-10 µM.
-
Equilibrate: Allow the solutions to equilibrate for at least 15 minutes at the desired experimental temperature.
-
Measure fluorescence:
-
Set the fluorometer or plate reader to measure fluorescence emission at ~510 nm.
-
Sequentially excite each sample at ~340 nm and ~380 nm.
-
Record the fluorescence intensity at each excitation wavelength for all calibration standards.
-
Measure the background fluorescence of the calibration buffers without Fura-5F and subtract this from the corresponding measurements.
-
IV. Data Analysis and Kd Calculation
-
Calculate the fluorescence ratio (R): For each calcium concentration, calculate the ratio of the fluorescence intensities obtained with excitation at 340 nm and 380 nm (R = F340 / F380).
-
Determine Rmin and Rmax:
-
Rmin is the fluorescence ratio in the calcium-free solution.
-
Rmax is the fluorescence ratio in the saturating calcium solution.
-
-
Determine Sf2/Sb2: This is the ratio of the fluorescence intensity at 380 nm in the calcium-free solution (Sf2) to the intensity at 380 nm in the saturating calcium solution (Sb2).
-
Calculate the free calcium concentration: The relationship between the fluorescence ratio and the free calcium concentration is described by the Grynkiewicz equation:
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) [11]
-
Determine Kd: Plot the fluorescence ratio (R) against the known free calcium concentrations. Fit the data to the above equation to determine the value of Kd.
Caption: Workflow for the in vitro calibration of Fura-5F Kd.
Experimental Protocol: Cellular Loading with this compound
This protocol provides a general guideline for loading cultured cells with this compound. Optimization of dye concentration, loading time, and temperature may be required for different cell types.[4][12]
I. Materials and Reagents
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic® F-127 (optional, aids in dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional, anion-exchange inhibitor to prevent dye leakage)
-
Cultured cells on coverslips or in microplates
II. Preparation of Loading Solution
-
Prepare a this compound stock solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-5 mM. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[6][13]
-
Prepare the loading buffer:
-
Warm an appropriate volume of HBSS to the desired loading temperature (typically 37°C).
-
(Optional) If using Pluronic F-127, prepare a 20% (w/v) stock solution in DMSO. Add this to the HBSS to a final concentration of 0.02-0.04%.
-
(Optional) If using probenecid, add it to the HBSS from a stock solution to a final concentration of 1-2.5 mM.[12][14]
-
Vortex the buffer well.
-
-
Prepare the final loading solution: Dilute the this compound stock solution into the prepared loading buffer to a final concentration of 1-5 µM. Vortex immediately before use.
III. Cell Loading Procedure
-
Wash cells: Remove the cell culture medium and wash the cells once with pre-warmed HBSS.
-
Add loading solution: Add the final loading solution to the cells.
-
Incubate: Incubate the cells for 15-60 minutes at 37°C in the dark.[6][12] The optimal incubation time should be determined empirically for each cell type.
-
Wash cells: Remove the loading solution and wash the cells twice with pre-warmed HBSS (containing probenecid if used during loading) to remove any extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes in fresh HBSS to allow for complete de-esterification of the this compound by intracellular esterases.[6]
IV. Calcium Imaging
The cells are now loaded with Fura-5F and ready for calcium imaging experiments using a fluorescence microscope or plate reader equipped with appropriate filters for ratiometric imaging.
Caption: Workflow for loading cultured cells with this compound.
References
- 1. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of in situ dissociation constant for Fura-2 and quantitation of background fluorescence in astrocyte cell line U373-MG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 10. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 11. ionoptix.com [ionoptix.com]
- 12. hellobio.com [hellobio.com]
- 13. ionoptix.com [ionoptix.com]
- 14. docs.aatbio.com [docs.aatbio.com]
Fura-5F AM: An In-depth Technical Guide to its Ca2+ Dissociation Constant and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-5F, a fluorescent indicator dye, is a crucial tool for the quantitative measurement of intracellular calcium concentrations ([Ca2+]). As a derivative of the widely used Fura-2, Fura-5F possesses a lower binding affinity for Ca2+, making it particularly well-suited for studying cellular signaling events that involve relatively high calcium concentrations. This guide provides a comprehensive overview of the dissociation constant (Kd) of Fura-5F for Ca2+, detailed experimental protocols for its determination and use, and visualizations of its application in key signaling pathways.
Fura-5F is typically introduced into cells in its acetoxymethyl (AM) ester form, Fura-5F AM. The lipophilic AM ester group facilitates its passage across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the active, membrane-impermeant form of Fura-5F in the cytosol. This active form of Fura-5F is a ratiometric indicator. Upon binding to Ca2+, its fluorescence excitation maximum shifts from approximately 380 nm in the Ca2+-free form to around 340 nm when saturated with Ca2+, while the emission maximum remains constant at about 510 nm. By measuring the ratio of fluorescence intensity at these two excitation wavelengths, a precise determination of the intracellular Ca2+ concentration can be made, largely independent of dye concentration, path length, and photobleaching.
Quantitative Data: Dissociation Constant (Kd) of Fura-5F for Ca2+
The dissociation constant (Kd) is a critical parameter that defines the affinity of Fura-5F for Ca2+. It represents the Ca2+ concentration at which half of the Fura-5F molecules are bound to calcium ions.
| Parameter | Value | Experimental Conditions | Reference |
| Dissociation Constant (Kd) for Ca2+ | ~400 nM (0.40 µM) | 100 mM KCl, 10 mM MOPS, pH 7.20, 22°C | [1][2] |
Experimental Protocols
In Vitro Determination of Fura-5F Kd for Ca2+
This protocol outlines the steps to determine the dissociation constant of the salt form of Fura-5F for Ca2+ in a cell-free system using a spectrofluorometer.
Materials:
-
Fura-5F, potassium salt
-
Calcium Calibration Buffer Kit (e.g., containing Ca2+-free and Ca2+-saturating buffers with EGTA)
-
Buffer solution (100 mM KCl, 10 mM MOPS, pH 7.20)
-
Spectrofluorometer capable of dual-wavelength excitation and emission scanning
-
Cuvettes
Procedure:
-
Prepare Fura-5F Stock Solution: Dissolve the Fura-5F potassium salt in the buffer solution to create a concentrated stock solution (e.g., 1 mM).
-
Prepare Calcium Standards: Use a calcium calibration buffer kit to prepare a series of solutions with known free Ca2+ concentrations, typically ranging from 0 µM to over 10 µM. These kits often use a Ca2+/EGTA buffering system.
-
Prepare Measurement Samples: For each calcium standard, prepare a sample in a cuvette containing the respective calcium concentration and a final Fura-5F concentration of approximately 1 µM.
-
Spectrofluorometer Setup:
-
Set the emission wavelength to 510 nm.
-
Set the excitation wavelengths to 340 nm and 380 nm.
-
Alternatively, perform an excitation scan from approximately 300 nm to 420 nm for each calcium standard.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at 510 nm for each sample, alternating the excitation between 340 nm and 380 nm.
-
Record the fluorescence intensity at 340 nm (F340) and 380 nm (F380) for each known Ca2+ concentration.
-
-
Data Analysis and Kd Calculation:
-
Calculate the fluorescence ratio (R) for each sample: R = F340 / F380.
-
Determine the minimum ratio (Rmin) from the Ca2+-free sample and the maximum ratio (Rmax) from the Ca2+-saturating sample.
-
Determine Fmin and Fmax at 380 nm, which are the fluorescence intensities at 380 nm excitation in Ca2+-saturating and Ca2+-free conditions, respectively.
-
Calculate the Kd using the Grynkiewicz equation: [Ca2+] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmin380 / Fmax380)
-
Plot the ratio (R) as a function of the known [Ca2+]. The Kd is the concentration of Ca2+ at which the fluorescence response is half-maximal.
-
Intracellular Calcium Measurement using this compound
This protocol describes the loading of cells with this compound and the subsequent measurement of intracellular Ca2+ changes.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (optional, to aid in dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cultured cells on coverslips or in a microplate
-
Fluorescence microscope or plate reader with appropriate filters for Fura-5F (excitation at 340 nm and 380 nm, emission at ~510 nm)
-
Agonists or antagonists for stimulating cellular responses
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-5 mM. Store desiccated and protected from light at -20°C.
-
Prepare Loading Buffer: Dilute the this compound stock solution into a physiological buffer (e.g., HBSS) to a final working concentration of 1-5 µM. The optimal concentration may vary depending on the cell type and should be determined empirically. If using, Pluronic F-127 can be added at a final concentration of ~0.02% to aid in dye dispersion.
-
Cell Loading:
-
Wash the cultured cells once with the physiological buffer.
-
Incubate the cells with the this compound loading buffer for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
Wash the cells twice with the physiological buffer to remove extracellular this compound.
-
Incubate the cells for an additional 30 minutes in fresh physiological buffer to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Calcium Measurement:
-
Mount the coverslip with the loaded cells onto a fluorescence microscope or place the microplate in a plate reader.
-
Acquire baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm.
-
Stimulate the cells with the desired agonist or antagonist.
-
Record the changes in fluorescence intensity at both excitation wavelengths over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.
-
The change in this ratio over time reflects the change in intracellular Ca2+ concentration. For quantitative measurements, an in situ calibration is required to determine Rmin, Rmax, and the apparent Kd within the specific cellular environment.
-
Signaling Pathways and Experimental Workflows
Gq-Coupled GPCR Signaling Pathway
Many G-protein coupled receptors (GPCRs) signal through the Gq alpha subunit, leading to an increase in intracellular calcium. Fura-5F is an excellent tool to monitor this process.
Caption: Gq-coupled GPCR signaling pathway leading to intracellular Ca2+ release.
Experimental Workflow for an Ion Channel Calcium Influx Assay
Fura-5F can be used to measure the influx of calcium through ion channels in the plasma membrane. This workflow outlines the key steps in such an assay.
References
Fura-5F AM for Live Cell Imaging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fura-5F AM, a ratiometric fluorescent indicator for measuring intracellular calcium concentration ([Ca²⁺]i). It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this powerful tool in live cell imaging applications.
Introduction to this compound
This compound is a cell-permeant derivative of the fluorescent Ca²⁺ indicator Fura-5F. The acetoxymethyl (AM) ester groups mask the negative charges of the molecule, rendering it capable of crossing the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the now cell-impermeant Fura-5F in the cytoplasm.[1][2] Fura-5F is a ratiometric indicator, meaning that its fluorescence excitation spectrum shifts upon binding to Ca²⁺. This property allows for accurate and quantitative measurements of [Ca²⁺]i, largely independent of variations in dye concentration, cell thickness, and photobleaching.[3]
Compared to its predecessor Fura-2, Fura-5F exhibits a slightly lower affinity for Ca²⁺, making it suitable for measuring higher Ca²⁺ concentrations that might saturate Fura-2.[4][5]
Mechanism of Action
The utility of this compound in live cell imaging is based on a two-step process: loading and hydrolysis, followed by calcium-dependent fluorescence.
-
Loading and Hydrolysis: this compound, being lipophilic, readily diffuses across the plasma membrane into the cell. In the cytosolic environment, intracellular esterases hydrolyze the AM ester groups, yielding the active, membrane-impermeant form, Fura-5F. This process ensures that the indicator is trapped and accumulates within the cell.[1][2]
-
Ratiometric Calcium Detection: The hydrolyzed Fura-5F is a chelator that binds to free Ca²⁺. Upon binding Ca²⁺, the fluorophore undergoes a conformational change that alters its excitation spectrum. The peak excitation wavelength shifts from approximately 363 nm in the Ca²⁺-free form to around 336 nm in the Ca²⁺-bound form, while the emission maximum remains relatively constant at about 512 nm.[6] By measuring the ratio of fluorescence intensity at these two excitation wavelengths, the intracellular Ca²⁺ concentration can be precisely determined.
Quantitative Data
The following table summarizes the key quantitative properties of Fura-5F.
| Property | Value | Reference(s) |
| Dissociation Constant (Kd) for Ca²⁺ | ~400 nM | [4][5] |
| Excitation Wavelength (Ca²⁺-free) | ~363 nm | [6] |
| Excitation Wavelength (Ca²⁺-bound) | ~336 nm | [6] |
| Emission Wavelength | ~512 nm | [6] |
| Molecular Weight (AM ester) | 1005.84 g/mol | [] |
| Molecular Formula (AM ester) | C₄₃H₄₄FN₃O₂₄ | [] |
Experimental Protocols
Reagent Preparation
This compound Stock Solution (1-5 mM):
-
Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
For example, to make a 1 mM stock solution, dissolve 1 mg of this compound in approximately 994 µL of DMSO.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Pluronic™ F-127 Stock Solution (20% w/v in DMSO):
-
Pluronic™ F-127 is a non-ionic surfactant that aids in the dispersion of this compound in aqueous loading buffers.
-
To prepare, dissolve 200 mg of Pluronic™ F-127 in 1 mL of DMSO. Gentle warming may be required.
-
Store at room temperature.
Cell Loading with this compound
This protocol is a general guideline and should be optimized for the specific cell type and experimental conditions.
-
Cell Preparation: Plate cells on coverslips or in a format suitable for fluorescence microscopy. Ensure cells are healthy and sub-confluent.
-
Loading Buffer Preparation:
-
Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer appropriate for your cells.
-
Warm the buffer to the desired loading temperature (typically 37°C).
-
For each mL of loading buffer, first add Pluronic™ F-127 stock solution to a final concentration of 0.02-0.04%.
-
Then, add the this compound stock solution to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.
-
Vortex the loading buffer thoroughly to ensure the dye is well-dispersated.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Add the this compound loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark. The optimal loading time will vary between cell types.
-
-
Washing and De-esterification:
-
Remove the loading buffer and wash the cells two to three times with fresh, warm physiological buffer to remove extracellular dye.
-
Incubate the cells in fresh buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the this compound by intracellular esterases.
-
Intracellular Calcium Calibration
To convert the measured fluorescence ratios into absolute [Ca²⁺]i, a calibration procedure is necessary. The most common method utilizes the following equation, derived by Grynkiewicz, Poenie, and Tsien (1985):
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380)
Where:
-
Kd: The dissociation constant of Fura-5F for Ca²⁺ (~400 nM).
-
R: The measured 340/380 nm fluorescence ratio in the experimental cells.
-
Rmin: The 340/380 nm ratio in the absence of Ca²⁺ (determined in Ca²⁺-free buffer with a Ca²⁺ chelator like EGTA).
-
Rmax: The 340/380 nm ratio at saturating Ca²⁺ concentrations (determined using a Ca²⁺ ionophore like ionomycin (B1663694) in the presence of high extracellular Ca²⁺).
-
Fmax380 / Fmin380: The ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free (Fmax380) and Ca²⁺-saturating (Fmin380) conditions.
Calibration Protocol:
-
Determine Rmin:
-
After loading cells with this compound, perfuse them with a Ca²⁺-free buffer containing a high concentration of a Ca²⁺ chelator (e.g., 5-10 mM EGTA) and a Ca²⁺ ionophore (e.g., 5-10 µM ionomycin) to deplete intracellular Ca²⁺.
-
Measure the 340/380 nm fluorescence ratio. This value represents Rmin.
-
Measure the fluorescence intensity at 380 nm excitation. This is Fmax380.
-
-
Determine Rmax:
-
Following the Rmin measurement, perfuse the same cells with a buffer containing a high concentration of Ca²⁺ (e.g., 1-2 mM) and the same concentration of the Ca²⁺ ionophore. This will saturate the intracellular Fura-5F with Ca²⁺.
-
Measure the 340/380 nm fluorescence ratio. This value represents Rmax.
-
Measure the fluorescence intensity at 380 nm excitation. This is Fmin380.
-
-
Calculate Experimental [Ca²⁺]i:
-
Measure the 340/380 nm fluorescence ratio (R) in your experimental cells under the desired conditions.
-
Use the determined values of Kd, Rmin, Rmax, Fmax380, and Fmin380 in the Grynkiewicz equation to calculate the absolute [Ca²⁺]i.
-
Visualizations
This compound Loading and Activation Workflow
Caption: Workflow of this compound loading, hydrolysis, and calcium binding.
Ratiometric Measurement Principle
Caption: Principle of ratiometric calcium measurement with Fura-5F.
Gq-Coupled GPCR Signaling Pathway
Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.
Application Example: Monitoring Store-Operated Calcium Entry (SOCE)
Store-operated calcium entry (SOCE) is a critical Ca²⁺ influx pathway activated in response to the depletion of Ca²⁺ stores in the endoplasmic reticulum (ER). Fura-5F is an excellent tool for studying this process.
Experimental Workflow:
-
Cell Loading: Load cells with this compound as described in the protocol above.
-
Baseline Measurement: Perfuse the cells with a Ca²⁺-free buffer (containing EGTA) to establish a baseline 340/380 nm fluorescence ratio.
-
ER Store Depletion: Add a SERCA (sarco/endoplasmic reticulum Ca²⁺-ATPase) inhibitor, such as thapsigargin (B1683126) (1-2 µM), to the Ca²⁺-free buffer. This will block the re-uptake of Ca²⁺ into the ER, leading to a passive depletion of ER Ca²⁺ stores and a transient increase in cytosolic Ca²⁺.[8]
-
Return to Baseline: Continue perfusion with the Ca²⁺-free buffer containing thapsigargin until the cytosolic Ca²⁺ level returns to a stable baseline.
-
Induction of SOCE: Reintroduce Ca²⁺ into the extracellular medium by perfusing the cells with a buffer containing a physiological concentration of CaCl₂ (e.g., 2 mM) along with thapsigargin.
-
Data Acquisition: Continuously record the 340/380 nm fluorescence ratio throughout the experiment to monitor the changes in [Ca²⁺]i. The robust increase in the ratio upon Ca²⁺ re-addition represents SOCE.
Data Presentation:
The results of a SOCE experiment can be summarized in a table, allowing for easy comparison between different experimental conditions (e.g., control vs. drug-treated).
| Condition | Baseline [Ca²⁺]i (nM) | Peak [Ca²⁺]i after Thapsigargin (nM) | Peak [Ca²⁺]i after Ca²⁺ Re-addition (nM) |
| Control | 105 ± 8 | 250 ± 15 | 850 ± 45 |
| Drug X | 102 ± 7 | 245 ± 12 | 420 ± 30 |
Data are presented as mean ± SEM from n=3 independent experiments.
This in-depth guide provides the foundational knowledge and practical protocols for utilizing this compound in live cell imaging. By understanding its principles of operation and following robust experimental procedures, researchers can obtain high-quality, quantitative data on intracellular calcium dynamics, furthering our understanding of cellular signaling in health and disease.
References
- 1. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 2. A Novel Ratiometric Fluorescence Calcium Indicator for Functional Analysis of GPCRs and Calcium Channel Targets | AAT Bioquest [aatbio.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. static.igem.org [static.igem.org]
- 6. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Fura-5F AM: An In-depth Technical Guide to its Mechanism of Action in Neurons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent calcium indicator Fura-5F AM, detailing its mechanism of action, experimental protocols, and data presentation for neuronal applications. This compound is a ratiometric indicator that allows for the quantitative measurement of intracellular calcium concentrations, a critical second messenger in numerous neuronal processes.
Core Mechanism of Action
This compound is the acetoxymethyl (AM) ester derivative of the calcium-sensitive dye Fura-5F. The AM ester modification renders the molecule lipophilic, allowing it to passively diffuse across the neuronal plasma membrane.[][2][3] Once inside the neuron, ubiquitous intracellular esterases cleave the AM ester groups.[][2][3][4] This hydrolysis process traps the now cell-impermeant Fura-5F molecule within the cytosol and unmasks the carboxyl groups essential for calcium binding.[3]
The active Fura-5F chelator exhibits a high affinity for calcium ions.[3] Upon binding to Ca²⁺, the fluorophore undergoes a conformational change that alters its fluorescence excitation spectrum.[3][5] Specifically, the peak excitation wavelength shifts from approximately 363 nm in the Ca²⁺-free form to 336 nm when bound to calcium.[4][6] The fluorescence emission remains constant at around 512 nm regardless of calcium binding.[4][6] This ratiometric property is a key advantage, as the ratio of fluorescence intensities at the two excitation wavelengths is directly proportional to the intracellular calcium concentration, thereby minimizing artifacts from uneven dye loading, photobleaching, and variations in cell thickness.[3][4][6][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative properties of Fura-5F.
| Property | Value | Reference |
| Dissociation Constant (Kd) for Ca²⁺ | 0.40 µM (400 nM) | [4][6][9] |
| Excitation Wavelength (Ca²⁺-free) | ~363 nm | [4][6] |
| Excitation Wavelength (Ca²⁺-bound) | ~336 nm | [4][6] |
| Emission Wavelength | ~512 nm | [4][6] |
| Molar Extinction Coefficient (at 336 nm, Ca²⁺-bound) | 29,000 cm⁻¹M⁻¹ | [4] |
| Molar Extinction Coefficient (at 363 nm, Ca²⁺-free) | 26,000 cm⁻¹M⁻¹ | [4] |
Signaling Pathway and Mechanism Visualization
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fura-2 AM | AAT Bioquest [aatbio.com]
- 8. Fura-2 - Wikipedia [en.wikipedia.org]
- 9. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - KR [thermofisher.com]
A Comprehensive Technical Guide to Fura-5F AM for Advanced Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of Fura-5F AM, a ratiometric calcium indicator essential for quantitative fluorescence microscopy. Tailored for doctoral students and seasoned researchers, this document details the probe's core principles, chemical properties, and practical applications, with a focus on experimental design and data interpretation.
Introduction to this compound: A Tool for High Calcium Environments
This compound is a cell-permeant fluorescent dye designed for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i). As an acetoxymethyl (AM) ester derivative of Fura-5F, it readily crosses the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, calcium-sensitive form of the dye, Fura-5F, in the cytosol.[1][2]
A key characteristic of Fura-5F is its lower affinity for Ca²⁺ compared to its predecessor, Fura-2. This makes Fura-5F particularly well-suited for measuring high intracellular calcium concentrations, such as those observed during cellular stress, excitotoxicity, or within specific organelles like mitochondria.[3][4] Like other members of the Fura family, Fura-5F is a ratiometric indicator. Upon binding to Ca²⁺, its fluorescence excitation maximum undergoes a shift from approximately 363 nm (Ca²⁺-free) to 336 nm (Ca²⁺-bound), while the emission maximum remains relatively stable at around 512 nm.[1] This ratiometric property allows for the accurate determination of [Ca²⁺]i, largely independent of variations in dye concentration, cell thickness, and photobleaching.[5][6]
Core Principles and Mechanism of Action
The utility of this compound hinges on two fundamental processes: intracellular loading and ratiometric fluorescence.
A. Intracellular Loading and Activation:
The AM ester modification renders the Fura-5F molecule lipophilic, facilitating its passive diffusion across the plasma membrane. Inside the cell, cytosolic esterases hydrolyze the AM esters, regenerating the carboxyl groups necessary for calcium chelation. This process also renders the molecule membrane-impermeant, effectively trapping it within the cell.[5][7]
B. Ratiometric Measurement of Calcium:
Fura-5F is a dual-excitation ratiometric indicator. When excited at its isosbestic point (the wavelength at which the absorption is independent of Ca²⁺ concentration), changes in fluorescence intensity can be attributed to factors other than Ca²⁺ binding. However, by alternating excitation between the Ca²⁺-bound (~340 nm) and Ca²⁺-free (~380 nm) wavelengths and measuring the emitted fluorescence at ~510 nm, a ratio of the two emission intensities can be calculated. This ratio is directly proportional to the intracellular calcium concentration.
The relationship between the fluorescence ratio (R) and [Ca²⁺]i is described by the Grynkiewicz equation:
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
Kd is the dissociation constant of the indicator for Ca²⁺.
-
R is the measured ratio of fluorescence intensities at the two excitation wavelengths.
-
Rmin is the ratio in the absence of Ca²⁺.
-
Rmax is the ratio at saturating Ca²⁺ concentrations.
-
Sf2 is the fluorescence intensity at the second excitation wavelength (Ca²⁺-free) in the absence of Ca²⁺.
-
Sb2 is the fluorescence intensity at the second excitation wavelength (Ca²⁺-free) at saturating Ca²⁺ concentrations.[8][9]
Quantitative Data for Fura-5F
The following table summarizes the key quantitative properties of Fura-5F. These values are crucial for experimental design and data analysis.
| Property | Value | Reference(s) |
| Dissociation Constant (Kd) for Ca²⁺ | ~400 nM | [3] |
| Excitation Maximum (Ca²⁺-free) | ~363 nm | [1] |
| Excitation Maximum (Ca²⁺-bound) | ~336 nm | [1] |
| Emission Maximum | ~512 nm | [1] |
| Molar Extinction Coefficient (at 336 nm, Ca²⁺-bound) | ~29,000 cm⁻¹M⁻¹ | [1] |
| Molar Extinction Coefficient (at 363 nm, Ca²⁺-free) | ~26,000 cm⁻¹M⁻¹ | [1] |
Experimental Protocols
Cell Loading with this compound
This protocol provides a general guideline for loading adherent cells with this compound. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
This compound (dissolved in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM)
-
Pluronic F-127 (20% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional, to prevent dye leakage)
Procedure:
-
Prepare Loading Buffer: For a final this compound concentration of 1-5 µM, dilute the this compound stock solution in HBSS. To aid in solubilization, first mix the this compound stock with an equal volume of 20% Pluronic F-127 before adding to the buffer. If using, add probenecid to a final concentration of 1-2.5 mM.[1]
-
Cell Preparation: Grow cells on glass coverslips to the desired confluency.
-
Loading: Remove the culture medium and wash the cells once with HBSS. Add the this compound loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C.[1] The optimal time and temperature should be determined empirically.
-
Wash and De-esterification: After incubation, wash the cells twice with fresh HBSS to remove extracellular dye. Incubate the cells for an additional 30 minutes in HBSS to allow for complete de-esterification of the this compound by intracellular esterases.[1]
In Situ Calibration of Fura-5F
To obtain accurate quantitative [Ca²⁺]i measurements, an in situ calibration is essential. This is typically performed using calcium ionophores to equilibrate intracellular and extracellular Ca²⁺ concentrations.
Materials:
-
Fura-5F loaded cells
-
Calcium-free buffer (containing EGTA)
-
High calcium buffer (containing a known, saturating concentration of Ca²⁺)
-
Calcium ionophore (e.g., Ionomycin or 4-bromo A-23187)
Procedure:
-
Determine Rmin: Perfuse the Fura-5F loaded cells with a calcium-free buffer containing a calcium ionophore (e.g., 5-10 µM Ionomycin). Once the fluorescence ratio stabilizes, record this value as Rmin.[9][10]
-
Determine Rmax: Perfuse the same cells with a high calcium buffer containing the same concentration of the calcium ionophore. Once the fluorescence ratio reaches a stable maximum, record this value as Rmax.[9][10]
-
Determine Sf2/Sb2: Measure the fluorescence intensity at the second excitation wavelength (~380 nm) during the determination of Rmin (this is Sf2) and Rmax (this is Sb2). Calculate the ratio Sf2/Sb2.
-
Calculate [Ca²⁺]i: Use the experimentally determined values of Rmin, Rmax, and Sf2/Sb2, along with the known Kd of Fura-5F, in the Grynkiewicz equation to calculate the [Ca²⁺]i for your experimental conditions.
Application Spotlight: Monitoring Excitotoxicity-Induced Calcium Overload
A key application where this compound excels is in the study of neuronal excitotoxicity, a pathological process involving excessive stimulation by excitatory neurotransmitters like glutamate. This leads to a massive influx of Ca²⁺, overwhelming the cell's homeostatic mechanisms and triggering cell death pathways. The high intracellular Ca²⁺ concentrations reached during excitotoxicity can saturate high-affinity indicators like Fura-2, leading to an underestimation of the true calcium levels.[4]
The lower Ca²⁺ affinity of Fura-5F makes it an ideal tool to accurately quantify these large and sustained calcium elevations.
// Nodes "Glutamate" [fillcolor="#FBBC05", fontcolor="#202124"]; "NMDA_Receptor" [label="NMDA Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ca_Influx" [label="Massive Ca²⁺ Influx", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ca_Overload" [label="Intracellular Ca²⁺ Overload", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Mitochondrial_Uptake" [label="Mitochondrial Ca²⁺ Uptake", fillcolor="#34A853", fontcolor="#FFFFFF"]; "ROS_Production" [label="↑ ROS Production", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "mPTP_Opening" [label="mPTP Opening", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Apoptosis" [label="Apoptosis", shape=Mdiamond, fillcolor="#202124", fontcolor="#FFFFFF"]; "Fura5F" [label="Fura-5F Measurement", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges "Glutamate" -> "NMDA_Receptor" [label="Activates", color="#5F6368", fontcolor="#5F6368"]; "NMDA_Receptor" -> "Ca_Influx" [color="#5F6368", fontcolor="#5F6368"]; "Ca_Influx" -> "Ca_Overload" [color="#5F6368", fontcolor="#5F6368"]; "Ca_Overload" -> "Mitochondrial_Uptake" [color="#5F6368", fontcolor="#5F6368"]; "Mitochondrial_Uptake" -> "ROS_Production" [color="#5F6368", fontcolor="#5F6368"]; "ROS_Production" -> "mPTP_Opening" [color="#5F6368", fontcolor="#5F6368"]; "mPTP_Opening" -> "Apoptosis" [color="#5F6368", fontcolor="#5F6368"]; "Ca_Overload" -> "Fura5F" [style=dashed, color="#4285F4", fontcolor="#4285F4", label="Quantifies"]; } Caption: Signaling pathway of excitotoxicity-induced calcium overload.
Troubleshooting and Best Practices
-
Uneven Dye Loading: Ensure proper solubilization of this compound using Pluronic F-127. Optimize loading time and temperature for your specific cell type.[5]
-
Phototoxicity: Minimize exposure to the excitation light, especially at UV wavelengths. Use the lowest possible excitation intensity and dye concentration that provides an adequate signal-to-noise ratio.[7]
-
Dye Leakage: The use of anion-transport inhibitors like probenecid can reduce the extrusion of the active dye from the cells.[11]
-
Compartmentalization: In some cell types, AM esters can accumulate in organelles. Lowering the loading temperature may help to minimize this artifact.[10]
-
Background Fluorescence: Always measure and subtract background fluorescence from your measurements for accurate quantification.[5]
By understanding the principles and following the detailed protocols outlined in this guide, researchers can effectively utilize this compound to gain valuable insights into the complex dynamics of intracellular calcium signaling, particularly in scenarios involving high calcium concentrations.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Simultaneous Measurement of Mitochondrial Calcium and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 7. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 8. Fluorophore-Based Mitochondrial Ca2+ Uptake Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ionoptix.com [ionoptix.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. toolify.ai [toolify.ai]
Fura-5F AM: An In-depth Technical Guide for Detecting High Calcium Concentrations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fura-5F acetoxymethyl (AM) ester, a ratiometric fluorescent indicator specifically designed for the detection and quantification of high intracellular calcium concentrations. Its lower affinity for Ca²⁺ compared to indicators like Fura-2 makes it an invaluable tool for studying cellular events associated with large calcium transients, such as those occurring in the endoplasmic reticulum, during muscle contraction, and in instances of neuronal excitotoxicity.
Core Properties of Fura-5F
Fura-5F is a derivative of the widely used calcium indicator Fura-2. The key distinction lies in the incorporation of a fluorine atom, which lowers its affinity for calcium ions. This modification makes Fura-5F particularly well-suited for measuring calcium concentrations in the micromolar range, a task for which high-affinity indicators are often saturated and thus unresponsive.
Like its parent compound, Fura-5F is a ratiometric indicator. This means that the fluorescence excitation spectrum of the dye shifts upon binding to Ca²⁺. By measuring the ratio of fluorescence emission at a constant wavelength while alternating the excitation wavelength (typically between 340 nm and 380 nm), a quantitative measure of the intracellular calcium concentration can be obtained. This ratiometric property provides a significant advantage as it minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative properties of Fura-5F and compare it with other commonly used low-affinity calcium indicators.
Table 1: Spectroscopic and Chemical Properties of Fura-5F
| Property | Value | Reference |
| Ca²⁺ Dissociation Constant (Kd) | ~400 nM | [4] |
| Excitation Wavelengths (Ca²⁺-bound / Ca²⁺-free) | ~336 nm / ~363 nm | [5] |
| Emission Wavelength | ~512 nm | [5] |
| Molecular Weight | 1001.86 g/mol | |
| Form | Acetoxymethyl (AM) ester |
Table 2: Comparison of Low-Affinity Calcium Indicators
| Indicator | Ca²⁺ Kd (µM) | Excitation (nm) | Emission (nm) | Ratiometric |
| Fura-5F | ~0.4 | 336 / 363 | 512 | Yes |
| Fura-2FF | ~5.5 - 6.0 | ~340 / ~380 | ~510 | Yes |
| Mag-Fura-2 | ~20 - 25 | 329 / 369 | 508 / 511 | Yes |
| Fluo-5F | ~2.3 | ~494 | ~516 | No |
| Fluo-5N | ~90 | ~494 | ~516 | No |
| Oregon Green BAPTA-5N | ~20 | ~494 | ~516 | No |
| Rhod-5N | ~320 | ~552 | ~576 | No |
Signaling Pathways and Applications
High-concentration calcium signals are integral to a multitude of cellular processes. Fura-5F is particularly useful for investigating these phenomena.
Phospholipase C (PLC) Signaling Pathway and ER Calcium Release
A primary mechanism for generating significant intracellular calcium signals is the Phospholipase C (PLC) pathway.[6] Upon stimulation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC is activated and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃). IP₃ then binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol, leading to a rapid and substantial increase in intracellular calcium concentration.[7] Given that the ER is a major intracellular calcium store, Fura-5F is an excellent tool for quantifying the dynamics of this release.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 4. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium signaling - Wikipedia [en.wikipedia.org]
- 7. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fura-5F AM Loading in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-5F AM is a ratiometric, fluorescent indicator dye used for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i). As a derivative of Fura-2, Fura-5F possesses a lower affinity for Ca²⁺, with a dissociation constant (Kd) of approximately 400 nM, making it well-suited for studying cellular processes involving higher calcium transients.[1][2] The acetoxymethyl (AM) ester group renders the molecule cell-permeant. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the active, calcium-sensitive form of the dye, Fura-5F, in the cytoplasm.[3] This ratiometric dye exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺, allowing for accurate and reliable measurements of [Ca²⁺]i that are largely independent of dye concentration, cell thickness, and photobleaching.[4]
Principle of Ratiometric Calcium Measurement with Fura-5F
Fura-5F exhibits distinct excitation wavelengths depending on its calcium-bound state. The Ca²⁺-bound form has an excitation maximum at approximately 336 nm, while the Ca²⁺-free form is maximally excited at around 363 nm.[2] Both states have an emission maximum near 512 nm.[2] By measuring the ratio of the fluorescence intensity at these two excitation wavelengths (340 nm and 380 nm are commonly used instrument filter sets), the intracellular calcium concentration can be precisely calculated. This ratiometric approach minimizes variability due to uneven dye loading and leakage.[4][5]
Experimental Protocols
I. Reagent Preparation
A. This compound Stock Solution (1-5 mM)
-
Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[4]
-
For a 1 mM stock solution, dissolve 50 µg of this compound in 49.7 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store desiccated at ≤-20°C, protected from light.[4]
B. Pluronic™ F-127 Stock Solution (10% w/v)
-
Pluronic™ F-127 is a non-ionic surfactant that aids in the dispersion of the lipophilic this compound in aqueous media.
-
Dissolve 1 g of Pluronic™ F-127 in 10 mL of deionized water.
-
Warm the solution to approximately 40°C and vortex to fully dissolve.
-
Store at room temperature.
C. Probenecid (B1678239) Stock Solution (250 mM)
-
Probenecid is an anion transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.[6]
-
To prepare a 250 mM stock solution, dissolve 71.3 mg of probenecid in 1 mL of 1 M NaOH.
-
Adjust the pH to 7.4 with HEPES and bring the final volume to 10 mL with a physiological buffer (e.g., Hanks' Balanced Salt Solution).
-
Store at 4°C.
D. Physiological Buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
A common buffer for these experiments is Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4. The buffer should be serum-free and at room temperature before use.
II. This compound Loading Protocol for Cultured Cells
This protocol provides a general guideline; optimal conditions (dye concentration, incubation time, and temperature) should be determined empirically for each cell type and experimental setup.
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture them to the desired confluency (typically 70-90%).
-
Prepare Loading Buffer:
-
For a final this compound concentration of 2-5 µM, dilute the this compound stock solution into the physiological buffer.
-
Add Pluronic™ F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization.
-
If dye leakage is a concern, add probenecid to a final concentration of 1-2.5 mM.
-
Vortex the loading buffer thoroughly before use.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with the physiological buffer.
-
Add the prepared loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time can vary between cell types.[4]
-
-
De-esterification:
-
After the loading incubation, remove the loading buffer.
-
Wash the cells twice with the physiological buffer (containing probenecid if used during loading) to remove any extracellular dye.
-
Add fresh physiological buffer and incubate for an additional 30 minutes at room temperature or 37°C to allow for the complete hydrolysis of the AM esters by intracellular esterases.[4][7] This step is critical for a full Ca²⁺-sensitive fluorescence response.
-
-
Calcium Measurement:
-
Mount the coverslip or dish onto the microscope stage.
-
Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.
-
The ratio of the fluorescence intensities (F340/F380) is then used to calculate the intracellular calcium concentration.
-
Data Presentation
| Parameter | Value | Reference |
| This compound | ||
| Ca²⁺ Dissociation Constant (Kd) | ~400 nM | [1] |
| Excitation Wavelength (Ca²⁺-bound) | ~336 nm | [2] |
| Excitation Wavelength (Ca²⁺-free) | ~363 nm | [2] |
| Emission Wavelength | ~512 nm | [2] |
| Stock Solutions | ||
| This compound in DMSO | 1-5 mM | [4] |
| Pluronic™ F-127 | 10% (w/v) | |
| Probenecid | 250 mM | |
| Working Concentrations | ||
| This compound | 1-10 µM (typically 2-5 µM) | |
| Pluronic™ F-127 | 0.02-0.04% | |
| Probenecid | 1-2.5 mM | [6] |
| Incubation Parameters | ||
| Loading Time | 30-60 minutes | [4] |
| Loading Temperature | 37°C | [4] |
| De-esterification Time | 30 minutes | [4][7] |
| De-esterification Temperature | Room Temperature or 37°C | [4] |
Visualizations
This compound Mechanism of Action
References
- 1. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
Application Note: Preparation of Fura-5F AM Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fura-5F AM is a cell-permeant, ratiometric fluorescent indicator used for measuring intracellular calcium concentrations.[1][][3] As an acetoxymethyl (AM) ester, it can passively diffuse across the cell membrane. Once inside the cell, non-specific cytosolic esterases cleave the AM groups, trapping the active Fura-5F indicator in the cytosol.[1][][4][5] The proper preparation of a concentrated stock solution is a critical first step for successful cell loading and accurate calcium imaging experiments. This document provides a detailed protocol for preparing a this compound stock solution using anhydrous dimethyl sulfoxide (B87167) (DMSO).
Quantitative Data Summary
This table summarizes the key quantitative properties of this compound relevant for stock solution preparation and storage.
| Property | Value | Source(s) |
| Molecular Weight | ~1005.81 g/mol | [1][4] |
| Recommended Solvent | High-quality anhydrous DMSO | [6][7] |
| Recommended Stock Concentration | 1 mM to 5 mM | [6][7] |
| Storage (Solid Form) | ≤–20°C, desiccated, protected from light | [5][6] |
| Storage (DMSO Stock Solution) | ≤–20°C, in aliquots, desiccated, protected from light | [6][7][8] |
| DMSO Stock Solution Stability | Several weeks to months with proper storage | [6][7][8] |
| Typical Cell Loading Concentration | 0.1 µM to 5 µM | [6] |
Experimental Protocols
Materials and Equipment
-
This compound (e.g., 50 µg vial)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or cryogenic vials for aliquoting
-
Precision micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
-
Always handle this compound and DMSO in accordance with good laboratory practices.
-
Wear appropriate PPE, including gloves and safety glasses, as the toxicological properties of this compound may not be fully known.[9]
-
DMSO is a powerful solvent that can facilitate the absorption of substances through the skin. Avoid direct contact.
-
Work in a well-ventilated area.
Experimental Workflow Diagram
The following diagram outlines the complete workflow for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Detailed Step-by-Step Protocol
This protocol describes the preparation of a 1 mM stock solution from a 50 µg vial of this compound.
Step 1: Equilibrate Reagents
-
Before opening, allow the vial of this compound and the bottle of anhydrous DMSO to warm to room temperature.[6][7] This is crucial to prevent atmospheric moisture from condensing inside the containers, which can hydrolyze the AM ester and compromise the dye's performance.[7]
Step 2: Calculate DMSO Volume
-
To prepare a 1 mM stock solution, use the following calculation:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
-
Example for a 50 µg vial to make a 1 mM solution:
-
Mass = 50 µg = 5 x 10⁻⁵ g
-
Molecular Weight = 1005.81 g/mol
-
Concentration = 1 mM = 0.001 mol/L
-
Volume (L) = (5 x 10⁻⁵ g) / (1005.81 g/mol * 0.001 mol/L) ≈ 4.97 x 10⁻⁵ L
-
Volume (µL) ≈ 49.7 µL
-
Step 3: Reconstitution
-
Using a calibrated micropipette, carefully add 49.7 µL of anhydrous DMSO to the vial containing 50 µg of this compound.
Step 4: Dissolution
-
Cap the vial tightly and vortex it for 2-5 minutes. Dissolution of AM esters in DMSO can be slow.[6][7] Visually inspect the solution against a light source to ensure that all the solid has completely dissolved.
Step 5: Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 2-5 µL) in low-retention microcentrifuge tubes or cryovials.[6]
-
Store the aliquots tightly sealed in a desiccated container at ≤–20°C, protected from light.[5][6][7] Properly stored, the DMSO stock solution is stable for several months.[7][8]
Mechanism of Action and Application Notes
Cellular Mechanism of Fura-5F
This compound is designed to be membrane-permeant. Once it crosses the cell membrane into the cytosol, intracellular esterases cleave the AM ester groups. This hydrolysis traps the now membrane-impermeant Fura-5F molecule inside the cell, where it can bind to free cytosolic Ca²⁺ and generate a fluorescent signal.[1][][10]
Caption: Cellular processing of this compound for Ca²⁺ detection.
Best Practices and Application Notes
-
Anhydrous DMSO is Critical: The use of high-quality, anhydrous DMSO is essential, as water can prematurely hydrolyze the AM ester.[6][7]
-
Use of Pluronic™ F-127: To aid in the dispersion of the nonpolar this compound in aqueous loading buffers, a non-ionic detergent like Pluronic™ F-127 can be used.[7][11] A common method is to mix the this compound DMSO stock with an equal volume of 20% Pluronic™ F-127 in DMSO before diluting it into the cell loading medium.[11]
-
Use of Probenecid (B1678239): Some cell types actively extrude the de-esterified dye via organic anion transporters. Including an anion-transport inhibitor like probenecid (typically 1-2.5 mM) in the loading and imaging buffer can improve dye retention.[11][12]
-
Final Working Concentration: The final concentration for cell loading typically ranges from 1-5 µM, but should be optimized for each cell type and experimental condition to achieve adequate signal with minimal cell toxicity or calcium buffering.[6][7][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Ruixibiotech [ruixibiotech.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. fishersci.com [fishersci.com]
- 10. revvity.com [revvity.com]
- 11. abpbio.com [abpbio.com]
- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of Fura-5F AM for Cell Loading: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal concentration of Fura-5F AM for loading into live cells for the measurement of intracellular calcium ([Ca²⁺]i). Fura-5F is a ratiometric fluorescent indicator used for quantifying calcium concentrations. The acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active indicator inside the cell.[1][] Proper loading is critical for accurate and reproducible [Ca²⁺]i measurements, balancing signal intensity with potential cytotoxicity.[3]
Key Principles of this compound Loading
The successful use of this compound hinges on a few key principles:
-
AM Ester Permeation: this compound is hydrophobic and readily crosses the plasma membrane to enter the cytoplasm.[1][]
-
Intracellular De-esterification: Cytosolic esterases hydrolyze the AM ester groups, converting the molecule into its membrane-impermeable, Ca²⁺-sensitive form, Fura-5F.[4] This process also generates byproducts like formaldehyde (B43269) and acetic acid, which can be toxic at high concentrations.[5]
-
Ratiometric Measurement: Fura-5F exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺. The ratio of fluorescence emission at a constant wavelength (typically ~510 nm) when excited at two different wavelengths (e.g., ~340 nm for Ca²⁺-bound and ~380 nm for Ca²⁺-free) allows for a quantitative measurement of [Ca²⁺]i that is largely independent of dye concentration, cell thickness, and photobleaching.[3][6]
Factors Influencing Optimal Concentration
The optimal loading concentration of this compound is cell-type dependent and requires empirical determination.[3] Key factors to consider include:
-
Cell Type: Different cell lines and primary cells exhibit varying esterase activity and membrane permeability, affecting dye loading and de-esterification rates.[7]
-
Cell Density: Confluent cell monolayers may require different loading conditions compared to sparsely plated cells. A confluence of 80-100% is often recommended.[8]
-
Temperature and Time: Incubation temperature and duration significantly impact dye loading. Typical conditions range from room temperature to 37°C for 15 to 120 minutes.[4]
-
Signal-to-Noise Ratio: The concentration should be sufficient to yield a robust fluorescence signal above background noise.
-
Cytotoxicity: High concentrations of this compound can be cytotoxic due to the accumulation of the dye and byproducts of hydrolysis.[3] It is crucial to use the minimum concentration necessary for an adequate signal.[4]
Recommended Loading Concentrations and Conditions
While optimization is essential, the following table summarizes typical starting concentrations and conditions for this compound and the closely related Fura-2 AM.
| Parameter | Recommended Range | Typical Starting Point | Notes |
| This compound Concentration | 0.1 - 5 µM[4] | 2 - 5 µM | Start with a lower concentration and increase if the signal is insufficient. |
| Incubation Time | 15 - 120 minutes[4] | 30 - 60 minutes[8] | Longer incubation times may increase dye loading but also the risk of compartmentalization and cytotoxicity.[4] |
| Incubation Temperature | Room Temperature to 37°C[4][9] | 37°C[6][8] | Higher temperatures generally increase the rate of both loading and de-esterification. |
| Pluronic F-127 Concentration | 0.02% - 0.1%[8] | 0.04% - 0.1%[10] | A non-ionic detergent that aids in the solubilization and dispersion of the AM ester in aqueous media.[4][11] |
| Probenecid (B1678239) Concentration | 1 - 2.7 mM[8] | 1 - 2.5 mM[12] | An anion transport inhibitor that can reduce leakage of the de-esterified dye from the cell, particularly in certain cell types.[6][8] |
Experimental Protocols
I. Preparation of Stock Solutions
-
This compound Stock Solution (1-5 mM):
-
Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[4] For example, to make a 1 mM stock solution from 50 µg of this compound (MW ≈ 1005.81 g/mol ), add approximately 49.7 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into small volumes and store desiccated at -20°C, protected from light.[4] Avoid repeated freeze-thaw cycles.[7]
-
-
Pluronic F-127 Stock Solution (10-20% w/v in DMSO):
-
Dissolve Pluronic F-127 in DMSO to create a 10% or 20% (w/v) stock solution. This may require gentle warming.
-
Store at room temperature or 4°C.
-
-
Probenecid Stock Solution (25-250 mM):
-
Prepare a stock solution of probenecid in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) or 1 M NaOH. For example, dissolve 72 mg of probenecid in 0.3 mL of 1 M NaOH and bring the volume to 10 mL with buffer to make a 25 mM solution.
-
Store at 4°C.
-
II. Cell Loading Protocol
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Preparation:
-
Preparation of Loading Buffer:
-
Prepare the loading buffer fresh for each experiment.
-
For a final this compound concentration of 5 µM and 0.04% Pluronic F-127, first mix the this compound DMSO stock with the Pluronic F-127 stock. For example, mix equal volumes of 1 mM this compound and 20% Pluronic F-127.
-
Dilute this mixture into the physiological buffer to achieve the final desired concentrations. If using probenecid, add it to the final loading buffer.
-
Vortex the final loading solution to ensure it is well-mixed.
-
-
Cell Incubation:
-
Add the loading buffer to the cells.
-
Incubate at 37°C for 30-60 minutes in the dark (e.g., in a cell culture incubator).[8]
-
-
Washing and De-esterification:
-
Remove the loading buffer.
-
Wash the cells two to three times with fresh, warm physiological buffer to remove extracellular dye.[4][12] If probenecid was used during loading, it is often included in the wash and final experimental buffer as well.
-
Incubate the cells in fresh buffer for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the intracellular this compound.[4]
-
-
Calcium Imaging:
-
The cells are now ready for fluorescence imaging.
-
Excite the cells alternately at approximately 340 nm and 380 nm and collect the emission at approximately 510 nm.
-
The ratio of the fluorescence intensities (F340/F380) is used to determine the intracellular calcium concentration.
-
Visualizations
Experimental Workflow for this compound Cell Loading
Caption: Workflow for loading cells with this compound.
Gq-PLC Signaling Pathway Leading to Calcium Release
Caption: Gq-PLC pathway measured by Fura-5F.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. ionoptix.com [ionoptix.com]
- 8. hellobio.com [hellobio.com]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
- 11. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Pluronic F-127 for Efficient Loading of Fura-5F AM in Cellular Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective use of Pluronic® F-127 as a dispersing agent for the fluorescent calcium indicator Fura-5F AM. Adherence to these protocols is intended to facilitate robust and reproducible measurements of intracellular calcium dynamics, a critical parameter in numerous signaling pathways and cellular processes.
Introduction to Pluronic F-127 and this compound
This compound is a cell-permeant acetoxymethyl (AM) ester form of the ratiometric calcium indicator Fura-5F. As a ratiometric dye, it allows for the quantification of intracellular calcium concentrations by measuring the ratio of fluorescence emission at two different excitation wavelengths, which minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.[1][2] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, calcium-sensitive form of Fura-5F within the cytoplasm.[3]
Pluronic® F-127 is a non-ionic surfactant polyol that is widely used to facilitate the solubilization and dispersion of hydrophobic molecules, such as AM esters, in aqueous physiological media.[4][5][6] Its use is crucial for preventing the aggregation of this compound in the loading buffer, thereby enhancing its bioavailability and ensuring more uniform loading into the target cells. While generally considered biocompatible and non-toxic at low concentrations, it is important to optimize its concentration to avoid potential membrane-disrupting effects.[7][8][9]
Mechanism of Action and Signaling Pathway
The fundamental principle behind using this compound is the measurement of intracellular calcium ([Ca²⁺]i). The workflow and signaling cascade are depicted below.
Experimental Workflow: Cell Loading with this compound and Pluronic F-127
Caption: Workflow for loading cells with this compound using Pluronic F-127.
This compound Calcium Signaling Pathway
Caption: Mechanism of this compound for intracellular calcium detection.
Quantitative Data Summary
Successful loading and accurate measurements depend on the careful optimization of several parameters. The following tables summarize typical concentration ranges and incubation conditions. Note that optimal conditions can vary significantly between cell types.[10][11]
Table 1: Reagent Concentrations
| Reagent | Stock Solution Concentration | Final Working Concentration | Recommended Solvent |
| This compound | 1 - 5 mM | 1 - 10 µM | Anhydrous DMSO |
| Pluronic® F-127 | 10% (w/v) in H₂O or 20% (w/v) in DMSO | 0.02% - 0.04% (not to exceed 0.1%) | DMSO or sterile H₂O |
| Probenecid (B1678239) (optional) | 250 mM | 1 - 2.5 mM | Aqueous buffer (e.g., HHBS) |
Probenecid is an anion-transport inhibitor that can be used to reduce the leakage of the de-esterified indicator from some cell types.
Table 2: Experimental Conditions
| Parameter | Typical Range | Notes |
| Incubation Time | 15 - 60 minutes | Longer times may be needed for some cell types but can increase compartmentalization. |
| Incubation Temperature | Room Temperature (RT) to 37°C | Loading at RT may reduce dye sequestration into organelles.[4] |
| De-esterification Time | 30 minutes | Crucial for complete hydrolysis of the AM ester to the active dye form.[12] |
Detailed Experimental Protocols
Preparation of Stock Solutions
4.1.1. This compound Stock Solution (1 mM)
-
Prepare the 1 mM this compound stock by adding the appropriate volume of anhydrous DMSO to a vial of this compound. For a 50 µg vial, this would be approximately 50 µL.[10]
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in a dark, dry place at -20°C. The solution is stable for several months under these conditions.[10][13]
4.1.2. Pluronic® F-127 Stock Solution (20% w/v in DMSO)
-
Dissolve 2 g of Pluronic® F-127 in 10 mL of anhydrous DMSO.[5][9]
-
This may require gentle heating at approximately 40-50°C for about 20-30 minutes to fully dissolve.[5][9]
-
Store the solution at room temperature. Do not refrigerate or freeze , as this can cause the Pluronic® F-127 to precipitate. If precipitation occurs, gently warm and vortex the solution to redissolve.[4][5][9]
Cell Loading Protocol
This protocol is a general guideline and should be optimized for your specific cell type and experimental setup.
-
Cell Preparation: Plate cells on coverslips or in microplates to achieve the desired confluence for imaging on the day of the experiment.
-
Prepare Loading Buffer: For each mL of physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES), you will prepare a fresh loading solution.
-
Mixing this compound and Pluronic® F-127: In a microcentrifuge tube, mix equal volumes of the this compound stock solution and the 20% Pluronic® F-127 stock solution. For example, mix 1 µL of 1 mM this compound with 1 µL of 20% Pluronic® F-127.[4][6]
-
Dilution into Loading Buffer: Immediately add the this compound/Pluronic® F-127 mixture to the pre-warmed physiological buffer to achieve the desired final concentration of this compound (typically 1-5 µM). Vortex the solution vigorously for at least one minute to ensure proper dispersion.[10]
-
Cell Incubation: Remove the culture medium from the cells and replace it with the this compound loading solution.
-
Incubate the cells for 30-60 minutes at 37°C or room temperature in the dark.
-
Washing: After incubation, wash the cells at least twice with fresh, pre-warmed physiological buffer to remove any extracellular dye.[12]
-
De-esterification: Incubate the cells in fresh buffer for an additional 30 minutes at the same temperature to allow for the complete de-esterification of the this compound within the cells.[12][13]
-
Imaging: The cells are now ready for ratiometric fluorescence imaging. Excite the cells alternately at approximately 340 nm and 380 nm, and collect the emission at approximately 510 nm.[14][15]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal | Inefficient dye loading. | Optimize this compound and Pluronic F-127 concentrations. Increase incubation time. Ensure DMSO is anhydrous. |
| Incomplete de-esterification. | Increase the de-esterification time. | |
| High background fluorescence | Incomplete removal of extracellular dye. | Perform additional washing steps. |
| Autofluorescence from cell culture medium. | Use a phenol (B47542) red-free medium for imaging. | |
| Uneven dye loading | Aggregation of this compound. | Ensure vigorous vortexing when preparing the loading solution. Optimize the Pluronic F-127 concentration. |
| Rapid dye leakage | Active transport out of the cell. | Include an anion-transport inhibitor like probenecid in the loading and imaging buffers. |
| Cellular toxicity | High concentration of Pluronic F-127 or DMSO. | Reduce the final concentration of Pluronic F-127 and ensure the final DMSO concentration is low (typically <0.5%). |
| Phototoxicity from excitation light. | Use the lowest possible excitation light intensity and exposure time. |
References
- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biotium.com [biotium.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. people.biology.ucsd.edu [people.biology.ucsd.edu]
- 7. researchgate.net [researchgate.net]
- 8. Pluronic F-127 hydrogel as a promising scaffold for encapsulation of dental-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. moodle2.units.it [moodle2.units.it]
- 14. moleculardevices.com [moleculardevices.com]
- 15. ionbiosciences.com [ionbiosciences.com]
Fura-5F AM: Application Notes and Protocols for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-5F AM is a ratiometric, fluorescent indicator dye used for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i). As an acetoxymethyl (AM) ester, it is cell-permeant and becomes active after hydrolysis by intracellular esterases. Fura-5F is a low-affinity calcium indicator, making it particularly well-suited for measuring high calcium concentrations that would saturate higher-affinity indicators like Fura-2. This property is advantageous for studying cellular phenomena associated with large calcium transients, such as those occurring in excitable cells or within organelles like mitochondria.[1]
Similar to its analogue Fura-2, Fura-5F exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺. This ratiometric property allows for the accurate determination of [Ca²⁺]i, largely independent of variables such as dye concentration, photobleaching, and cell thickness.[2][3]
Key Features and Applications
-
Low Affinity for Calcium: With a dissociation constant (Kd) for Ca²⁺ of approximately 400 nM, Fura-5F is ideal for measuring elevated calcium levels.[1]
-
Ratiometric Measurement: The dual-excitation properties of Fura-5F minimize artifacts from uneven dye loading and photobleaching, leading to more robust and reproducible data.[2][3]
-
UV Excitation: Fura-5F is excited by ultraviolet light, with distinct excitation peaks for the Ca²⁺-bound and Ca²⁺-free forms.[1]
Primary Applications Include:
-
Monitoring calcium dynamics in excitable cells (e.g., neurons, muscle cells).
-
Investigating signal transduction pathways involving large and sustained calcium signals, such as those mediated by G protein-coupled receptors (GPCRs).[4][5][6][7]
-
Measuring calcium concentrations within cellular organelles, such as mitochondria, which can sequester high levels of calcium.[8][9]
Quantitative Data
The spectral properties and calcium binding affinity of Fura-5F are summarized in the tables below. For comparison, data for the high-affinity indicator Fura-2 AM are also provided.
| Property | Fura-5F | Fura-2 |
| Ca²⁺ Dissociation Constant (Kd) | ~400 nM | ~145 nM |
| Excitation Maximum (Ca²⁺-free) | ~363 nm | ~363 nm |
| Excitation Maximum (Ca²⁺-bound) | ~336 nm | ~335 nm |
| Emission Maximum | ~512 nm | ~505-512 nm |
| Molecular Weight (AM Ester) | 1005.84 g/mol | ~1001.9 g/mol |
Table 1: Physicochemical and Spectroscopic Properties of Fura-5F and Fura-2.
| Parameter | Recommended Range |
| Stock Solution Concentration | 1-5 mM in DMSO |
| Working Concentration | 1-5 µM |
| Incubation Time | 15-60 minutes |
| Incubation Temperature | 20-37°C |
Table 2: Recommended Experimental Parameters for this compound.
Experimental Protocols
The following protocols provide a general guideline for loading cells with this compound and performing fluorescence microscopy. Optimization may be required for specific cell types and experimental conditions.
Reagent Preparation
1. This compound Stock Solution (1-5 mM):
-
Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, to make a 1 mM stock solution, dissolve 1 mg of this compound in approximately 1 mL of DMSO.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
2. Loading Buffer:
-
A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or another suitable physiological buffer, buffered with HEPES.
-
Pluronic® F-127: To aid in the dispersion of the lipophilic this compound in the aqueous loading buffer, Pluronic® F-127 can be added to the working solution at a final concentration of 0.02-0.04%.[10]
-
Probenecid (B1678239): To prevent the extrusion of the hydrolyzed dye by organic anion transporters, probenecid can be included in the loading and imaging buffer at a final concentration of 1-2.5 mM.[10]
Cell Loading Protocol
-
Prepare Cells: Culture cells on coverslips or in imaging dishes suitable for fluorescence microscopy. Ensure cells are healthy and sub-confluent.
-
Prepare Loading Solution: Dilute the this compound stock solution into the loading buffer to a final working concentration of 1-5 µM. If using, add Pluronic® F-127 and probenecid at this stage. Vortex the solution thoroughly to ensure complete mixing.
-
Cell Loading:
-
Remove the cell culture medium and wash the cells once with the loading buffer (without this compound).
-
Add the this compound loading solution to the cells and incubate for 15-60 minutes at 20-37°C, protected from light.[2][10] The optimal loading time and temperature should be determined empirically for each cell type.
-
-
Wash and De-esterification:
-
After loading, wash the cells twice with imaging buffer (e.g., HBSS with or without probenecid) to remove extracellular dye.
-
Incubate the cells in fresh imaging buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the this compound by intracellular esterases.[2]
-
Fluorescence Microscopy and Data Acquisition
-
Microscope Setup: Use a fluorescence microscope equipped with a UV light source, appropriate filter sets for Fura-5F (excitation at ~340 nm and ~380 nm, emission at ~510 nm), and a sensitive camera.
-
Image Acquisition:
-
Acquire fluorescence images by alternating excitation between ~340 nm (for Ca²⁺-bound Fura-5F) and ~380 nm (for Ca²⁺-free Fura-5F).
-
Collect the emission at ~510 nm for both excitation wavelengths.
-
Minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and exposure times.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities obtained at the two excitation wavelengths (F340/F380) for each time point and region of interest.
-
The ratio values can be used to determine the intracellular calcium concentration using the Grynkiewicz equation, which requires calibration of the minimum (Rmin) and maximum (Rmax) fluorescence ratios.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for this compound calcium imaging.
Caption: GPCR-mediated calcium signaling pathway.
References
- 1. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Measurement of Intracellular Ca2+ for Studying GPCR-Mediated Lipid Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 5. FLIPR assays of intracellular calcium in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorophore-Based Mitochondrial Ca2+ Uptake Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A bright cyan fluorescence calcium indicator for mitochondrial calcium with minimal interference from physiological pH fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. moodle2.units.it [moodle2.units.it]
Application Notes: High-Sensitivity Ratiometric Calcium Imaging in Neurons with Fura-5F AM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) is a ubiquitous and vital second messenger in neurons, regulating a vast array of cellular processes, from neurotransmitter release and synaptic plasticity to gene expression and apoptosis.[1][2][3] The ability to accurately measure and visualize dynamic changes in intracellular calcium concentration ([Ca²⁺]i) is therefore fundamental to neuroscience research and drug discovery. Fura-5F, a fluorescent indicator dye, is a powerful tool for these investigations. Like its predecessor Fura-2, Fura-5F is a ratiometric indicator, which provides for more accurate and quantitative measurements of [Ca²⁺]i by minimizing issues such as uneven dye loading, photobleaching, and cell thickness.[4][5]
This document provides detailed application notes and protocols for using the acetoxymethyl (AM) ester form of Fura-5F (Fura-5F AM) for calcium imaging in neuronal preparations.
Principle of Ratiometric Measurement with Fura-5F
This compound is a cell-permeant derivative of the Fura-5F dye. Once it crosses the cell membrane into a neuron, intracellular esterases cleave the AM ester groups, trapping the active Fura-5F indicator in the cytoplasm.[6] The key feature of Fura-5F is its dual-excitation spectrum. When excited alternately at approximately 340 nm and 380 nm, the ratio of the fluorescence intensity emitted at ~510 nm is directly proportional to the intracellular calcium concentration.[5][7]
-
Low [Ca²⁺] : Higher fluorescence intensity when excited at 380 nm.
-
High [Ca²⁺] : Higher fluorescence intensity when excited at 340 nm.
By calculating the ratio of the emission intensities (F340/F380), a quantitative measure of [Ca²⁺]i can be obtained that is largely independent of dye concentration.
Key Properties of Fura-5F
Fura-5F is distinguished from Fura-2 by its slightly lower affinity for Ca²⁺ (a higher dissociation constant, Kd). This makes it particularly well-suited for measuring higher calcium concentrations that might saturate Fura-2.[7]
| Property | Value | Reference |
| Excitation Wavelengths | ~340 nm (Ca²⁺-bound) / ~380 nm (Ca²⁺-free) | [5][7] |
| Emission Wavelength | ~510 nm | [5][7] |
| Dissociation Constant (Kd) for Ca²⁺ | ~400 nM | [7] |
| Form | Acetoxymethyl (AM) ester for cell loading | [4] |
Experimental Protocols
Reagent Preparation
a. This compound Stock Solution (1 mM):
-
Allow the vial of this compound and a vial of high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to warm to room temperature before opening to prevent condensation.[8]
-
Add the appropriate volume of DMSO to the this compound vial to achieve a 1 mM stock solution. For a 50 µg vial (MW ~1050 g/mol ), this would be approximately 47.6 µL.
-
Vortex vigorously for 1-2 minutes until the dye is fully dissolved.
-
Store the stock solution in small aliquots, desiccated at -20°C, and protected from light. Avoid repeated freeze-thaw cycles.[4]
b. Pluronic F-127 Stock Solution (20% w/v):
-
Dissolve 200 mg of Pluronic F-127 in 1 mL of DMSO.
-
This solution acts as a dispersing agent to prevent the aggregation of the AM ester in aqueous loading buffers.
-
Store at room temperature.
c. Physiological Saline Solution (Example: Tyrode's Solution):
-
129 mM NaCl
-
5 mM KCl
-
2 mM CaCl₂
-
1 mM MgCl₂
-
30 mM Glucose
-
25 mM HEPES
-
Adjust pH to 7.4 with NaOH.
-
Note: Ensure the solution is free of phenol (B47542) red, which can increase background fluorescence.[6]
Neuronal Loading Protocol
This protocol is a general guideline for cultured neurons and may require optimization for specific cell types or preparations (e.g., brain slices).[6]
-
Prepare Loading Buffer: For each 1 mL of physiological saline, add 2-5 µL of 1 mM this compound stock solution (final concentration 2-5 µM) and an equal volume of 20% Pluronic F-127.
-
Vortex the loading buffer thoroughly immediately before use to ensure the dye is well-dispersed.
-
Cell Preparation: Grow neurons on glass coverslips suitable for microscopy. Just before loading, replace the culture medium with the prepared loading buffer.
-
Incubation: Incubate the neurons in the loading buffer for 30-60 minutes at 37°C in the dark (e.g., in a cell culture incubator). Incubation time and dye concentration should be optimized to achieve adequate signal with minimal cytotoxicity or compartmentalization.[6][9]
-
Wash and De-esterification: After incubation, gently wash the cells two to three times with fresh, warm physiological saline to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes in fresh saline at room temperature in the dark. This allows for the complete de-esterification of the this compound by intracellular esterases.[6]
-
The neurons are now loaded and ready for imaging.
Calcium Imaging Protocol
-
Microscope Setup: Mount the coverslip with loaded neurons onto a chamber on an inverted fluorescence microscope equipped with a light source capable of rapidly alternating excitation wavelengths (e.g., a xenon arc lamp with a filter wheel or an LED light source), appropriate filters for Fura-5F (Excitation: 340 nm and 380 nm; Emission: ~510 nm), and a sensitive camera (e.g., sCMOS or EMCCD).[6]
-
Image Acquisition:
-
Locate the cells using transmitted light.
-
Acquire pairs of fluorescence images by alternating the excitation between 340 nm and 380 nm. Keep exposure times as short as possible and illumination intensity as low as feasible to minimize phototoxicity.[6]
-
Record a baseline fluorescence ratio for a period before applying any stimulus.
-
Apply the experimental stimulus (e.g., neurotransmitter, depolarizing agent like high KCl, or electrical stimulation).
-
Continue recording image pairs to capture the resulting changes in the fluorescence ratio.
-
-
Data Analysis:
-
Correct for background fluorescence by subtracting the average intensity from a cell-free region of interest.
-
Define regions of interest (ROIs) over individual neuronal cell bodies.
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each ROI at each time point.
-
The change in [Ca²⁺]i is typically represented as the change in this ratio (ΔR) or normalized to the baseline ratio (R/R₀).
-
Conversion to [Ca²⁺]i (Optional)
To convert the fluorescence ratio to an absolute calcium concentration, the Grynkiewicz equation is used.[10][11] This requires an in situ calibration to determine several key parameters.
[Ca²⁺]i = Kd * Q * [(R - Rmin) / (Rmax - R)]
Where:
-
Kd: The dissociation constant of Fura-5F (~400 nM).[7]
-
R: The experimentally measured 340/380 ratio.
-
Rmin: The ratio in zero Ca²⁺ conditions (determined using a Ca²⁺ chelator like EGTA).
-
Rmax: The ratio at saturating Ca²⁺ levels (determined using a Ca²⁺ ionophore like ionomycin (B1663694) in high Ca²⁺ buffer).
-
Q: The ratio of the fluorescence intensity at 380 nm excitation in zero Ca²⁺ to that in saturating Ca²⁺ (Fmin/Fmax at 380 nm).[4]
Example Quantitative Data
The following table illustrates typical data that might be obtained from a calcium imaging experiment in cultured neurons stimulated with a neurotransmitter.
| Parameter | Value | Description |
| Baseline Ratio (R₀) | 0.85 ± 0.05 | The average F340/F380 ratio before stimulation. |
| Peak Ratio (R_peak) | 2.50 ± 0.20 | The maximum F340/F380 ratio achieved after stimulation. |
| ΔR (R_peak - R₀) | 1.65 | The absolute change in the fluorescence ratio. |
| Fold Change (R_peak / R₀) | 2.94 | The relative increase in the fluorescence ratio. |
| Calculated [Ca²⁺]i (Baseline) | ~100 nM | Typical resting calcium concentration in neurons.[12] |
| Calculated [Ca²⁺]i (Peak) | ~600-800 nM | Estimated peak calcium concentration post-stimulation. |
Visualizations
References
- 1. Neuronal calcium signaling: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Physiology and Pathology of Calcium Signaling in the Brain [frontiersin.org]
- 3. Neuronal calcium signaling: function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 6. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. biotium.com [biotium.com]
- 9. Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium signaling - Wikipedia [en.wikipedia.org]
Measuring Calcium Transients in Cardiomyocytes with Fura-5F AM: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca2+) is a ubiquitous second messenger that plays a pivotal role in numerous cellular processes, including excitation-contraction coupling in cardiomyocytes.[1][2] The precise spatial and temporal regulation of intracellular Ca2+ concentrations ([Ca2+]i) is critical for normal cardiac function, and aberrant Ca2+ handling is a hallmark of many cardiovascular diseases.[2] Fluorescent indicators are indispensable tools for studying these dynamic Ca2+ signals.[1] Fura-5F AM is a ratiometric fluorescent Ca2+ indicator designed for the quantitative measurement of intracellular calcium concentrations. Its lower affinity for Ca2+ compared to its predecessor, Fura-2, makes it particularly well-suited for tracking the large and rapid Ca2+ transients that occur in cardiomyocytes without significant buffering of the calcium signal.[3][4]
This document provides detailed application notes and protocols for the use of this compound to measure calcium transients in cardiomyocytes.
Properties of this compound
Fura-5F is an analog of Fura-2, engineered with an electron-withdrawing fluorine atom to lower its affinity for Ca2+.[3] Like Fura-2, it is a ratiometric indicator, meaning that the ratio of its fluorescence emission at a single wavelength when excited at two different wavelengths is used to determine the [Ca2+]i.[2][5] This ratiometric measurement corrects for variations in dye concentration, cell thickness, and photobleaching, leading to more accurate and reliable data.[2][6]
The acetoxymethyl (AM) ester form of Fura-5F is a cell-permeant version of the dye. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, Ca2+-sensitive form of Fura-5F in the cytoplasm.[1][2][7]
Quantitative Data for this compound
| Property | Value | Reference |
| Dissociation Constant (Kd) for Ca2+ | ~400 nM | [3] |
| Excitation Wavelength (Ca2+-bound) | ~336 nm | [8] |
| Excitation Wavelength (Ca2+-free) | ~363 nm | [8] |
| Emission Wavelength | ~512 nm | [8] |
Experimental Protocols
I. Reagent Preparation
1. This compound Stock Solution (1-5 mM):
-
Dissolve the this compound powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[9]
-
For example, to make a 1 mM stock solution, add 50 µL of DMSO to 50 µg of this compound.
-
Vortex thoroughly to ensure the dye is fully dissolved.
-
Aliquot the stock solution into single-use volumes (e.g., 10 µL) to avoid repeated freeze-thaw cycles and protect from light.[7]
-
Store aliquots at -20°C, desiccated.[9]
2. Pluronic F-127 Stock Solution (20% w/v in DMSO):
-
Pluronic F-127 is a non-ionic detergent that aids in the dispersion of the nonpolar AM ester in aqueous media.[1][9]
-
Dissolve Pluronic F-127 in DMSO to make a 20% (w/v) stock solution.
3. Loading Buffer:
-
Prepare a physiological buffer suitable for cardiomyocytes, such as Tyrode's solution or a HEPES-buffered Hanks' Balanced Salt Solution (HBSS).[1][10]
-
The buffer should be at the appropriate pH (typically 7.3-7.4) and temperature for the cells.
II. Cardiomyocyte Loading with this compound
This protocol is a general guideline and should be optimized for the specific cardiomyocyte preparation (e.g., isolated adult ventricular myocytes, neonatal myocytes, or stem cell-derived cardiomyocytes).
-
Cell Preparation:
-
Prepare this compound Loading Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution and the Pluronic F-127 stock solution.
-
In a microcentrifuge tube, mix a volume of the this compound stock solution with an equal volume of the 20% Pluronic F-127 stock solution.
-
Dilute this mixture into the pre-warmed loading buffer to achieve a final this compound concentration typically in the range of 1-5 µM.[9] The final concentration of Pluronic F-127 will be approximately 0.02%.
-
Vortex the loading solution thoroughly to ensure proper mixing.
-
-
Loading Procedure:
-
For adherent cells, remove the culture medium and wash the cells once with the loading buffer.
-
Add the this compound loading solution to the cells.
-
For cells in suspension, gently pellet the cells, remove the supernatant, and resuspend them in the loading solution.[7]
-
Incubate the cells for 15-60 minutes at room temperature or 37°C.[9] The optimal loading time and temperature should be determined empirically to achieve adequate signal without causing cellular stress or dye compartmentalization.[12] Protect the cells from light during incubation.[7]
-
-
Washing and De-esterification:
-
After loading, wash the cells twice with fresh, pre-warmed loading buffer to remove extracellular dye.[9]
-
Incubate the cells in fresh buffer for an additional 30 minutes to allow for the complete de-esterification of the this compound within the cells.[7][9] This step is crucial for an accurate Ca2+ response.
-
III. Measurement of Calcium Transients
-
Microscopy Setup:
-
Use a fluorescence imaging system equipped for ratiometric imaging with excitation wavelengths around 340 nm and 380 nm and an emission filter around 510 nm.[2][5]
-
Mount the coverslip with the loaded cardiomyocytes onto the microscope stage.
-
Continuously perfuse the cells with physiological buffer at a constant temperature.
-
-
Data Acquisition:
-
Acquire fluorescence images by alternating the excitation between the two wavelengths (e.g., 340 nm and 380 nm) and collecting the emission at ~510 nm.
-
To measure Ca2+ transients, pace the cardiomyocytes at a physiological frequency using field stimulation.
-
Record the fluorescence changes in response to the electrical stimulation.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensity at the Ca2+-sensitive wavelength (excited at ~340 nm) to the fluorescence intensity at the Ca2+-insensitive (isosbestic) wavelength (excited at ~380 nm).[2]
-
The change in this ratio over time represents the calcium transient.
-
To convert the ratio to absolute [Ca2+]i, a calibration procedure is required. This typically involves determining the minimum ratio (Rmin) in a Ca2+-free solution and the maximum ratio (Rmax) in a Ca2+-saturating solution, along with the dissociation constant (Kd) of the indicator.[6]
-
Signaling Pathways and Workflows
Caption: Cardiomyocyte Excitation-Contraction Coupling Pathway.
Caption: Experimental Workflow for Measuring Ca2+ Transients.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Fluorescence Signal | - Incomplete de-esterification of AM ester.- Insufficient dye loading (concentration too low or incubation time too short).- Photobleaching. | - Ensure adequate de-esterification time (at least 30 minutes).- Optimize loading concentration and time.- Minimize exposure to excitation light.[2] |
| High Background Fluorescence | - Incomplete removal of extracellular dye.- Dye leakage from cells.[12] | - Ensure thorough washing after loading.- Consider using an anion transport inhibitor like probenecid (B1678239) (if compatible with the cell type).[10] |
| Uneven Dye Loading | - Inconsistent cell health or density.- Poor dispersion of this compound in the loading buffer. | - Ensure a healthy and evenly distributed cell population.- Use Pluronic F-127 and vortex the loading solution thoroughly.[9] |
| Altered Cell Function (e.g., reduced contractility) | - Dye concentration is too high, leading to Ca2+ buffering.[4][7]- Cytotoxicity from DMSO or the dye itself. | - Use the lowest effective dye concentration.- Ensure the final DMSO concentration is low (<0.1%). |
| Ratio Changes are Small or Noisy | - Low signal-to-noise ratio.- Incorrect filter sets or microscope settings. | - Increase dye loading if possible without causing buffering.- Verify the correct excitation and emission filters are in use. |
References
- 1. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 3. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - BR [thermofisher.com]
- 4. Research Portal [scholarship.libraries.rutgers.edu]
- 5. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. ionoptix.com [ionoptix.com]
- 8. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. hellobio.com [hellobio.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Fura-5F AM in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-5F AM is a ratiometric, fluorescent indicator dye used for the quantitative measurement of intracellular calcium concentration ([Ca²⁺]i). As a lower-affinity analog of the widely used Fura-2, Fura-5F is particularly well-suited for studying cellular processes involving high calcium concentrations that would saturate higher-affinity indicators. Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye within the cell. This document provides detailed application notes and protocols for the use of this compound in flow cytometry.
Principle of Ratiometric Measurement
Fura-5F is a dual-excitation ratiometric dye. This means that the dye is excited at two different wavelengths, and the ratio of the fluorescence intensities at a single emission wavelength is used to determine the intracellular calcium concentration. The excitation maximum of Fura-5F shifts from approximately 363 nm in the calcium-free form to 336 nm when bound to calcium, with an emission maximum around 512 nm.[1] The ratiometric approach provides a more accurate and robust measurement of [Ca²⁺]i as it is less susceptible to variations in dye concentration, cell thickness, and photobleaching compared to single-wavelength indicators.[2][3]
Quantitative Data
The following table summarizes the key quantitative properties of Fura-5F and other common calcium indicators for comparison.
| Property | Fura-5F | Fura-2 | Indo-1 | Fluo-4 |
| Excitation Wavelength (Ca²⁺-bound) | ~336 nm | ~340 nm | ~330 nm | ~494 nm |
| Excitation Wavelength (Ca²⁺-free) | ~363 nm | ~380 nm | ~346 nm | ~494 nm |
| Emission Wavelength | ~512 nm | ~510 nm | ~401 nm (bound), ~475 nm (free) | ~516 nm |
| Dissociation Constant (Kd) for Ca²⁺ | ~400 nM | ~145 nM | ~230 nM | ~345 nM |
| Ratiometric | Yes (Excitation) | Yes (Excitation) | Yes (Emission) | No |
| Laser Excitation | UV Laser | UV Laser | UV Laser | 488 nm (Blue) Laser |
Signaling Pathway: Gq-PLC-IP3-Ca²⁺ Signaling
Fura-5F is an excellent tool for studying signaling pathways that lead to significant increases in intracellular calcium, such as the Gq protein-coupled receptor (GPCR) pathway. In this pathway, ligand binding to a Gq-coupled receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[4] The lower affinity of Fura-5F makes it ideal for accurately measuring these high concentrations of released calcium without saturation.
Caption: Gq-PLC-IP3-Ca²⁺ Signaling Pathway.
Experimental Protocols
I. Reagent Preparation
-
This compound Stock Solution (1 mM):
-
Dissolve 1 mg of this compound in 994 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Aliquot into small volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light and moisture.
-
-
Pluronic F-127 Stock Solution (20% w/v in DMSO):
-
Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO.
-
This solution can be stored at room temperature. Gentle warming may be required to dissolve.
-
-
Loading Buffer (HBSS with Calcium and Magnesium):
-
Prepare Hank's Balanced Salt Solution (HBSS) containing 1.26 mM CaCl₂, 0.5 mM MgCl₂-6H₂O, 0.4 mM MgSO₄-7H₂O, 5.3 mM KCl, 0.4 mM KH₂PO₄, 4.2 mM NaHCO₃, 138 mM NaCl, 0.3 mM Na₂HPO₄, and 5.6 mM D-glucose.
-
Adjust pH to 7.4.
-
For some cell types, a buffer containing a low concentration of serum (e.g., 1-2% FBS) may improve cell health during loading.
-
II. Cell Loading with this compound
The optimal loading conditions (dye concentration, time, and temperature) should be determined empirically for each cell type. The following is a general starting protocol.
-
Cell Preparation:
-
Harvest cells and adjust the cell density to 1 x 10⁶ cells/mL in pre-warmed (37°C) Loading Buffer.
-
-
Dye Loading Solution Preparation:
-
For a final this compound concentration of 2-5 µM, add the appropriate volume of the 1 mM this compound stock solution to the cell suspension.
-
To aid in the dispersion of the AM ester in the aqueous buffer, it is recommended to pre-mix the this compound stock solution with an equal volume of 20% Pluronic F-127 stock solution before adding to the cell suspension. This results in a final Pluronic F-127 concentration of approximately 0.02-0.05%.
-
-
Incubation:
-
Incubate the cells with the dye loading solution for 30-60 minutes at 37°C, protected from light. Gently mix the cells every 15 minutes to ensure uniform loading.
-
-
Washing:
-
After incubation, wash the cells twice with pre-warmed Loading Buffer to remove extracellular dye. Centrifuge at 300 x g for 5 minutes for each wash.
-
-
De-esterification:
-
Resuspend the cells in pre-warmed Loading Buffer and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the this compound by intracellular esterases.
-
-
Final Preparation:
-
Adjust the final cell concentration to 1-2 x 10⁶ cells/mL in Loading Buffer and keep at 37°C, protected from light, until analysis.
-
III. Flow Cytometry Analysis
Caption: Experimental Workflow for this compound in Flow Cytometry.
-
Instrument Setup:
-
Excitation: A flow cytometer equipped with a UV laser (e.g., 355 nm) is required.
-
Emission Filters: Use two bandpass filters to collect the emission at approximately 510 nm. One filter will collect the emission resulting from excitation at the lower wavelength (for Ca²⁺-bound Fura-5F), and the other will collect the emission from the higher wavelength excitation (for Ca²⁺-free Fura-5F). Alternatively, for a single UV laser line, two emission filters can be used to detect the fluorescence of the bound and free forms of a ratiometric dye like Indo-1, a principle that can be adapted for Fura-5F if the emission spectrum shows a sufficient shift.[1][5] Given Fura-5F is primarily an excitation-ratiometric dye, the ideal setup involves alternating UV excitation wavelengths. If the flow cytometer does not support this, a single UV excitation can be used, and the change in fluorescence intensity can be monitored, though this sacrifices the benefits of ratiometric measurement.
-
Data Acquisition: Set the instrument to collect data over time (kinetic analysis).
-
-
Data Acquisition:
-
Equilibrate the cell sample at 37°C for 5-10 minutes before acquisition.
-
Acquire a baseline reading of the cell suspension for 30-60 seconds to establish the resting intracellular calcium level.
-
Pause the acquisition, add the stimulus (e.g., agonist, ionophore), and immediately resume data collection for 3-5 minutes to record the calcium flux.
-
-
Controls:
-
Positive Control: Use a calcium ionophore such as ionomycin (B1663694) (1-5 µM) to elicit a maximal calcium response and confirm successful dye loading.
-
Negative Control: Use an unstimulated cell sample to establish the baseline fluorescence ratio.
-
Unloaded Cells: Run a sample of unloaded cells to determine the level of autofluorescence.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities from the two emission channels (or corresponding to the two excitation wavelengths) over time.
-
Plot the fluorescence ratio versus time to visualize the calcium mobilization profile.
-
The change in the ratio is proportional to the change in intracellular calcium concentration. For absolute quantification, calibration with calcium standards is required.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak signal | - Incomplete de-esterification of this compound- Insufficient dye loading- Low intracellular esterase activity- Cell death | - Increase the de-esterification time.- Increase the dye concentration or incubation time.- Incubate at a higher temperature (up to 37°C).- Check cell viability before and after loading. |
| High background fluorescence | - Incomplete removal of extracellular dye- Autofluorescence of cells or medium | - Ensure thorough washing of cells after loading.- Use a phenol (B47542) red-free medium for loading and analysis.- Run an unloaded control to subtract background. |
| Inconsistent results between samples | - Uneven dye loading- Variation in cell number | - Ensure consistent loading conditions (time, temperature, dye concentration).- Use Pluronic F-127 to improve dye solubility.- Accurately count and normalize cell numbers. |
| Rapid dye leakage | - Presence of organic anion transporters | - Add probenecid (B1678239) (1-2.5 mM) to the loading and analysis buffers to inhibit anion transporters. |
| No response to stimulus | - Inactive stimulus- Cells are not responsive- High dye concentration buffering intracellular calcium | - Check the activity of the stimulus.- Use a positive control (e.g., ionomycin) to confirm cell responsiveness.- Titrate the this compound concentration to a lower level. |
References
- 1. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 2. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 3. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 4. Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets | PLOS One [journals.plos.org]
- 5. bu.edu [bu.edu]
Ratiometric Calcium Imaging with Fura-5F AM: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis. The ability to accurately measure dynamic changes in intracellular Ca²⁺ concentration is therefore crucial for understanding cellular physiology and for the development of novel therapeutics. Fura-5F AM is a fluorescent indicator designed for the ratiometric measurement of intracellular calcium. Like its predecessor Fura-2, Fura-5F exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺. This ratiometric property allows for a more accurate quantification of intracellular Ca²⁺ concentrations, as it minimizes issues related to uneven dye loading, cell thickness, photobleaching, and dye leakage.[1][2] Fura-5F, a derivative of Fura-2, possesses a moderate affinity for Ca²⁺, making it well-suited for measuring a wide range of calcium concentrations. This document provides detailed application notes and protocols for the use of this compound in ratiometric calcium imaging.
Principle of Ratiometric Measurement with Fura-5F
This compound is an acetoxymethyl (AM) ester derivative of the Fura-5F molecule. The AM ester group renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now hydrophilic and active Fura-5F indicator in the cytoplasm.[2]
The key feature of Fura-5F for ratiometric imaging is its dual-excitation spectrum. When Fura-5F binds to Ca²⁺, its peak fluorescence excitation wavelength shifts from approximately 363 nm (Ca²⁺-free) to 336 nm (Ca²⁺-bound), while the fluorescence emission remains relatively constant at around 506-512 nm.[3] By alternately exciting the Fura-5F-loaded cells at these two wavelengths and measuring the corresponding fluorescence emission, a ratio of the fluorescence intensities (F₃₃₆/F₃₆₃) can be calculated. This ratio is directly proportional to the intracellular Ca²⁺ concentration and is largely independent of the intracellular dye concentration.
Quantitative Data
The following table summarizes the key spectral and chemical properties of Fura-5F, along with a comparison to the widely used Fura-2 indicator.
| Property | Fura-5F | Fura-2 |
| Excitation Maximum (Ca²⁺-free) | 363 nm | 380 nm[2] |
| Excitation Maximum (Ca²⁺-bound) | 336 nm | 340 nm[2] |
| Emission Maximum (Ca²⁺-free) | 512 nm | ~510 nm[2] |
| Emission Maximum (Ca²⁺-bound) | 506 nm | ~510 nm[2] |
| Dissociation Constant (Kd) for Ca²⁺ | ~400 nM[4] | ~145 nM |
| Molar Extinction Coefficient (ε) at λmax (Ca²⁺-free) | 26,000 cm⁻¹M⁻¹ at 363 nm | 31,000 cm⁻¹M⁻¹ at 380 nm |
| Molar Extinction Coefficient (ε) at λmax (Ca²⁺-bound) | 29,000 cm⁻¹M⁻¹ at 336 nm | 31,000 cm⁻¹M⁻¹ at 340 nm |
Signaling Pathway: GPCR-Mediated Intracellular Calcium Release
A common application for Fura-5F is the study of G-protein coupled receptor (GPCR) signaling pathways that lead to intracellular calcium mobilization. The following diagram illustrates a typical GPCR-Gq signaling cascade.
GPCR-mediated calcium signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for a ratiometric calcium imaging experiment using this compound.
General workflow for this compound calcium imaging.
Experimental Protocols
The following protocols provide a general guideline for using this compound to measure intracellular calcium. Optimal conditions for dye concentration, loading time, and temperature should be determined empirically for each specific cell type and experimental setup.
Reagent Preparation
1. This compound Stock Solution (1-5 mM)
-
Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
For a 1 mM stock solution, dissolve 1 mg of this compound in approximately 1 mL of DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
2. Loading Buffer
-
The loading buffer is typically a balanced salt solution such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline, pH 7.2-7.4.
-
Pluronic F-127 (Optional but Recommended): To aid in the dispersion of the lipophilic this compound in the aqueous loading buffer, a non-ionic detergent like Pluronic F-127 can be used. Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. Add an equal volume of this stock to the this compound stock solution before diluting into the loading buffer to achieve a final concentration of 0.02-0.04%.
-
Probenecid (B1678239) (Optional but Recommended): To inhibit the activity of organic anion transporters that can extrude the de-esterified Fura-5F from the cells, probenecid can be added to the loading buffer. A final concentration of 1-2.5 mM is typically used. Prepare a stock solution of probenecid (e.g., 250 mM in 1 M NaOH) and dilute it into the loading buffer. Adjust the pH of the final loading buffer if necessary.
Cell Loading Protocol
-
Cell Preparation: Culture cells on coverslips or in microplates suitable for fluorescence microscopy or plate reader-based assays. Ensure cells are healthy and at an appropriate confluency (typically 70-90%).
-
Prepare Working Loading Solution: Dilute the this compound stock solution (with or without Pluronic F-127) into the pre-warmed loading buffer to a final concentration of 1-10 µM. The optimal concentration needs to be determined for each cell type to achieve adequate signal without causing significant calcium buffering.
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with the loading buffer.
-
Add the working loading solution to the cells.
-
Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. Incubation at lower temperatures may reduce dye compartmentalization.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells 2-3 times with fresh, pre-warmed loading buffer (without this compound, but with probenecid if used during loading) to remove extracellular dye.
-
-
De-esterification:
-
After washing, add fresh buffer to the cells.
-
Incubate the cells for an additional 30 minutes at the loading temperature to allow for the complete hydrolysis of the AM ester by intracellular esterases.
-
Data Acquisition and Analysis
-
Instrumentation: Use a fluorescence microscope or plate reader equipped with excitation filters for approximately 336 nm and 363 nm, and an emission filter for approximately 510 nm.
-
Image/Data Acquisition:
-
Acquire a baseline fluorescence ratio by alternately exciting at 336 nm and 363 nm and recording the emission at ~510 nm.
-
Add the experimental stimulus (e.g., agonist, ionophore) and continue to record the fluorescence ratio over time.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensity at 336 nm excitation to the intensity at 363 nm excitation (Ratio = F₃₃₆ / F₃₆₃).
-
The intracellular calcium concentration ([Ca²⁺]i) can be calculated using the Grynkiewicz equation:
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax₃₆₃ / Fmin₃₆₃)
Where:
-
Kd is the dissociation constant of Fura-5F for Ca²⁺ (~400 nM).
-
R is the experimentally measured fluorescence ratio (F₃₃₆ / F₃₆₃).
-
Rmin is the ratio in the absence of Ca²⁺ (determined by adding a Ca²⁺ chelator like EGTA).
-
Rmax is the ratio at saturating Ca²⁺ concentrations (determined by adding a Ca²⁺ ionophore like ionomycin (B1663694) in the presence of high extracellular Ca²⁺).
-
Fmax₃₆₃ / Fmin₃₆₃ is the ratio of fluorescence intensities at 363 nm excitation in Ca²⁺-free and Ca²⁺-saturating conditions, respectively. This term corrects for the Ca²⁺-dependent change in fluorescence at the isosbestic wavelength.
-
-
Troubleshooting
-
Low Fluorescence Signal:
-
Increase the this compound concentration during loading.
-
Increase the loading time.
-
Ensure complete de-esterification.
-
Check the health of the cells.
-
-
High Background Fluorescence:
-
Ensure thorough washing to remove all extracellular dye.
-
Use a background subtraction algorithm during analysis.
-
-
Rapid Dye Leakage:
-
Include probenecid in the loading and imaging buffers.
-
Perform experiments at a lower temperature.
-
-
Dye Compartmentalization:
-
Load cells at a lower temperature (e.g., room temperature).
-
Use a lower concentration of this compound.
-
Conclusion
This compound is a valuable tool for the ratiometric measurement of intracellular calcium concentrations. Its moderate affinity for calcium makes it suitable for a broad range of applications in cell biology research and drug discovery. By following the detailed protocols and understanding the principles of ratiometric imaging outlined in these application notes, researchers can obtain accurate and reproducible data on intracellular calcium dynamics.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]
Fura-5F AM: Application Notes and Protocols for Studying Calcium Oscillations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-5F AM is a fluorescent, ratiometric calcium indicator that is widely utilized for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i). As an acetoxymethyl (AM) ester derivative of Fura-5F, it is membrane-permeant, allowing for straightforward loading into live cells. Once inside the cell, non-specific esterases cleave the AM group, trapping the active Fura-5F molecule in the cytosol.[1] Fura-5F exhibits a shift in its fluorescence excitation maximum from approximately 363 nm in the Ca²⁺-free form to 336 nm when bound to Ca²⁺, with an emission maximum around 512 nm.[2][3] This ratiometric property is a key advantage, as the ratio of fluorescence intensities at the two excitation wavelengths is proportional to the [Ca²⁺]i, thus minimizing issues related to uneven dye loading, cell thickness, and photobleaching.[4]
The study of intracellular calcium oscillations is critical in understanding a vast array of cellular processes, including signal transduction, gene expression, cell cycle progression, and muscle contraction.[5][6][7] These oscillations, characterized by periodic increases and decreases in [Ca²⁺]i, are often orchestrated by the interplay of calcium release from intracellular stores, such as the endoplasmic reticulum (ER), and calcium influx from the extracellular space. Key players in the generation of these oscillations include the inositol (B14025) 1,4,5-trisphosphate receptors (IP₃Rs) and ryanodine (B192298) receptors (RyRs), which are calcium channels on the ER membrane.[8][9][10][11][12][13][14][15][16][17] The ability to accurately measure the dynamics of these oscillations is paramount in both basic research and drug discovery, where alterations in calcium signaling can be indicative of compound efficacy or toxicity.[18][19][20][21]
Data Presentation
This compound Properties
| Property | Value | Reference |
| Excitation Wavelength (Ca²⁺-bound) | ~336 nm | [2][3] |
| Excitation Wavelength (Ca²⁺-free) | ~363 nm | [2][3] |
| Emission Wavelength | ~512 nm | [2][3] |
| Dissociation Constant (Kd) for Ca²⁺ | ~400 nM | [22] |
| Molar Extinction Coefficient (ε) at 336 nm (Ca²⁺-bound) | ~29,000 cm⁻¹M⁻¹ | [3] |
| Molar Extinction Coefficient (ε) at 363 nm (Ca²⁺-free) | ~26,000 cm⁻¹M⁻¹ | [3] |
Comparison of Common Ratiometric Calcium Indicators
| Indicator | Excitation (Bound/Free) | Emission | Kd for Ca²⁺ | Key Features |
| Fura-5F | ~336 nm / ~363 nm | ~512 nm | ~400 nM | Ratiometric, suitable for a wide range of Ca²⁺ concentrations. |
| Fura-2 | ~335 nm / ~363 nm | ~505 nm | ~145 nM | High affinity, ideal for measuring resting and low-level Ca²⁺ changes.[23] |
| Indo-1 | ~330 nm / ~346 nm | ~401 nm / ~475 nm | ~230 nM | Dual emission ratiometric dye, suitable for flow cytometry.[3] |
Experimental Protocols
Protocol for Loading Cells with this compound
This protocol provides a general guideline for loading adherent cells with this compound. Optimization of dye concentration and incubation time may be required for different cell types.
Materials:
-
This compound (dissolved in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope or plate reader capable of excitation at ~340 nm and ~380 nm and emission detection at ~510 nm.
Procedure:
-
Prepare Loading Buffer:
-
For a final this compound concentration of 2 µM, dilute the 1 mM this compound stock solution 1:500 in HBSS.
-
Add an equal volume of 20% Pluronic F-127 to the diluted this compound solution (final Pluronic F-127 concentration of 0.02-0.04%). Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble AM ester in the aqueous loading buffer.
-
Vortex the loading buffer thoroughly to ensure complete mixing.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed (37°C) HBSS.
-
Add the prepared loading buffer to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells at 37°C for 30-60 minutes in the dark. The optimal incubation time should be determined empirically for each cell type.
-
-
De-esterification:
-
Aspirate the loading buffer.
-
Wash the cells twice with pre-warmed HBSS to remove any extracellular this compound.
-
Add fresh, pre-warmed HBSS to the cells.
-
Incubate the cells for an additional 30 minutes at 37°C in the dark to allow for complete de-esterification of the this compound by intracellular esterases.
-
Protocol for Measuring Calcium Oscillations
-
Imaging Setup:
-
Place the dish or coverslip with the loaded cells onto the stage of the fluorescence microscope or into the plate reader.
-
Maintain the cells at 37°C throughout the experiment.
-
Set the excitation wavelengths to alternate between ~340 nm and ~380 nm.
-
Set the emission wavelength to ~510 nm.
-
-
Data Acquisition:
-
Acquire a baseline fluorescence ratio (F340/F380) for a few minutes before adding any stimulus.
-
Introduce the stimulus (e.g., agonist, drug candidate) to the cells.
-
Record the changes in fluorescence intensity at both excitation wavelengths over time. The temporal resolution of the acquisition will depend on the frequency of the expected calcium oscillations.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensity at 340 nm to the intensity at 380 nm (F340/F380).
-
Plot the F340/F380 ratio as a function of time to visualize the calcium oscillations.
-
The intracellular calcium concentration can be calculated using the Grynkiewicz equation, which requires calibration of the minimum (Rmin) and maximum (Rmax) fluorescence ratios.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 5. Calcium Oscillations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fundamentals of Cellular Calcium Signaling: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium signaling - Wikipedia [en.wikipedia.org]
- 8. Models of IP3 and Ca2+ Oscillations: Frequency Encoding and Identification of Underlying Feedbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimal requirements for calcium oscillations driven by the IP3 receptor | The EMBO Journal [link.springer.com]
- 10. Intra-sarcoplasmic reticulum Ca2+ oscillations are driven by dynamic regulation of ryanodine receptor function by luminal Ca2+ in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inositol 1,4,5-Trisphosphate Receptor Subtype-Specific Regulation of Calcium Oscillations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of ryanodine receptor channels in Ca2+ oscillations of porcine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Minimal requirements for calcium oscillations driven by the IP3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ryanodine receptor adaptation and Ca2+(-)induced Ca2+ release-dependent Ca2+ oscillations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Minimal requirements for calcium oscillations driven by the IP3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ryanodine receptor adaptation and Ca2+(-)induced Ca2+ release-dependent Ca2+ oscillations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. High-Throughput Screening Assay for Detecting Drug-Induced Changes in Synchronized Neuronal Oscillations and Potential Seizure Risk Based on Ca2+ Fluorescence Measurements in Human Induced Pluripotent Stem Cell (hiPSC)-Derived Neuronal 2D and 3D Cultures [mdpi.com]
- 19. ncardia.com [ncardia.com]
- 20. mdpi.com [mdpi.com]
- 21. High-Throughput Screening Assay for Detecting Drug-Induced Changes in Synchronized Neuronal Oscillations and Potential Seizure Risk Based on Ca2+ Fluorescence Measurements in Human Induced Pluripotent Stem Cell (hiPSC)-Derived Neuronal 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 23. biotium.com [biotium.com]
Application Notes and Protocols for Fura-5F AM in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger involved in a myriad of cellular processes, making it a critical target for drug discovery. G-protein coupled receptors (GPCRs) and ion channels are key regulators of intracellular Ca²⁺ homeostasis, and high-throughput screening (HTS) assays that monitor Ca²⁺ flux are essential for identifying novel modulators of these targets. Fura-5F, AM is a ratiometric fluorescent indicator for intracellular Ca²⁺ that is well-suited for HTS applications. This document provides detailed application notes and protocols for the use of Fura-5F, AM in HTS campaigns targeting GPCRs and ion channels.
Fura-5F, AM is a cell-permeant analog of the Fura-5F dye. Once inside the cell, non-specific esterases cleave the acetoxymethyl (AM) ester group, trapping the active indicator in the cytoplasm.[1] Fura-5F exhibits a shift in its excitation spectrum upon binding to Ca²⁺, allowing for ratiometric measurement of Ca²⁺ concentration. This ratiometric approach minimizes issues such as uneven dye loading, photobleaching, and variations in cell number, which are common challenges in HTS.[2]
Key Features of Fura-5F
| Property | Value | Reference |
| Indicator Type | Ratiometric | [3] |
| Ca²⁺ Dissociation Constant (Kd) | ~400 nM | [3][4] |
| Excitation Wavelengths | ~336 nm (Ca²⁺-bound) / ~363 nm (Ca²⁺-free) | [3] |
| Emission Wavelength | ~512 nm | [3] |
| Cell Permeability | Yes (as AM ester) | [1] |
Signaling Pathways
Gq-Coupled GPCR Calcium Mobilization
Activation of Gq-coupled GPCRs by an agonist leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transfection methods for high-throughput cellular assays of voltage-gated calcium and sodium channels involved in pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Measuring Intracellular Calcium in Brain Slices using Fura-5F AM
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to the use of Fura-5F AM for ratiometric measurement of intracellular calcium ([Ca²⁺]i) in acute brain slices. This compound is a fluorescent indicator with a lower affinity for Ca²⁺ compared to its analog Fura-2 AM, making it particularly well-suited for studying larger and more rapid Ca²⁺ transients that might saturate other dyes.
I. Introduction to this compound
This compound is the acetoxymethyl (AM) ester form of the ratiometric calcium indicator Fura-5F. The AM ester group renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, membrane-impermeant Fura-5F indicator in the cytosol[1][2][].
The key feature of Fura-5F, like other Fura dyes, is the shift in its fluorescence excitation spectrum upon binding to Ca²⁺. The dye exhibits an isosbestic point, a wavelength at which the excitation is independent of the Ca²⁺ concentration. By measuring the ratio of fluorescence emission at a constant wavelength (typically ~510 nm) while alternating the excitation wavelength between a Ca²⁺-sensitive wavelength and the isosbestic point (or another Ca²⁺-sensitive wavelength), a ratiometric measurement of [Ca²⁺]i can be obtained. This ratiometric approach provides a significant advantage as it minimizes issues such as uneven dye loading, differences in cell thickness, photobleaching, and dye leakage[2][4].
II. Properties of Fura-5F
A summary of the key quantitative properties of Fura-5F is provided in the table below.
| Property | Value | Reference |
| Dissociation Constant (Kd) for Ca²⁺ | ~400 nM | [5] |
| Excitation Maximum (Ca²⁺-free) | ~363 nm | [6] |
| Excitation Maximum (Ca²⁺-bound) | ~335 nm | [6] |
| Emission Maximum | ~505-512 nm | [6][7] |
| Indicator Type | Ratiometric (Excitation Shift) | [6] |
III. Experimental Protocols
This section provides detailed protocols for the preparation of brain slices, loading of this compound, and subsequent calcium imaging.
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
-
Perfuse the animal transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution. A common slicing solution composition is (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, and 10 D-Glucose.
-
Rapidly decapitate the animal, dissect the brain, and place it in the ice-cold, oxygenated slicing solution.
-
Mount the brain on a vibratome stage and cut slices of the desired thickness (typically 300-400 µm).
-
Transfer the slices to a recovery chamber containing artificial cerebrospinal fluid (aCSF) oxygenated with 95% O₂ / 5% CO₂ at 32-34°C for at least 30 minutes. The aCSF composition is (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 1 MgCl₂, 2 CaCl₂, and 10 D-Glucose[8][9].
-
After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until use.
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO)[4]. For enhanced solubility and to prevent precipitation, it is recommended to also prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.
-
Loading Solution Preparation: For a final loading concentration of 5 µM this compound, mix 5 µL of the 1 mM this compound stock solution with 5 µL of the 20% Pluronic® F-127 stock solution. Vortex this mixture briefly, and then add it to 1 mL of oxygenated aCSF. The final concentration of Pluronic® F-127 will be approximately 0.1%.
-
Incubation: Transfer the brain slices to a small incubation chamber containing the this compound loading solution. Incubate the slices for 30-60 minutes at 32-34°C, while continuously supplying 95% O₂ / 5% CO₂. The optimal loading time and temperature may need to be determined empirically for different brain regions and animal ages[8][9].
-
Washing and De-esterification: After incubation, transfer the slices back to fresh, oxygenated aCSF at room temperature for at least 30 minutes before imaging. This allows for the complete de-esterification of the this compound to its active form, Fura-5F[4].
-
Microscope Setup: Use an upright or inverted fluorescence microscope equipped with a high-speed wavelength switcher (e.g., a filter wheel or LED light source) for alternating excitation wavelengths, a dichroic mirror, an emission filter, and a sensitive camera (e.g., a cooled CCD or sCMOS camera). For Fura-5F, you will need excitation filters for ~340 nm and ~380 nm, a dichroic mirror with a cutoff around 400 nm, and an emission filter centered around 510 nm.
-
Image Acquisition: Place the loaded brain slice in a recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a constant flow rate. Acquire fluorescence images by alternating the excitation between 340 nm and 380 nm, collecting the emission at ~510 nm for each excitation wavelength. The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) is proportional to the intracellular Ca²⁺ concentration[10].
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
For each ROI, calculate the F340/F380 ratio for each time point.
-
Changes in this ratio over time reflect changes in intracellular Ca²⁺ concentration.
-
To convert the ratio values to absolute Ca²⁺ concentrations, a calibration procedure is required using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380), where R is the measured F340/F380 ratio, Rmin is the ratio at zero Ca²⁺, Rmax is the ratio at saturating Ca²⁺, and Fmax380/Fmin380 is the ratio of fluorescence intensities at 380 nm excitation at zero and saturating Ca²⁺, respectively.
-
IV. Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways involving intracellular calcium and the experimental workflow for using this compound.
V. Troubleshooting
-
Poor Dye Loading:
-
Increase the incubation time or temperature.
-
Ensure the Pluronic® F-127 is properly dissolved and mixed with the this compound stock before diluting in aCSF.
-
Check the viability of the brain slices.
-
-
High Background Fluorescence:
-
Ensure adequate washing after the loading step.
-
Use phenol (B47542) red-free aCSF during imaging.
-
-
Rapid Dye Leakage:
-
Lower the imaging temperature.
-
Consider adding a low concentration of an organic anion transport inhibitor like probenecid (B1678239) to the aCSF during imaging (use with caution as it can have off-target effects).
-
-
Phototoxicity or Photobleaching:
-
Reduce the intensity of the excitation light.
-
Decrease the exposure time and/or the frequency of image acquisition.
-
Use a more sensitive camera.
-
By following these protocols and considering the properties of this compound, researchers can effectively measure intracellular calcium dynamics in brain slices, enabling the study of neuronal activity, synaptic transmission, and various signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. biotium.com [biotium.com]
- 7. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue | PLOS One [journals.plos.org]
- 10. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Fura-5F AM Experiments: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for Fura-5F AM experiments. The information is presented in a question-and-answer format to directly address common issues encountered during calcium imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a high-affinity, ratiometric fluorescent indicator used for measuring intracellular calcium concentrations ([Ca²⁺]i). The "AM" ester form allows the dye to be loaded into live cells non-invasively. Once inside the cell, cellular esterases cleave the AM group, trapping the active Fura-5F molecule in the cytosol. Fura-5F is a ratiometric dye, meaning its fluorescence emission is measured at two different excitation wavelengths. The ratio of these fluorescence intensities provides a more accurate measure of [Ca²⁺]i, as it minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.[1][2]
Q2: How does this compound work?
Upon binding to Ca²⁺, the excitation spectrum of Fura-5F shifts. It is typically excited at 340 nm (where fluorescence increases with Ca²⁺ binding) and 380 nm (where fluorescence decreases with Ca²⁺ binding), with the emission peak around 510 nm for both.[1][2] The ratio of the fluorescence intensities at these two excitation wavelengths (F340/F380) is directly proportional to the intracellular calcium concentration.
Q3: What are the key spectral properties of Fura-5F?
Here is a summary of the key spectral and chemical properties of Fura-5F after hydrolysis of the AM ester:
| Property | Value | Reference |
| Ca²⁺-bound Excitation Max (λex) | ~336 nm | [3] |
| Ca²⁺-free Excitation Max (λex) | ~363 nm | [3][4] |
| Emission Max (λem) | ~506-512 nm | [3][4] |
| Dissociation Constant (Kd) for Ca²⁺ | ~400 nM | [5] |
| Molar Extinction Coefficient (ε) at 336 nm (Ca²⁺-bound) | ~29,000 cm⁻¹M⁻¹ | [3] |
| Molar Extinction Coefficient (ε) at 363 nm (Ca²⁺-free) | ~26,000 cm⁻¹M⁻¹ | [3] |
Troubleshooting Guide
Low or No Fluorescence Signal
Q4: I am not seeing any fluorescent signal from my cells after loading with this compound. What could be the problem?
Several factors could lead to a weak or absent fluorescence signal:
-
Improper Dye Preparation: Ensure the this compound stock solution is prepared in high-quality, anhydrous DMSO and stored correctly (desiccated at ≤–20°C).[3] Avoid repeated freeze-thaw cycles.[6]
-
Inefficient Cell Loading:
-
Loading Concentration: The optimal concentration of this compound can vary between cell types. A typical starting range is 1-5 µM.[7] You may need to optimize this concentration for your specific cells.
-
Loading Time and Temperature: Incubation times of 15-60 minutes at room temperature or 37°C are common.[7][8] Lowering the temperature may reduce dye compartmentalization.[9]
-
Cell Health: Ensure your cells are healthy and viable before and during the loading procedure.
-
-
Incomplete AM Ester Hydrolysis: Cellular esterases are required to cleave the AM group and activate the dye. If esterase activity is low, the dye will not become fluorescent or be trapped in the cells. Allow for a de-esterification period of at least 30 minutes after loading.[7]
-
Instrumentation Issues:
-
Verify that your microscope's filter set is appropriate for Fura-5F (excitation at ~340 nm and ~380 nm, emission at ~510 nm).
-
Check the lamp alignment and intensity.
-
Ensure the detector gain and exposure settings are appropriate.
-
High Background Fluorescence
Q5: My background fluorescence is very high, making it difficult to see the signal from my cells. How can I reduce it?
High background can be caused by several factors:
-
Extracellular Dye: Incomplete washing after the loading step can leave residual this compound in the medium. Wash the cells thoroughly with indicator-free buffer before imaging.[1]
-
Autofluorescence: Some cell types and culture media exhibit natural fluorescence. Image a sample of unloaded cells under the same conditions to determine the level of autofluorescence and subtract it from your experimental data.
-
Phenol (B47542) Red: Many culture media contain phenol red, which is fluorescent. Use a phenol red-free medium for your experiments.
Poor Signal-to-Noise Ratio
Q6: The fluorescence signal is noisy and the changes in the 340/380 ratio are small. How can I improve my signal-to-noise ratio?
-
Optimize Dye Concentration: Using too low a concentration of this compound will result in a weak signal. Conversely, excessively high concentrations can lead to cytotoxicity and Ca²⁺ buffering.[1] Titrate the dye concentration to find the optimal balance for your cell type.
-
Instrumentation Settings: Increase the exposure time or the gain of your detector. However, be mindful of phototoxicity and photobleaching with longer exposure times.
-
Binning: If using a camera, binning pixels (e.g., 2x2 or 4x4) can increase the signal-to-noise ratio at the expense of spatial resolution.
-
Background Subtraction: Proper background subtraction is crucial for improving the quality of your data.[1]
Indicator-Related Artifacts
Q7: The baseline 340/380 ratio is high and unstable, or I see a gradual decrease in fluorescence over time. What could be causing this?
-
Dye Leakage: Many cell types actively extrude fluorescent dyes via organic anion transporters. This can lead to a decreasing intracellular signal and an increasing extracellular signal.[10]
-
Solution: Perform experiments at a lower temperature (e.g., room temperature) to reduce the activity of these transporters. You can also add probenecid (B1678239) (1-2.5 mM), an organic anion transport inhibitor, to the loading and imaging buffers.[9]
-
-
Photobleaching: Prolonged exposure to high-intensity excitation light can cause the fluorophore to degrade, leading to a decrease in fluorescence intensity.
-
Solution: Reduce the intensity of the excitation light, decrease the exposure time, and acquire images less frequently. Ratiometric measurements are less susceptible to photobleaching than single-wavelength measurements, but it can still be a factor.[1]
-
-
Compartmentalization: Fura-5F can sometimes accumulate in intracellular organelles like mitochondria or the endoplasmic reticulum, where the Ca²⁺ concentration is different from the cytosol.[11] This can lead to an inaccurate measurement of cytosolic Ca²⁺.
-
Solution: Loading cells at a lower temperature can sometimes reduce compartmentalization.[9]
-
Calibration Issues
Q8: How do I calibrate the Fura-5F ratio to get absolute intracellular calcium concentrations?
To convert the 340/380 nm fluorescence ratio (R) into [Ca²⁺]i, you can use the Grynkiewicz equation:
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min)
Where:
-
Kd: The dissociation constant of Fura-5F for Ca²⁺ (~400 nM).[5]
-
R: The measured 340/380 nm fluorescence ratio.
-
Rmin: The ratio in the absence of Ca²⁺.
-
Rmax: The ratio at saturating Ca²⁺ concentrations.
-
F380max: The fluorescence intensity at 380 nm excitation in the absence of Ca²⁺.
-
F380min: The fluorescence intensity at 380 nm excitation at saturating Ca²⁺ concentrations.
An in situ calibration is required to determine Rmin, Rmax, F380max, and F380min for your specific experimental setup.[12][13] This typically involves treating the cells with a calcium ionophore like ionomycin (B1663694) in the presence of a Ca²⁺-free buffer (containing a chelator like EGTA) to determine Rmin and F380max, followed by a high Ca²⁺ buffer to determine Rmax and F380min.[14]
Experimental Protocols
Cell Loading with this compound
This is a general protocol that should be optimized for your specific cell type and experimental conditions.
-
Prepare a 1-5 mM this compound stock solution in anhydrous DMSO.[7]
-
Dilute the this compound stock solution to a final working concentration of 1-5 µM in a buffered physiological medium (e.g., Hanks' Balanced Salt Solution with HEPES). To aid in dye solubilization, you can mix the this compound stock with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting it into the loading medium.[9]
-
(Optional) Add 1-2.5 mM probenecid to the loading medium to inhibit dye leakage.[9]
-
Remove the culture medium from your cells and wash them once with the buffered physiological medium.
-
Add the this compound loading solution to the cells and incubate for 15-60 minutes at room temperature or 37°C, protected from light.[7][8]
-
Wash the cells twice with indicator-free buffered medium (containing probenecid, if used) to remove extracellular dye.[1]
-
Incubate the cells for an additional 30 minutes in the indicator-free medium to allow for complete de-esterification of the this compound.[7]
Calcium Imaging
-
Mount the coverslip with the loaded cells onto the microscope stage.
-
Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.
-
Record a baseline fluorescence ratio for a few minutes before applying your experimental stimulus.
-
Add your stimulus and continue to record the changes in the 340/380 nm ratio over time.
-
At the end of the experiment, perform an in situ calibration if you need to determine absolute [Ca²⁺]i.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for intracellular calcium imaging using this compound.
Store-Operated Calcium Entry (SOCE) Signaling Pathway
Caption: The Store-Operated Calcium Entry (SOCE) signaling pathway, a common mechanism studied with Fura dyes.
References
- 1. Figure 1 from Store-operated calcium channels. | Semantic Scholar [semanticscholar.org]
- 2. hellobio.com [hellobio.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Complex Role of Store Operated Calcium Entry Pathways and Related Proteins in the Function of Cardiac, Skeletal and Vascular Smooth Muscle Cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. ionoptix.com [ionoptix.com]
- 9. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 10. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calibration of intracellular Ca transients of isolated adult heart cells labelled with fura-2 by acetoxymethyl ester loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. moodle2.units.it [moodle2.units.it]
Fura-5F AM Staining Technical Support Center
Welcome to the technical support center for Fura-5F AM staining. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during intracellular calcium measurements using this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific problems in a question-and-answer format to help you optimize your experiments for reliable and reproducible results.
Issue 1: Poor or No Fluorescence Signal (Weak or No Dye Loading)
Q: My cells show very weak or no fluorescence after loading with this compound. What could be the cause?
A: This is a common issue that can stem from several factors related to the dye itself, the loading conditions, or the health of your cells.
Troubleshooting Steps:
-
Check this compound Stock Solution:
-
Proper Dissolution: this compound is typically dissolved in high-quality, anhydrous DMSO to make a stock solution of 1-5 mM.[1][2] Ensure the dye is fully dissolved; warming the solution to room temperature may aid dissolution.[1]
-
Storage: AM esters are sensitive to moisture and light. Store the DMSO stock solution in small aliquots, desiccated, and protected from light at ≤–20°C to prevent degradation.[1] Avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage due to hydrolysis.[1][3]
-
-
Optimize Loading Conditions:
-
Concentration: The optimal concentration of this compound can vary between cell types. A typical starting range is 1-10 µM.[2][3] It's crucial to use the minimum concentration necessary to obtain an adequate signal to avoid potential cytotoxicity.[1][4]
-
Incubation Time and Temperature: Incubate cells with the dye for 15-60 minutes.[1][2] The ideal time and temperature should be determined empirically for your specific cell type.[2] While 37°C is often used, some cell types load better at room temperature, which can also reduce dye compartmentalization.[2][5]
-
Cell Health: Ensure your cells are healthy and well-adhered before loading.[6] Unhealthy cells may not have active enough esterases to cleave the AM group.
-
-
Improve Dye Solubility in Aqueous Media:
-
Pluronic® F-127: this compound is lipophilic and can be difficult to disperse in aqueous loading buffers. The non-ionic detergent Pluronic® F-127 is often used to aid solubilization.[1][2] A common method is to mix the this compound DMSO stock with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting it into the loading buffer to a final concentration of about 0.02%.[2]
-
Issue 2: High Background Fluorescence
Q: I'm observing high fluorescence in the extracellular medium, which is obscuring my signal from the cells. How can I reduce this?
A: High background fluorescence can be caused by several factors, including incomplete washing, dye leakage, or the presence of extracellular Fura-5F that has been hydrolyzed.
Troubleshooting Steps:
-
Thorough Washing: After loading, it is essential to wash the cells at least twice with an indicator-free buffer to remove any dye that is nonspecifically associated with the cell surface.[1][2]
-
Extracellular Quenching: If washing is insufficient, you can add a membrane-impermeant quencher like Trypan Blue or manganese ions (Mn²⁺) to the extracellular medium to quench the fluorescence of any leaked or extracellular dye.[1]
-
Check for Cell Lysis: A high background could also indicate that your cells are lysing and releasing the active Fura-5F into the medium. Check cell viability and handle cells gently.
Issue 3: Incomplete AM Ester Hydrolysis
Q: The fluorescence ratio (340/380 nm) is not responding as expected to changes in calcium. Could this be due to incomplete hydrolysis?
A: Yes, for Fura-5F to become fluorescent and calcium-sensitive, the AM ester groups must be cleaved by intracellular esterases.[4][6] Incomplete hydrolysis can lead to a poor or absent response to calcium.[1][7][8]
Troubleshooting Steps:
-
Allow Time for De-esterification: After washing out the excess this compound, incubate the cells for an additional 30 minutes in an indicator-free medium.[1][2] This allows more time for intracellular esterases to completely cleave the AM groups.
-
Cell Type Variability: Esterase activity can vary significantly between different cell types. Some cells may naturally have lower esterase activity, requiring longer incubation times or alternative loading strategies.
-
Cell Health: As mentioned previously, healthy, metabolically active cells are crucial for efficient esterase activity.
Issue 4: Rapid Dye Leakage from Cells
Q: My fluorescence signal decreases over time, even without photobleaching. What causes this and how can I prevent it?
A: The active, hydrophilic form of Fura-5F can be actively transported out of the cell by organic anion transporters, leading to signal loss.[5][9][10] This leakage is often temperature-dependent.[10]
Troubleshooting Steps:
-
Use Anion Transport Inhibitors: Probenecid (typically at 1-2.5 mM) can be added to the loading and imaging buffers to block the activity of organic anion transporters and reduce dye leakage.[2][5]
-
Lower the Temperature: Performing experiments at room temperature instead of 37°C can slow down the rate of dye extrusion.[5]
Issue 5: Phototoxicity and Photobleaching
Q: My cells appear unhealthy or the fluorescence signal diminishes rapidly upon illumination. How can I minimize this?
A: Both phototoxicity and photobleaching are common issues in fluorescence microscopy, particularly with UV-excitable dyes like Fura-5F.
Troubleshooting Steps:
-
Minimize Exposure to Excitation Light: Use the lowest possible excitation light intensity and the shortest possible exposure times that still provide a good signal-to-noise ratio.[4]
-
Use Neutral Density Filters: Employ neutral density filters to attenuate the excitation light.
-
Ratiometric Advantage: A key advantage of ratiometric dyes like Fura-5F is that the ratio measurement can partially compensate for photobleaching and uneven dye loading.[1][4][6]
Issue 6: Dye Compartmentalization
Q: The fluorescence in my cells is not diffuse and appears punctate or localized to specific areas. What is happening?
A: this compound can sometimes be taken up and sequestered into intracellular organelles such as mitochondria, the endoplasmic reticulum, or lysosomes.[7][8][11][12][13] This is a known issue with AM ester dyes and can lead to inaccurate measurements of cytosolic calcium.[13]
Troubleshooting Steps:
-
Lower Incubation Temperature: Loading cells at a lower temperature (e.g., room temperature or even 4°C) can reduce the sequestration of the dye into organelles.[2][5][8]
-
Optimize Loading Conditions: Use the lowest effective dye concentration and the shortest necessary incubation time to minimize compartmentalization.[13]
Quantitative Data Summary
The following table summarizes typical experimental parameters for this compound staining. Note that these are starting points and should be optimized for your specific cell type and experimental setup.
| Parameter | Recommended Range | Notes |
| This compound Stock Concentration | 1 - 5 mM in anhydrous DMSO | Prepare fresh or store in small, desiccated aliquots at -20°C.[1][2] |
| This compound Loading Concentration | 1 - 10 µM | Optimize for your cell type to minimize toxicity.[2][3] |
| Pluronic® F-127 Concentration | 0.01 - 0.04% (w/v) | Aids in dye dispersion in aqueous buffer.[2][3] |
| Loading Incubation Time | 15 - 60 minutes | Cell type dependent.[1][2] |
| Loading Temperature | Room Temperature to 37°C | Lower temperatures can reduce compartmentalization.[2][5] |
| De-esterification Time | 30 minutes | Allows for complete hydrolysis of the AM ester.[1][2] |
| Probenecid Concentration | 1 - 2.5 mM | Reduces dye leakage from cells.[2][5] |
Experimental Protocol: General this compound Loading
This protocol provides a general guideline for loading cells with this compound.
-
Prepare this compound Stock Solution:
-
Prepare Loading Buffer:
-
Dilute the this compound stock solution into a suitable physiological buffer (e.g., HBSS or HEPES-buffered saline) to a final concentration of 1-10 µM.
-
To aid dispersion, you can first mix the this compound stock with an equal volume of 20% Pluronic® F-127 in DMSO before diluting in the buffer.[2]
-
-
Cell Loading:
-
For adherent cells, remove the culture medium and replace it with the loading buffer containing this compound.[1]
-
For cells in suspension, add one volume of the loading buffer to one volume of the cell suspension.[1]
-
Incubate the cells for 15-60 minutes at the optimized temperature (e.g., 37°C or room temperature).[1][2]
-
-
Wash and De-esterify:
-
Imaging:
Visualizations
This compound Loading and Activation Pathway
Caption: Workflow of this compound loading and activation within a cell.
General Troubleshooting Workflow for this compound Staining
Caption: A logical workflow for troubleshooting common this compound issues.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. abpbio.com [abpbio.com]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Fura-2 for measurements of cytosolic free calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotium.com [biotium.com]
- 11. Intracellular diffusion, binding, and compartmentalization of the fluorescent calcium indicators indo-1 and fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intracellular compartmentalization of fura-2 dye demonstrated by laser-excitation fluorescence microscopy: a problem in measuring cytosolic free calcium concentration using fura-2 fluorescence in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fura-5F AM Dye Leakage Prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent Fura-5F AM dye leakage from cells during calcium imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it work?
This compound is a high-affinity, ratiometric fluorescent indicator used to measure intracellular calcium concentrations. The acetoxymethyl (AM) ester group makes the dye cell-permeable. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of Fura-5F in the cytosol. Fura-5F exhibits a shift in its fluorescence excitation spectrum upon binding to calcium, allowing for the ratiometric measurement of calcium concentration by calculating the ratio of fluorescence intensities at two different excitation wavelengths (typically 340 nm and 380 nm) while monitoring emission at ~510 nm. This ratiometric measurement minimizes issues like uneven dye loading, photobleaching, and dye leakage.[1][2][3]
Q2: Why does this compound leak out of cells?
The active, de-esterified form of Fura-5F is an organic anion. Many cell types express organic anion transporters (OATs) in their plasma membrane, which can actively extrude the dye from the cytosol into the extracellular medium.[4] This process is temperature-dependent and can be more pronounced at physiological temperatures (37°C).[4][5]
Q3: What are the consequences of dye leakage?
Dye leakage can lead to a gradual decrease in the intracellular fluorescence signal over time, reducing the signal-to-noise ratio and potentially affecting the accuracy of calcium measurements.[1] If the extracellular medium has a high calcium concentration, the leaked dye will become fluorescent, contributing to high background signals.[4]
Q4: How can I prevent this compound leakage?
Several strategies can be employed to minimize this compound leakage:
-
Use of Organic Anion Transporter (OAT) Inhibitors: Compounds like probenecid (B1678239) and sulfinpyrazone (B1681189) can block the OATs responsible for dye extrusion.[6][7]
-
Optimization of Loading Temperature: Loading cells at a lower temperature (e.g., room temperature or 15°C) can reduce the activity of OATs and minimize dye sequestration into organelles.[5][8]
-
Optimization of Dye Concentration and Incubation Time: Using the lowest effective dye concentration and the shortest necessary incubation time can reduce the intracellular dye load and subsequent leakage.[9][10]
Troubleshooting Guide
Issue: Rapid decrease in fluorescence signal over time.
-
Cause: This is a classic sign of dye leakage from the cells.
-
Solution:
-
Add an OAT inhibitor: Include probenecid (final concentration 1-2.5 mM) or sulfinpyrazone (final concentration 0.1-0.25 mM) in the dye loading and imaging buffers.[6][11]
-
Lower the temperature: Perform the experiment at a lower temperature (e.g., room temperature) to reduce the activity of the transporters.[5]
-
Optimize loading conditions: Reduce the this compound concentration (typically 1-5 µM) and/or the incubation time (15-60 minutes).[9][10]
-
Issue: High and unstable baseline fluorescence.
-
Cause: This can be caused by this compound that has leaked from the cells into the extracellular medium, where it is exposed to high calcium concentrations.[4] It can also be due to incomplete hydrolysis of the AM ester or dye compartmentalization.
-
Solution:
-
Wash cells thoroughly: After loading, wash the cells two to three times with fresh, dye-free buffer to remove any extracellular this compound.[11][12]
-
Use OAT inhibitors: Probenecid or sulfinpyrazone will prevent further leakage.
-
Allow for complete de-esterification: After washing, incubate the cells for an additional 20-30 minutes to ensure that all intracellular this compound is converted to its active form.[11][13]
-
Optimize loading temperature: Loading at lower temperatures can prevent the accumulation of dye in organelles, which can contribute to a high baseline.[8][14]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for preventing this compound leakage.
Table 1: Organic Anion Transporter (OAT) Inhibitors
| Inhibitor | Recommended Working Concentration (in dye working solution) | Recommended Final Concentration (in well) | Reference(s) |
| Probenecid | 2 - 5 mM | 1 - 2.5 mM | [6] |
| Sulfinpyrazone | 0.2 - 0.5 mM | 0.1 - 0.25 mM | [6] |
Table 2: Optimized this compound Loading Conditions
| Parameter | Recommended Range | Rationale | Reference(s) |
| Dye Concentration | 1 - 5 µM | Minimizes potential cytotoxicity and intracellular buffering of calcium. | [9][10] |
| Incubation Time | 15 - 60 minutes | Sufficient for dye uptake while minimizing leakage and compartmentalization. | [9][10] |
| Loading Temperature | Room Temperature (20-25°C) or 15°C | Reduces the activity of organic anion transporters and prevents dye sequestration in organelles. | [5][8] |
| De-esterification Time | 20 - 30 minutes | Allows for complete cleavage of the AM ester group by intracellular esterases. | [11][13] |
Experimental Protocols
Protocol 1: Standard this compound Loading with Probenecid
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Prepare a 1-5 mM this compound stock solution in high-quality, anhydrous DMSO.
-
Prepare a 250 mM probenecid stock solution in 1 M NaOH and adjust the pH to 7.4 with HCl.
-
Prepare the dye loading solution: Dilute the this compound stock solution in a suitable physiological buffer (e.g., HBSS) to a final concentration of 1-5 µM. Add probenecid to a final concentration of 1-2.5 mM. To aid in dye solubilization, Pluronic® F-127 (final concentration 0.02-0.04%) can be included.
-
Cell Loading:
-
For adherent cells, remove the culture medium and add the dye loading solution.
-
For cells in suspension, pellet the cells and resuspend them in the dye loading solution.
-
-
Incubate the cells for 15-60 minutes at room temperature, protected from light.
-
Wash: Remove the loading solution and wash the cells twice with a physiological buffer containing probenecid (1-2.5 mM).
-
De-esterification: Incubate the cells in the wash buffer for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Imaging: Proceed with your calcium imaging experiment.
Visualizations
Caption: Experimental workflow for this compound loading with probenecid to prevent dye leakage.
Caption: Mechanism of this compound leakage via organic anion transporters and its inhibition by probenecid.
References
- 1. Fura-2 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fura-2 AM | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Measurement of cytoplasmic calcium concentration in cell suspensions: correction for extracellular Fura-2 through use of Mn2+ and probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fura-2 measurement of cytosolic free Ca2+ in monolayers and suspensions of various types of animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. abpbio.com [abpbio.com]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 13. ionoptix.com [ionoptix.com]
- 14. researchgate.net [researchgate.net]
Optimizing Fura-5F AM Signal-to-Noise Ratio: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio in experiments utilizing the fluorescent calcium indicator, Fura-5F AM.
Troubleshooting Guides
Encountering issues with your this compound experiments can be a common challenge. This guide provides a structured approach to identifying and resolving prevalent problems to enhance your signal-to-noise ratio and ensure data accuracy.
Common Problems and Solutions
| Problem | Potential Causes | Recommended Solutions |
| Low Fluorescence Signal | - Incomplete AM Ester Hydrolysis: Insufficient activity of intracellular esterases leads to a poor fluorescent response.[1][2] - Low Dye Concentration: The concentration of this compound is too low for adequate signal detection.[2] - Dye Leakage: Active transport or passive leakage of the hydrolyzed dye out of the cell reduces the intracellular concentration.[2][3] - Suboptimal Instrument Settings: Incorrect excitation/emission wavelengths or low gain settings on the microscope or plate reader.[4][5] | - Optimize Loading Conditions: Increase incubation time (up to 60 minutes) to allow for complete de-esterification.[2][6] - Increase Dye Concentration: Perform a titration to find the optimal concentration, typically between 1 µM and 10 µM.[7][8] - Use Anion Transport Inhibitors: Add probenecid (B1678239) (1-2.5 mM) to the buffer to reduce dye leakage.[6] - Verify Instrument Settings: Ensure correct filter sets are in use (Excitation: ~340 nm and ~380 nm, Emission: ~510 nm) and adjust gain settings.[9][10] |
| High Background Fluorescence | - Extracellular Dye: Residual this compound in the extracellular medium contributes to background noise. - Autofluorescence: Intrinsic fluorescence from cells or media components.[11] - Incomplete Hydrolysis: The unhydrolyzed AM ester form can be fluorescent and contribute to background.[2] - Dye Compartmentalization: Sequestration of the dye in organelles like mitochondria or the endoplasmic reticulum.[2][3][12] | - Thorough Washing: Wash cells with indicator-free medium after loading to remove extracellular dye.[9] - Use Background Subtraction: Acquire images of unstained cells to determine the level of autofluorescence and subtract it from your data.[9][11] - Optimize Loading Temperature: Loading at room temperature or even 4°C can reduce compartmentalization.[13][14] - Use Pluronic F-127 Judiciously: While it aids in dye solubilization, it can also affect membrane permeability and contribute to leakage or compartmentalization in some cell types.[15][16] |
| Uneven Dye Loading | - Cell Clumping: Cells that are not in a single-cell suspension will load unevenly. - Poor Dye Solubilization: this compound may not be fully dissolved in the loading buffer.[7][13] - Variable Esterase Activity: Different cells in the population may have varying levels of esterase activity. | - Ensure Single-Cell Suspension: Gently triturate cells to break up clumps before loading. - Use Pluronic F-127: This nonionic detergent helps to solubilize the AM ester in aqueous solutions.[7][13] Mix the this compound stock with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting in the loading buffer.[6] - Allow Sufficient Incubation Time: Ensure a long enough incubation period for most cells to hydrolyze the dye. |
| Rapid Signal Decay (Photobleaching) | - High Excitation Light Intensity: Excessive light exposure can photochemically destroy the fluorophore.[9] - Prolonged Exposure Time: Long or frequent imaging intervals increase the total light dose. | - Reduce Excitation Intensity: Use the lowest possible light intensity that provides an adequate signal.[17] - Minimize Exposure Time: Use shorter exposure times and increase the interval between image acquisitions. - Use Antifade Reagents: If compatible with your experimental setup, consider using an antifade mounting medium for fixed cells.[11] |
Experimental Protocols
Detailed this compound Loading Protocol
This protocol provides a general guideline for loading cells with this compound. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127, 20% (w/v) in DMSO
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other physiological buffer
-
Probenecid (optional)
Procedure:
-
Prepare a 1-5 mM this compound stock solution in anhydrous DMSO. Store this solution in small aliquots, protected from light and moisture at -20°C.[2]
-
Prepare the loading buffer. For a final this compound concentration of 5 µM, dilute the stock solution into your physiological buffer.
-
To aid in solubilization, mix the this compound stock solution with an equal volume of 20% Pluronic F-127 in DMSO immediately before diluting into the loading buffer. [6][13] The final concentration of Pluronic F-127 should typically be kept at or below 0.1%.[7]
-
(Optional) Add probenecid to the loading buffer at a final concentration of 1-2.5 mM to inhibit dye leakage. [6]
-
Remove the cell culture medium and wash the cells once with the physiological buffer.
-
Add the this compound loading solution to the cells.
-
Incubate for 15-60 minutes at a temperature between room temperature and 37°C. The optimal time and temperature should be determined empirically. Loading at lower temperatures can reduce compartmentalization.[6][13][18]
-
Wash the cells twice with indicator-free buffer to remove extracellular dye. [9]
-
Incubate the cells for an additional 30 minutes in indicator-free buffer to allow for complete de-esterification of the intracellular this compound. [2][6]
-
Proceed with your fluorescence imaging experiment.
Protocol for Assessing Dye Compartmentalization
-
Load cells with this compound as described above.
-
Acquire fluorescence images of the loaded cells.
-
Visually inspect the images for the subcellular distribution of the dye. A diffuse, cytosolic staining pattern is desired. The presence of bright, punctate spots or filamentous structures may indicate compartmentalization within organelles.[12]
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To confirm, you can use a mitochondrial marker (e.g., MitoTracker Red) or an ER marker to see if the Fura-5F fluorescence co-localizes with these organelles.
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If compartmentalization is observed, try optimizing the loading conditions by reducing the loading temperature, decreasing the dye concentration, or shortening the incubation time. [13][14]
Mandatory Visualizations
This compound Signaling Pathway
Caption: Mechanism of this compound for intracellular calcium detection.
Troubleshooting Workflow for this compound Experiments
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. abpbio.com [abpbio.com]
- 7. people.biology.ucsd.edu [people.biology.ucsd.edu]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 10. hellobio.com [hellobio.com]
- 11. biotium.com [biotium.com]
- 12. Intracellular compartmentalization of fura-2 dye demonstrated by laser-excitation fluorescence microscopy: a problem in measuring cytosolic free calcium concentration using fura-2 fluorescence in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
- 14. Assessment of Fura-2 for measurements of cytosolic free calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of pluronic F-127 on loading of fura 2/AM into single smooth muscle cells isolated from guinea pig taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pluronic F-127 affects the regulation of cytoplasmic Ca2+ in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
Fura-5F AM Technical Support Center: Troubleshooting High Background Fluorescence
Welcome to the technical support center for Fura-5F AM. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address challenges with high background fluorescence in your calcium imaging experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and how does it work?
This compound is a cell-permeant, ratiometric fluorescent indicator used to measure intracellular calcium concentration. The acetoxymethyl (AM) ester group makes the molecule lipophilic, allowing it to cross the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, calcium-sensitive form of the dye (Fura-5F) in the cytoplasm.[][2] Fura-5F is a ratiometric indicator, meaning its fluorescence excitation spectrum shifts upon binding to calcium. This allows for the determination of calcium concentrations by taking the ratio of fluorescence intensities at two different excitation wavelengths, which helps to correct for variations in dye concentration, cell thickness, and photobleaching.[3]
Q2: I am observing high background fluorescence in my this compound experiments. What are the common causes?
High background fluorescence is a frequent issue in calcium imaging experiments and can arise from several sources:
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Incomplete de-esterification of this compound: If the AM ester groups are not fully cleaved by cellular esterases, the partially hydrolyzed dye can remain in the cytoplasm.[4][5][6] This unhydrolyzed or partially hydrolyzed this compound is fluorescent and does not bind calcium, contributing to a high, non-responsive background signal.[4]
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Extracellular dye: Residual this compound in the extracellular medium that was not removed by washing can fluoresce and increase the background.
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Dye sequestration: Fura-5F can be actively transported into intracellular organelles such as mitochondria or the endoplasmic reticulum.[7][8] The calcium concentration within these compartments is often different from the cytosol, leading to a high and stable background signal that does not reflect cytosolic calcium changes.
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Dye leakage: Loaded cells can actively extrude the hydrolyzed Fura-5F dye into the extracellular medium, where it encounters high calcium concentrations and fluoresces brightly, contributing to background noise.[7]
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Cellular autofluorescence: Many cell types naturally fluoresce, especially when excited with UV light, which is required for Fura dyes.[9][10]
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Phenol (B47542) red in the imaging medium: Many cell culture media contain phenol red, a pH indicator that fluoresces and can significantly increase background fluorescence.[11]
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High dye concentration: Using an excessively high concentration of this compound can lead to incomplete solubilization and high background.[3]
Q3: How can I reduce high background fluorescence caused by incomplete de-esterification?
Incomplete hydrolysis of the AM ester is a common problem.[4][5][6] Here are some steps to ensure complete de-esterification:
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Optimize incubation time and temperature: A common protocol involves a 30-60 minute incubation at 37°C to allow for dye loading, followed by a post-incubation "de-esterification" step of at least 30 minutes at room temperature in dye-free medium.[4] This allows cellular esterases sufficient time to cleave the AM groups.
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Lower the dye concentration: Using the lowest effective concentration of this compound (typically in the range of 1-5 µM) can facilitate more complete hydrolysis.[4]
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Ensure cell health: Healthy, metabolically active cells will have more active esterases. Ensure your cells are healthy and not over-confluent.
Experimental Protocols
Standard this compound Loading Protocol
This protocol is a general guideline and may require optimization for your specific cell type.
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Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.[4] Store desiccated at -20°C.
-
Prepare Loading Buffer: Dilute the this compound stock solution into a suitable physiological buffer (e.g., HBSS or Tyrode's solution) to a final working concentration of 1-5 µM.[11] To aid in solubilization, you can add Pluronic® F-127 (0.02-0.05%).[4]
-
Cell Loading:
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For adherent cells, remove the culture medium and wash the cells once with the physiological buffer.
-
Add the this compound loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
Remove the loading buffer and wash the cells 2-3 times with fresh, warm physiological buffer to remove any extracellular dye.
-
Add fresh physiological buffer and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.[4]
-
-
Imaging: Proceed with fluorescence imaging, exciting at approximately 340 nm and 380 nm, and measuring the emission at ~510 nm.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 5 µM | Higher concentrations can lead to incomplete hydrolysis and cytotoxicity.[3][4] |
| Pluronic® F-127 | 0.02 - 0.05% | Aids in dispersing the nonpolar AM ester in aqueous media.[4] |
| Loading Time | 30 - 60 minutes | Should be optimized for each cell type. |
| Loading Temperature | 37°C | Incubation at lower temperatures may reduce compartmentalization.[6] |
| De-esterification Time | ≥ 30 minutes | Crucial for ensuring complete hydrolysis of the AM ester.[4] |
Visual Troubleshooting Guides
Workflow for Troubleshooting High Background Fluorescence
Caption: A logical workflow for diagnosing and resolving high background fluorescence.
Potential Causes of High Background Fluorescence
Caption: Common sources contributing to high background signal in this compound experiments.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Incomplete hydrolysis of the calcium indicator precursor fura-2 pentaacetoxymethyl ester (fura-2 AM) by cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Fura-2 for measurements of cytosolic free calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. biotium.com [biotium.com]
- 11. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
Incomplete hydrolysis of Fura-5F AM and its effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fura-5F AM for intracellular calcium measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a membrane-permeant fluorescent indicator used to measure intracellular calcium concentrations. The acetoxymethyl (AM) ester group makes the molecule lipophilic, allowing it to cross the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, calcium-sensitive form of the dye, Fura-5F, within the cytosol.[1][2] Fura-5F is a ratiometric indicator, meaning that its fluorescence excitation maximum shifts upon binding to calcium. By measuring the ratio of fluorescence intensity at two different excitation wavelengths (typically 340 nm and 380 nm), the intracellular calcium concentration can be determined with greater accuracy, as this method minimizes issues like uneven dye loading, photobleaching, and variations in cell thickness.[3][4]
Q2: What is the difference between Fura-5F and Fura-2 (B149405)?
Fura-5F is an analog of Fura-2. The primary difference lies in its affinity for calcium, which is characterized by the dissociation constant (Kd). Fura-5F has a slightly lower affinity for Ca2+ (Kd ≈ 400 nM) compared to Fura-2 (Kd ≈ 145 nM).[5] This makes Fura-5F suitable for measuring higher calcium concentrations that might saturate the signal of Fura-2.[5]
Q3: What are the optimal excitation and emission wavelengths for Fura-5F?
The spectral properties of Fura-5F are very similar to Fura-2.[5]
-
Excitation: Upon binding to Ca2+, the excitation maximum shifts from approximately 363 nm (Ca2+-free) to 335 nm (Ca2+-bound). For ratiometric measurements, the standard excitation wavelengths are 340 nm and 380 nm.[6][7]
-
Emission: The fluorescence emission maximum is around 510 nm and is relatively unchanged by calcium binding.[6]
Q4: What is incomplete hydrolysis of this compound and why is it a problem?
Incomplete hydrolysis, or de-esterification, occurs when cellular esterases fail to cleave all the acetoxymethyl (AM) ester groups from the this compound molecule after it enters the cell.[2][3] This is problematic because the partially hydrolyzed or unhydrolyzed forms of the dye are not sensitive to calcium.[3] The fluorescence emission of the AM ester form is similar to that of the Ca2+-free form of the indicator.[3] Therefore, the presence of these calcium-insensitive species will lead to a significant underestimation of the actual intracellular calcium concentration.[3]
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Insufficient Dye Loading | Optimize loading conditions: Increase this compound concentration (typically in the range of 1-5 µM), extend incubation time (usually 30-60 minutes), or perform loading at a higher temperature (e.g., 37°C). However, be aware that higher temperatures can sometimes lead to dye compartmentalization.[3][8] |
| Poor Dye Solubility | Ensure the this compound stock solution in anhydrous DMSO is properly prepared. When diluting into aqueous buffer, use a dispersing agent like Pluronic® F-127 (at a final concentration of ~0.02%) to prevent precipitation.[9][10] |
| Cell Death/Poor Cell Health | Verify cell viability using a method like Trypan Blue exclusion. Ensure cells are healthy and not overly confluent before loading. |
| Incorrect Filter Sets | Confirm that the excitation and emission filters on your microscope or plate reader are appropriate for Fura-5F (Ex: 340/380 nm, Em: ~510 nm).[6] |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Extracellular Dye | Ensure thorough washing of cells after the loading step to remove any this compound that has not entered the cells or is adhered to the cell surface. A common protocol involves at least two washes with indicator-free medium.[3] |
| Autofluorescence | Image a sample of unloaded cells under the same experimental conditions to determine the level of cellular autofluorescence. This background can then be subtracted from the Fura-5F signal. |
| Phenol (B47542) Red in Medium | Use a physiological buffer or culture medium that does not contain phenol red, as it can contribute to background fluorescence.[11] |
Issue 3: Inaccurate or Inconsistent Calcium Readings
| Possible Cause | Troubleshooting Steps | | Incomplete Hydrolysis of this compound | This is a critical issue. To ensure complete de-esterification, after washing off the loading solution, incubate the cells for an additional 30 minutes at room temperature or 37°C to allow intracellular esterases to fully cleave the AM esters.[3][6] You can assess the extent of hydrolysis using the protocol provided in the "Experimental Protocols" section below. | | Dye Compartmentalization | In some cell types, the hydrolyzed dye can accumulate in organelles such as mitochondria or the endoplasmic reticulum. This can be more pronounced at higher loading temperatures.[3] To minimize this, try loading at a lower temperature (e.g., room temperature) for a longer duration. Visually inspect the cells under a microscope; a diffuse cytosolic staining is desired, whereas punctate fluorescence may indicate compartmentalization.[6] | | Dye Leakage | The active, negatively charged Fura-5F can be actively transported out of some cells. To mitigate this, the anion transport inhibitor probenecid (B1678239) (typically 1-2.5 mM) can be included in the extracellular medium during the experiment.[9][10] | | Phototoxicity or Photobleaching | Minimize exposure of the cells to the excitation light. Use the lowest possible excitation intensity that provides a good signal-to-noise ratio and keep the exposure times as short as possible.[11] | | Interaction with other compounds | Some experimental compounds can interfere with the fluorescence of Fura dyes. For example, resveratrol (B1683913) has been shown to cause an artifactual increase in the 340/380 ratio of Fura-2 that is not related to an increase in intracellular calcium.[12] If you are using a new compound, it is advisable to perform control experiments to check for direct interactions with Fura-5F. |
Data Presentation
Table 1: Effects of Incomplete this compound Hydrolysis on Ratiometric Signal
This table conceptually illustrates how the presence of unhydrolyzed this compound, which has fluorescence characteristics similar to the Ca2+-free form of Fura-5F, can lead to an underestimation of the true intracellular calcium concentration.
| Scenario | True [Ca2+]i | % Hydrolyzed Fura-5F | % Unhydrolyzed this compound | Observed 340/380 Ratio | Interpretation |
| Ideal | High | 100% | 0% | High | Accurate measurement of high Ca2+ |
| Incomplete Hydrolysis | High | 50% | 50% | Significantly Lower | Underestimation of high Ca2+ |
| Ideal | Low | 100% | 0% | Low | Accurate measurement of low Ca2+ |
| Incomplete Hydrolysis | Low | 50% | 50% | Slightly Lower | Minor underestimation of low Ca2+ |
Experimental Protocols
Protocol for Assessing this compound Hydrolysis
This protocol provides a method to qualitatively assess the completion of this compound de-esterification in your cell type.
-
Prepare two samples of cells:
-
Sample A (Experimental): Load with this compound according to your standard protocol, including the post-loading incubation period for de-esterification.
-
Sample B (Control): Incubate cells in the same loading buffer without this compound.
-
-
Lyse the cells: After loading and incubation, wash the cells and then lyse them using a detergent like Triton X-100 (e.g., 0.1% in a calcium-free buffer). This will release the intracellular contents, including the dye.
-
Measure fluorescence in a fluorometer or plate reader:
-
For the lysate from Sample A , measure the fluorescence at the emission maximum (~510 nm) while exciting at both 340 nm and 380 nm.
-
Add a high concentration of a calcium chelator like EGTA (e.g., 10 mM) to the lysate to chelate all free calcium and obtain the minimum fluorescence ratio (Rmin).
-
Then, add a saturating concentration of calcium (e.g., 1-2 mM CaCl2) to the same lysate to obtain the maximum fluorescence ratio (Rmax).
-
-
Analyze the results:
-
A large shift in the 340/380 ratio between the EGTA and high calcium conditions indicates successful hydrolysis, as the dye is responsive to calcium.
-
If the ratio shift is small, it suggests a significant portion of the dye remains in its unhydrolyzed, calcium-insensitive form.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Incomplete hydrolysis of the calcium indicator precursor fura-2 pentaacetoxymethyl ester (fura-2 AM) by cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 5. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A 340/380 nm light‐emitting diode illuminator for Fura‐2 AM ratiometric Ca2+ imaging of live cells with better than 5 nM precision - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 10. hellobio.com [hellobio.com]
- 11. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resveratrol interferes with Fura-2 intracellular calcium measurements - PMC [pmc.ncbi.nlm.nih.gov]
Fura-5F AM phototoxicity and how to minimize it
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fura-5F AM, with a special focus on understanding and mitigating phototoxicity. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a cell-permeant, ratiometric fluorescent indicator used for measuring intracellular calcium concentrations. It is a derivative of Fura-2 with a lower affinity for Ca2+, making it suitable for studying higher calcium concentrations. Upon entering a cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the active Fura-5F inside.[1]
The key spectral properties of Fura-5F are its dual excitation wavelengths. When bound to calcium, its excitation maximum is at approximately 336 nm, and in its unbound form, the maximum is at 363 nm. The fluorescence emission maximum for both states is around 512 nm.[2] This ratiometric nature allows for more accurate measurements of intracellular calcium by calculating the ratio of fluorescence intensities at the two excitation wavelengths, which helps to correct for variations in dye concentration, cell thickness, and photobleaching.[3][4]
Q2: What is phototoxicity and why is it a concern with this compound?
Phototoxicity is cell damage or death caused by light exposure, a common issue in live-cell fluorescence microscopy.[5] The primary mechanism of phototoxicity is the generation of reactive oxygen species (ROS) when a fluorophore, like Fura-5F, is excited by light in the presence of oxygen.[6] These ROS, such as singlet oxygen and superoxide (B77818) radicals, can damage cellular components like DNA, proteins, and lipids, leading to altered cell physiology, apoptosis, or necrosis.[7][8]
Since this compound requires UV excitation, which is higher in energy than visible light, there is an inherent risk of inducing phototoxicity.[9] This can compromise the validity of experimental results by introducing non-physiological responses or artifacts.[10] Therefore, it is crucial to minimize light exposure and take precautions to reduce phototoxic effects during experiments.
Q3: How can I minimize this compound phototoxicity in my experiments?
Minimizing phototoxicity is essential for obtaining reliable data. Here are several strategies you can employ:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.[11]
-
Minimize Exposure Time: Keep the duration of light exposure to a minimum. Use efficient camera settings and avoid unnecessarily long or frequent imaging intervals.[11]
-
Use Sensitive Detectors: Employing highly sensitive cameras or detectors allows for the use of lower excitation light levels.[11]
-
Limit Illumination to the Region of Interest: Techniques like confocal or light-sheet microscopy can help by illuminating only the focal plane of interest, reducing overall light exposure to the sample.[6]
-
Use Antioxidants: Supplementing the imaging medium with antioxidants, such as ascorbic acid, can help to scavenge ROS and reduce phototoxic damage. However, their effectiveness should be tested for each specific experimental setup.
-
Choose Red-Shifted Dyes When Possible: For experiments that do not strictly require Fura-5F, consider using calcium indicators that are excited by longer wavelengths (visible light), as they are generally less phototoxic than UV-excitable dyes.[9][12]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background fluorescence | Incomplete hydrolysis of this compound. | Allow for a longer de-esterification period (30-60 minutes) after loading.[13] |
| Extracellular Fura-5F. | Ensure thorough washing of cells after the loading and de-esterification steps.[3] | |
| Autofluorescence from cell culture medium. | Use phenol (B47542) red-free medium for imaging experiments. | |
| Weak fluorescence signal | Poor dye loading. | Optimize loading conditions: increase this compound concentration (typically 1-5 µM), incubation time (15-60 minutes), or temperature (room temperature to 37°C). The use of a non-ionic detergent like Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.[14][15] |
| Photobleaching. | Reduce excitation light intensity and exposure time.[3] | |
| Inconsistent or drifting baseline | Dye leakage from cells. | Use an anion transport inhibitor like probenecid (B1678239) (1-2.5 mM) in the imaging buffer to reduce dye extrusion.[15] |
| Cell stress or death due to phototoxicity. | Implement strategies to minimize phototoxicity as described in the FAQ section. Monitor cell health throughout the experiment. | |
| No response to stimulus | Calcium buffering by the dye. | Use the lowest effective concentration of this compound to minimize its calcium buffering effect.[3] |
| Incomplete de-esterification. | Ensure the de-esterification step is sufficient for the cell type being used.[13] | |
| Cell health compromised. | Check cell viability before and during the experiment. Ensure optimal culture and handling conditions. |
Quantitative Data
Table 1: Spectral Properties of Fura Calcium Indicators
| Indicator | Excitation Max (Ca²⁺-bound) (nm) | Excitation Max (Ca²⁺-free) (nm) | Emission Max (nm) | Kd for Ca²⁺ (nM) |
| Fura-5F | 336 | 363 | 512 | 400[13] |
| Fura-2 | 335 | 363 | 505-510 | 145[4][16] |
| Fura-4F | 336 | 366 | 505-511 | 770[13] |
| Fura-6F | 336 | 364 | 505-512 | 5300[13] |
| Fura-FF | 335 | 364 | 506-510 | 5500[2] |
Table 2: Comparison of Common Calcium Indicators
| Indicator | Type | Excitation Wavelength(s) | Advantages | Disadvantages |
| Fura-5F | Ratiometric | UV (336/363 nm) | Ratiometric measurements reduce artifacts; lower Ca²⁺ affinity is good for high concentration ranges.[13] | UV excitation can be phototoxic.[9] |
| Fura-2 | Ratiometric | UV (340/380 nm) | Well-established ratiometric indicator for quantitative measurements.[17] | UV excitation can be phototoxic; can buffer intracellular calcium.[17] |
| Fluo-4 | Single Wavelength | Visible (494 nm) | Bright signal; excited by visible light, reducing phototoxicity.[2] | Not ratiometric, making quantitative measurements more susceptible to artifacts.[3] |
| Rhod-2 | Single Wavelength | Visible (557 nm) | Red-shifted, further reducing phototoxicity and spectral overlap with other probes.[2] | Can accumulate in mitochondria.[2] |
| GCaMPs | Genetically Encoded | Visible (e.g., ~488 nm) | Can be targeted to specific cell types or organelles; suitable for long-term imaging.[18] | Slower kinetics compared to chemical dyes; may require viral transfection.[18] |
Experimental Protocols
Protocol 1: General Loading of Adherent Cells with this compound
-
Prepare Loading Solution:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
For a working solution, dilute the stock solution to a final concentration of 1-5 µM in a suitable physiological buffer (e.g., HBSS) with a pH of 7.2-7.4.
-
To aid in dispersing the dye, you can mix the this compound stock solution with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting it into the loading buffer (final Pluronic F-127 concentration of 0.02-0.04%).[14]
-
-
Cell Loading:
-
Grow cells on coverslips to the desired confluency.
-
Aspirate the culture medium and wash the cells once with the loading buffer (without this compound).
-
Add the this compound loading solution to the cells and incubate for 15-60 minutes at room temperature or 37°C, protected from light. Optimal conditions should be determined empirically for each cell type.[14]
-
-
Washing and De-esterification:
-
After incubation, aspirate the loading solution and wash the cells twice with fresh, pre-warmed loading buffer (without this compound).
-
Add fresh buffer to the cells and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the this compound by intracellular esterases.[13]
-
-
Imaging:
-
Mount the coverslip onto an imaging chamber.
-
Perform fluorescence imaging using excitation wavelengths of approximately 340 nm and 380 nm, and collect the emission at around 510 nm.
-
Calculate the ratio of the fluorescence intensities (340/380) to determine the intracellular calcium concentration.
-
Protocol 2: Assessing Phototoxicity by Measuring Reactive Oxygen Species (ROS)
This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect total cellular ROS.
-
Cell Preparation:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
-
Staining with DCFH-DA:
-
Imaging and Analysis:
-
After incubation, wash the cells to remove the excess DCFH-DA.
-
Acquire fluorescence images using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Quantify the fluorescence intensity to determine the relative levels of ROS in cells exposed to different light conditions. An increase in green fluorescence indicates an increase in ROS production.[20]
-
Visualizations
Caption: Signaling pathway of phototoxicity induced by fluorescence microscopy.
Caption: Experimental workflow for this compound imaging with phototoxicity minimization.
Caption: Logical relationships in this compound phototoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 4. Fura-2 AM | AAT Bioquest [aatbio.com]
- 5. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 6. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 7. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.biologists.com [journals.biologists.com]
- 12. researchgate.net [researchgate.net]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hellobio.com [hellobio.com]
- 16. Fura-2 AM, Ca2+ selective fluorescent indicator (CAS 108964-32-5) | Abcam [abcam.com]
- 17. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
- 20. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
Fura-5F AM compartmentalization in organelles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fura-5F AM for intracellular calcium measurements.
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
Question: Why is my this compound signal weak or absent after loading?
Possible Causes and Solutions:
-
Incomplete De-esterification: The acetoxymethyl (AM) ester groups on this compound must be cleaved by intracellular esterases to activate the fluorescent indicator.[1] Incomplete hydrolysis can lead to a poor signal.
-
Solution: After loading, incubate the cells in indicator-free medium for an additional 30 minutes to ensure complete de-esterification.[2]
-
-
Suboptimal Loading Conditions: The concentration of this compound and the incubation time are critical for achieving a strong signal.[3]
-
Solution: Optimize the loading concentration and time for your specific cell type. It is generally recommended to use the minimum dye concentration that yields a signal with an adequate signal-to-noise ratio.[2] Refer to the table below for starting recommendations.
-
-
Dye Leakage: The de-esterified Fura-5F can leak out of the cells, reducing the intracellular signal.
-
Solution: Add an organic anion transport inhibitor, such as probenecid (B1678239) (1-2.5 mM), to the cell medium during loading and washing to reduce leakage.[2][4]
-
-
Improper Storage and Handling: this compound is sensitive to light and moisture.
-
Solution: Store this compound desiccated and protected from light at ≤–20°C.[5] Prepare stock solutions in high-quality anhydrous DMSO and use them within a few weeks, or aliquot and store at -20°C for longer-term use.[5] Aqueous solutions of this compound are prone to hydrolysis and should be used within two hours of preparation.[6]
-
Issue 2: High Background Fluorescence
Question: I am observing high background fluorescence in my this compound imaging experiments. What could be the cause?
Possible Causes and Solutions:
-
Extracellular Dye: Residual this compound that is not washed away from the cell surface can contribute to high background.
-
Solution: After loading, wash the cells thoroughly with indicator-free medium to remove any dye that is nonspecifically associated with the cell surface.[2]
-
-
Incomplete Hydrolysis of AM Esters: The AM ester form of Fura-5F is highly fluorescent and its emission is similar to the Ca²⁺-free form of the indicator.[5] Failure of the cells to completely hydrolyze the AM esters will lead to high background and an underestimation of the actual intracellular Ca²⁺ level.[5]
-
Solution: Ensure a sufficient de-esterification period (at least 30 minutes) after loading.[2]
-
-
Autofluorescence: Some cell types exhibit significant autofluorescence at the excitation and emission wavelengths of Fura-5F.
-
Solution: Before loading with this compound, acquire a baseline image of the cells using the same filter set to assess the level of autofluorescence. This can be subtracted from the final signal.
-
Issue 3: this compound Compartmentalization in Organelles
Question: My this compound fluorescence is not diffuse throughout the cytoplasm and appears punctate, suggesting organelle sequestration. How can I resolve this?
Possible Causes and Solutions:
-
Subcellular Sequestration: Fura indicators can accumulate in organelles such as the endoplasmic reticulum, mitochondria, and lysosomes.[7][8] This is a known issue with AM ester loading.[2]
-
Solution 1: Optimize Loading Temperature: Lowering the incubation temperature during loading can lessen subcellular compartmentalization.[2] Try loading at room temperature or even 4°C instead of 37°C.[5]
-
Solution 2: Use Organic Anion Transport Inhibitors: Probenecid can block the transport of fura indicators into some organelles.[4][9]
-
Solution 3: Minimize Loading Time and Concentration: Use the lowest possible concentration of this compound and the shortest incubation time that provides an adequate signal.[2]
-
Solution 4: Consider Alternative Indicators: In some cell types, Indo-1 may be less prone to compartmentalization than fura-2 (B149405) and its derivatives.[8][10]
-
Frequently Asked Questions (FAQs)
1. What are the spectral properties of this compound? this compound is a ratiometric calcium indicator.[11] Upon binding to Ca²⁺, the excitation maximum of Fura-5F shifts from approximately 380 nm to 340 nm, while the emission maximum remains around 505 nm.[6] This allows for the ratiometric measurement of intracellular calcium, which minimizes issues like uneven dye loading, photobleaching, and variations in cell thickness.[3][5]
2. What is the Ca²⁺ binding affinity of Fura-5F? Fura-5F has a lower affinity for Ca²⁺ compared to Fura-2. Its dissociation constant (Kd) for Ca²⁺ is approximately 400 nM.[10][12] This makes it suitable for measuring higher calcium concentrations that might saturate higher-affinity indicators like Fura-2.[12]
3. How should I prepare my this compound stock and working solutions? Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.[2][5] For the working solution, dilute the stock solution to a final concentration of 1-10 µM in a buffered physiological medium.[6] To aid in the dispersion of the nonpolar this compound in the aqueous loading medium, the non-ionic detergent Pluronic® F-127 can be used at a final concentration of about 0.02%.[2]
4. What is a typical loading protocol for this compound? A general protocol involves incubating cells with 1-5 µM this compound in a buffered physiological solution for 15-60 minutes at 20-37°C.[2] After incubation, the cells should be washed with indicator-free medium and then incubated for an additional 30 minutes to allow for complete de-esterification of the intracellular this compound.[2] However, the optimal loading concentration, time, and temperature should be determined empirically for each cell type.[1][3]
5. What are the advantages of using a ratiometric indicator like this compound? Ratiometric indicators like this compound allow for more accurate measurements of intracellular Ca²⁺ concentrations.[13] By taking the ratio of the fluorescence intensities at two different excitation wavelengths, the effects of uneven dye loading, dye leakage, photobleaching, and variations in cell thickness are significantly reduced.[5]
Data Presentation
Table 1: Recommended Starting Conditions for this compound Loading
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 10 µM | Optimal concentration should be determined empirically for each cell type.[6] |
| Incubation Time | 15 - 60 minutes | Longer incubation times may increase compartmentalization.[2] |
| Incubation Temperature | 20 - 37°C | Lower temperatures may reduce compartmentalization.[2] |
| Pluronic® F-127 | ~0.02% (w/v) | Aids in dispersing the dye in aqueous solutions.[2] |
| Probenecid | 1 - 2.5 mM | Reduces dye leakage and sequestration.[2] |
| De-esterification Time | 30 minutes | Allows for complete hydrolysis of the AM ester.[2] |
Experimental Protocols
Detailed Methodology for this compound Loading in Cultured Cells
-
Prepare Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.[2][5]
-
Prepare Loading Buffer: On the day of the experiment, dilute the this compound stock solution into a buffered physiological medium (e.g., Hanks' Balanced Salt Solution with HEPES) to a final concentration of 1-5 µM.[2] If using, add Pluronic® F-127 to a final concentration of ~0.02% and probenecid to a final concentration of 1-2.5 mM.[2]
-
Cell Preparation: Culture cells on coverslips or in microplates to the desired confluence.
-
Loading: Remove the culture medium and wash the cells with the buffered physiological medium. Replace with the this compound loading buffer and incubate for 15-60 minutes at the desired temperature (e.g., 37°C or room temperature).[2] Protect the cells from light during this step.
-
Wash: After incubation, remove the loading buffer and wash the cells twice with indicator-free buffered physiological medium (containing probenecid, if used).[1]
-
De-esterification: Incubate the cells in the indicator-free medium for an additional 30 minutes at the incubation temperature to allow for complete de-esterification of the intracellular this compound.[2]
-
Imaging: The cells are now ready for fluorescence imaging. Acquire fluorescence images by exciting at approximately 340 nm and 380 nm and collecting the emission at approximately 505 nm.[6]
Visualizations
Caption: Experimental workflow for intracellular calcium imaging using this compound.
Caption: Troubleshooting guide for this compound compartmentalization in organelles.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abpbio.com [abpbio.com]
- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 4. Fura-2 secretion and sequestration in macrophages. A blocker of organic anion transport reveals that these processes occur via a membrane transport system for organic anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 8. Intracellular compartmentalization of fura-2 dye demonstrated by laser-excitation fluorescence microscopy: a problem in measuring cytosolic free calcium concentration using fura-2 fluorescence in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Fura-2 sequestration and secretion with organic anion transport blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
Technical Support Center: Fura-5F AM Loading Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of Fura-5F AM loading for intracellular calcium measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a membrane-permeant fluorescent indicator used to measure intracellular calcium concentration.[1][] The "AM" (acetoxymethyl) ester group allows the dye to cross the cell membrane.[3][4] Once inside the cell, cytosolic esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye (Fura-5F) within the cytoplasm.[1][][3] Fura-5F is a ratiometric indicator, meaning its fluorescence excitation wavelength shifts upon binding to calcium.[4][5][6] This allows for accurate measurement of calcium concentrations, largely independent of dye concentration, cell thickness, and photobleaching.
Q2: What is the purpose of using Pluronic® F-127 with this compound?
A2: Pluronic® F-127 is a nonionic surfactant that aids in the solubilization and dispersion of hydrophobic AM esters, like this compound, in aqueous loading buffers.[7][8][9] This helps to prevent the dye from precipitating and improves the loading efficiency.[9] It is particularly useful for dispersing the dye in physiological media to facilitate its entry into cells.[9]
Q3: What is the recommended starting concentration for this compound?
A3: The optimal concentration of this compound can vary depending on the cell type.[3][10] A common starting range is between 1 µM and 10 µM.[7][9][11] It is recommended to use the minimum concentration necessary to obtain an adequate fluorescence signal to minimize potential cytotoxicity and calcium buffering effects.[3][7]
Q4: How long should I incubate the cells with this compound?
A4: The ideal incubation time depends on the cell type and temperature. A typical incubation period ranges from 15 to 60 minutes.[7][12] It is crucial to optimize this parameter for your specific experimental conditions.[3][10]
Q5: What is the purpose of the de-esterification step?
A5: After loading the cells with this compound, an additional incubation period in a dye-free medium is necessary to allow for the complete hydrolysis of the AM ester by intracellular esterases.[3][7][12] Incomplete de-esterification can lead to a significant underestimation of intracellular calcium levels, as the AM ester form is not responsive to calcium.[7] A typical de-esterification period is around 30 minutes.[7][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Fluorescence Signal / Poor Loading | 1. Suboptimal Dye Concentration: The concentration of this compound may be too low for the specific cell type.[3] 2. Inadequate Incubation Time or Temperature: The incubation period may be too short, or the temperature may not be optimal for dye uptake.[3][12] 3. Poor Dye Solubilization: The this compound may not be fully dissolved in the loading buffer.[7][9] 4. Cell Health: The cells may be unhealthy or have compromised membranes, affecting their ability to retain the dye. | 1. Optimize Dye Concentration: Titrate the this compound concentration, starting from 1 µM and increasing to 10 µM, to find the optimal concentration for your cells.[7][9][11] 2. Optimize Incubation Conditions: Systematically vary the incubation time (e.g., 15, 30, 45, 60 minutes) and temperature (e.g., room temperature, 37°C) to determine the best conditions.[7][10][12] 3. Improve Solubilization: Ensure the this compound stock solution in DMSO is well-dissolved before diluting it into the loading buffer. Use Pluronic® F-127 to aid dispersion.[7][8][9] A study suggests that lower concentrations of Pluronic F-127 and DMSO can improve loading efficiency.[13] 4. Ensure Cell Viability: Check cell viability before and after loading. Use healthy, actively dividing cells for experiments. |
| High Background Fluorescence | 1. Extracellular Dye: Incomplete washing may leave residual this compound in the extracellular medium.[3] 2. Incomplete De-esterification: The AM ester form of the dye can contribute to background fluorescence.[7] 3. Autofluorescence: Some cell types exhibit high intrinsic fluorescence.[3] | 1. Thorough Washing: Wash the cells twice with fresh, dye-free buffer after the loading incubation to remove any extracellular dye.[3][7] 2. Ensure Complete De-esterification: Allow for a sufficient de-esterification period (e.g., 30 minutes) in a dye-free buffer after washing.[7][12] 3. Measure and Subtract Background: Before adding the dye, measure the autofluorescence of the cells and subtract this value from the final signal.[3] |
| Uneven Dye Loading / Compartmentalization | 1. Dye Aggregation: this compound may form aggregates in the loading buffer, leading to patchy loading. 2. Subcellular Sequestration: The dye can sometimes accumulate in organelles such as mitochondria, leading to a non-uniform cytosolic signal.[7][14][15] This is a known issue with AM ester dyes.[12][14] | 1. Proper Dye Preparation: Ensure the dye is fully dissolved in DMSO and then properly dispersed in the loading buffer with the help of Pluronic® F-127.[7][8][9] 2. Optimize Loading Temperature: Loading at a lower temperature (e.g., room temperature) may reduce dye compartmentalization.[8][12] |
| Rapid Dye Leakage | 1. Active Transport: Some cells actively pump the dye out of the cytoplasm.[7] 2. Cell Membrane Integrity: The cell membranes may be compromised, leading to leakage. | 1. Use Anion-Transport Inhibitors: The organic anion-transport inhibitor probenecid (B1678239) (typically 1-2.5 mM) can be added to the medium to reduce dye leakage.[12][16][17] 2. Handle Cells Gently: Avoid harsh pipetting or centrifugation that could damage the cells. |
| Poor Signal-to-Noise Ratio | 1. Low Signal Intensity: See "Low Fluorescence Signal / Poor Loading" section. 2. High Background Noise: See "High Background Fluorescence" section. 3. Suboptimal Microscope Settings: Incorrect microscope settings can lead to a poor signal-to-noise ratio.[18] | 1. Optimize Loading Conditions: Follow the recommendations to increase the fluorescence signal. 2. Minimize Background: Follow the recommendations to reduce background fluorescence. 3. Optimize Imaging Parameters: Adjust microscope settings such as excitation intensity, exposure time, and camera gain to maximize the signal from the cells while minimizing background noise.[10][18][19] |
Experimental Protocols
Standard this compound Loading Protocol
This protocol provides a general guideline. Optimal conditions should be determined empirically for each cell type.
Reagents and Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (e.g., 20% w/v solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional)
-
Adherent or suspension cells
Procedure:
-
Prepare this compound Stock Solution:
-
Prepare Loading Buffer:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
For a final loading concentration of 5 µM this compound and 0.02% Pluronic® F-127:
-
If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.[12]
-
-
Cell Loading:
-
For Adherent Cells: Remove the culture medium and wash the cells once with the physiological buffer. Add the loading buffer to the cells.
-
For Suspension Cells: Pellet the cells by centrifugation and resuspend them in the loading buffer.
-
Incubate the cells for 15-60 minutes at a temperature between room temperature and 37°C, protected from light.[7][12]
-
-
Washing:
-
De-esterification:
-
Imaging:
-
The cells are now ready for fluorescence imaging. Measure the fluorescence ratio at the appropriate excitation wavelengths for Fura-5F (typically around 340 nm and 380 nm) and an emission wavelength of approximately 510 nm.[3]
-
Visualizations
Caption: Experimental workflow for this compound loading.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. biotium.com [biotium.com]
- 9. people.biology.ucsd.edu [people.biology.ucsd.edu]
- 10. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. abpbio.com [abpbio.com]
- 13. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Intracellular compartmentalization of fura-2 dye demonstrated by laser-excitation fluorescence microscopy: a problem in measuring cytosolic free calcium concentration using fura-2 fluorescence in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. biotium.com [biotium.com]
- 18. m.youtube.com [m.youtube.com]
- 19. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
Fura-5F AM Technical Support Center: Optimizing Loading and Hydrolysis with Temperature Control
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the critical role of temperature in the successful loading and hydrolysis of Fura-5F AM for intracellular calcium measurements.
I. The Influence of Temperature: A Balancing Act
The successful use of this compound hinges on a two-step process: the passive diffusion of the acetoxymethyl (AM) ester form into the cell and the subsequent enzymatic hydrolysis by intracellular esterases to trap the active, calcium-sensitive form of the dye. Temperature is a critical parameter that significantly influences both of these steps, presenting a classic optimization challenge between maximizing dye loading and ensuring its proper localization and function.
Generally, loading at lower temperatures, such as room temperature (RT), is recommended to minimize the sequestration of the dye into organelles, a phenomenon known as compartmentalization.[1][2] However, the intracellular esterases responsible for cleaving the AM group to activate Fura-5F exhibit optimal activity at physiological temperatures (37°C).[3] Therefore, a carefully controlled temperature protocol is essential for achieving a strong, cytosolic calcium signal.
II. Experimental Protocols
Recommended General Protocol for this compound Loading and Hydrolysis
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Prepare this compound Stock Solution:
-
Allow the this compound solid and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
For long-term storage, aliquot the stock solution into single-use vials and store at ≤-20°C, protected from light and moisture.
-
-
Prepare Loading Buffer:
-
On the day of the experiment, dilute the this compound stock solution into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration of 1-5 µM.
-
To aid in the dispersion of the nonpolar this compound in the aqueous loading buffer, the non-ionic detergent Pluronic® F-127 can be used at a final concentration of ~0.02%. This can be achieved by mixing the this compound DMSO stock with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before dilution in the buffer.
-
To prevent the extrusion of the hydrolyzed dye, the organic anion transport inhibitor probenecid (B1678239) (1-2.5 mM) can be included in the loading and subsequent washing buffers.
-
-
Cell Loading:
-
Washing and De-esterification (Hydrolysis):
-
Wash the cells twice with indicator-free physiological buffer (containing probenecid, if used) to remove any dye that is non-specifically associated with the cell surface.
-
Add fresh, indicator-free buffer to the cells.
-
Incubate the cells for a further 30 minutes to allow for the complete de-esterification of the intracellular this compound.
-
Temperature: For optimal enzymatic hydrolysis, it is recommended to perform this de-esterification step at 37°C .[3]
-
III. Quantitative Data Summary
While specific quantitative data for this compound is limited in the literature, the following tables summarize the well-documented effects of temperature on the closely related Fura-2 (B149405) AM, which is expected to behave similarly.
Table 1: Effect of Temperature on Fura-2 AM Loading and Hydrolysis Characteristics
| Parameter | Room Temperature (20-25°C) | 37°C | Rationale and Remarks |
| Dye Loading | Optimal for minimizing compartmentalization. | Can lead to increased compartmentalization in organelles (e.g., mitochondria, ER) and active extrusion of the dye from the cell.[2][4][5] | Lower temperatures reduce the activity of transport mechanisms that can sequester or remove the dye from the cytosol. |
| Hydrolysis (De-esterification) | Sub-optimal esterase activity. | Optimal for cytosolic esterase activity, leading to more complete and rapid cleavage of the AM ester.[3] | Intracellular esterases, like many enzymes, have an optimal temperature for activity that is typically around physiological temperature. |
| Dye Leakage | Reduced rate of dye extrusion. | Increased rate of dye extrusion from the cells via organic anion transporters.[4][5] | The activity of these transporters is temperature-dependent. |
Table 2: Temperature Effects on Fura-2 Fluorescence Properties
| Property | Effect of Increasing Temperature | Implication for Calcium Measurements |
| Dissociation Constant (Kd) | Decreases (higher affinity for Ca2+).[6] | The Kd of Fura-2 is temperature-dependent, which must be considered for accurate quantitative calcium concentration calculations.[7] Calibrations should be performed at the same temperature as the experiment. |
| Fluorescence Intensity | Generally decreases.[8][9] | While ratiometric measurements correct for changes in absolute intensity, significant temperature fluctuations during an experiment can still introduce artifacts. |
| Fluorescence Ratio (340/380 nm) | Can be affected, though ratiometry minimizes this.[8][9] | It is crucial to maintain a stable temperature throughout the experiment to ensure the reliability of ratiometric measurements. |
IV. Troubleshooting Guide
| Issue | Possible Cause Related to Temperature | Recommended Solution |
| Weak Fluorescence Signal | Incomplete Hydrolysis: De-esterification temperature was too low (e.g., performed at room temperature). | After loading at room temperature, ensure the 30-minute de-esterification step is performed at 37°C to maximize esterase activity. |
| Dye Extrusion: Loading and/or experiment performed at 37°C, leading to active removal of the dye. | Load at room temperature and consider performing the experiment at a lower temperature if possible. Use an organic anion transport inhibitor like probenecid.[10] | |
| High Background Fluorescence / Non-uniform Staining | Compartmentalization: Loading was performed at 37°C, causing the dye to accumulate in organelles.[2][4] | Load cells at room temperature to minimize sequestration of the dye. A pre-chill of the cells at 4°C before loading may also help. |
| Inconsistent or Drifting Baseline | Dye Leakage: The experiment is being conducted at 37°C, causing the hydrolyzed dye to leak out of the cells over time. | Perform experiments at a lower temperature (e.g., room temperature) if the cell type allows. Alternatively, use probenecid to inhibit dye extrusion. |
| Temperature Fluctuations: The temperature of the sample is not stable during the measurement period. | Ensure the microscope stage, perfusion solutions, and plate reader are all at a stable, controlled temperature. | |
| Artificially High Basal Calcium Reading | Extracellular Fura-5F: Incomplete washing or leakage of dye into the extracellular medium which has a high calcium concentration. This is exacerbated at higher temperatures.[5] | Ensure thorough washing after the loading step. Use probenecid to minimize leakage during the experiment. |
V. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for loading cells with this compound?
A1: For the initial loading phase, room temperature (20-25°C) is generally recommended. This helps to minimize the sequestration of the dye into intracellular organelles (compartmentalization) and reduces the likelihood of the dye being actively pumped out of the cell.[2][4]
Q2: Why is a 37°C incubation step recommended after loading?
A2: This subsequent incubation period is for the de-esterification (hydrolysis) of the this compound. The intracellular esterases that cleave the AM ester group to trap the active dye in the cytosol are most active at physiological temperatures, such as 37°C.[3] This step ensures a more complete conversion of the AM ester to its active form.
Q3: My fluorescence signal is weak. Could this be related to temperature?
A3: Yes. If the de-esterification step was not performed at an optimal temperature (like 37°C), the hydrolysis of this compound may be incomplete, resulting in a weaker signal. Alternatively, if the entire experiment, including loading, was conducted at 37°C, the dye may have been actively extruded from the cells, also leading to a diminished signal.
Q4: I am observing punctate staining in my cells instead of a diffuse cytosolic signal. What could be the cause?
A4: Punctate staining is a classic sign of dye compartmentalization, where the dye has accumulated in organelles like mitochondria or the endoplasmic reticulum. This is often caused by loading the cells at 37°C.[2][4] To resolve this, try loading your cells at room temperature.
Q5: Can temperature affect the calibration of my Fura-5F signal?
A5: Absolutely. The dissociation constant (Kd) of Fura dyes for calcium is temperature-dependent.[6][7] Therefore, it is critical to perform your in vitro or in situ calibrations at the same temperature at which you are conducting your experiments to ensure accurate quantitative measurements of intracellular calcium.
Q6: Should I perform my calcium imaging experiment at room temperature or 37°C?
A6: This depends on your specific experimental needs and cell type. Performing experiments at 37°C is more physiologically relevant for many cell types. However, this can increase dye leakage. If dye leakage is a significant problem, and your biological question can be addressed at a lower temperature, performing the experiment at room temperature can provide a more stable signal. The use of probenecid can help mitigate dye leakage at 37°C.
VI. Visualizations
Caption: this compound experimental workflow.
Caption: Troubleshooting workflow for common issues.
References
- 1. ionoptix.com [ionoptix.com]
- 2. biotium.com [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effect of pH and temperature on the dissociation constant for fura-2 and their effects on [Ca(2+)](i) in enterocytes from a poikilothermic animal, Atlantic cod (Gadus morhua) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Effects of temperature on calcium-sensitive fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abpbio.com [abpbio.com]
Using probenecid to improve Fura-5F AM retention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for using probenecid (B1678239) to improve the intracellular retention of Fura-5F AM.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of probenecid in this compound experiments?
A1: this compound is a cell-permeant dye that, once inside the cell, is cleaved by intracellular esterases into its active, membrane-impermeant form, Fura-5F. However, many cell types possess organic anion transporters (OATs) that can actively extrude the negatively charged Fura-5F from the cytoplasm. Probenecid is an OAT inhibitor. By blocking these transporters, probenecid prevents the efflux of Fura-5F, leading to a more stable intracellular dye concentration and improved signal retention over the course of the experiment.
Q2: What is the recommended concentration of probenecid to use with this compound?
A2: The optimal concentration of probenecid should be determined empirically for each cell type. However, a general starting range is 1 mM to 2.5 mM.[1] Some protocols may use concentrations up to 5 mM. It is crucial to optimize the concentration, as excessively high levels of probenecid can be cytotoxic.
Q3: When should I add probenecid to my experimental workflow?
A3: Probenecid should be present during both the dye loading and the imaging phases of the experiment. It is typically included in the this compound loading buffer and also in the wash and imaging buffers to ensure continuous inhibition of the organic anion transporters.
Q4: Can I use probenecid with other fluorescent calcium indicators?
A4: Yes, probenecid is commonly used with other acetoxymethyl (AM) ester-based calcium indicators, such as Fura-2 AM and Fluo-4 AM, to improve their intracellular retention.[2]
Q5: Are there any alternatives to probenecid?
A5: Yes, sulfinpyrazone (B1681189) (typically at a concentration of 0.1–0.25 mM) is another organic anion transporter inhibitor that can be used to reduce dye leakage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of fluorescent signal over time (dye leakage) | Active transport of de-esterified Fura-5F out of the cell by organic anion transporters. | - Add probenecid (1-2.5 mM) or sulfinpyrazone (0.1-0.25 mM) to the loading and imaging buffers to inhibit the transporters.- Lower the incubation and imaging temperature (e.g., room temperature instead of 37°C) to reduce transporter activity. |
| Low initial fluorescence signal | - Incomplete de-esterification: The AM ester form of the dye is not fluorescent. Incomplete cleavage by intracellular esterases will result in a weak signal. - Poor dye loading: The this compound may not be efficiently entering the cells. | - De-esterification: After loading, incubate the cells in a dye-free buffer (containing probenecid) for at least 30 minutes to allow for complete de-esterification.[1]- Loading: Optimize loading conditions (increase incubation time or dye concentration). Use a non-ionic detergent like Pluronic F-127 (typically 0.02-0.04%) in the loading buffer to improve the solubility of the this compound. |
| High background fluorescence | - Extracellular dye: Residual this compound in the extracellular medium that has been hydrolyzed can contribute to background fluorescence.- Autofluorescence: Some cell types exhibit significant intrinsic fluorescence. | - Washing: Ensure thorough washing of cells with fresh buffer (containing probenecid) after the loading step to remove extracellular dye.- Autofluorescence: Measure the fluorescence of a sample of unloaded cells and subtract this background from the measurements of the dye-loaded cells. |
| Inconsistent or uneven dye loading among cells | - Cell health: Unhealthy or dying cells will not load the dye efficiently.- Inadequate mixing: Poor dispersion of the this compound in the loading buffer. | - Cell Culture: Ensure cells are healthy and in the logarithmic growth phase.- Mixing: Vortex the this compound stock solution with the loading buffer (containing Pluronic F-127) to ensure a homogenous suspension. |
| Dye compartmentalization (punctate staining) | Sequestration of the dye into intracellular organelles such as mitochondria or the endoplasmic reticulum. | - Lower the loading temperature (e.g., room temperature or even 4°C).- Reduce the dye concentration and/or the loading time. |
Data Presentation
While specific quantitative data for this compound is limited in the literature, the following table presents data from a study on the closely related dye, Fura-2 AM, demonstrating the significant improvement in assay quality with the use of probenecid. The Z' factor is a statistical measure of the quality of a high-throughput screening assay, where a higher value indicates a more robust and reliable assay. This improvement is largely attributed to the enhanced retention of the dye.
Table 1: Effect of Probenecid on Fura-2 AM Assay Quality (Z' Factor)
| Condition | Z' Factor (Mean ± SD) |
| With 2 mM Probenecid and 0.1% Pluronic F-127 | ~0.75 ± 0.05 |
| Without Probenecid (with 0.1% Pluronic F-127) | ~0.40 ± 0.10 |
| With 2 mM Probenecid (without 0.1% Pluronic F-127) | ~0.55 ± 0.10 |
| Without Probenecid and without 0.1% Pluronic F-127 | ~0.20 ± 0.15 |
Data adapted from a study on TRPM7-HEK293 cells using Fura-2 AM. The results indicate that probenecid has a strong positive influence on assay quality, which is indicative of improved dye retention and signal stability.[3]
Experimental Protocols
Protocol 1: Preparation of Reagents
-
This compound Stock Solution (1 mM):
-
Allow the vial of this compound and anhydrous DMSO to equilibrate to room temperature.
-
Add the appropriate volume of anhydrous DMSO to achieve a 1 mM concentration (e.g., 50 µL of DMSO to a 50 µg vial).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot and store at -20°C, protected from light and moisture.
-
-
Pluronic F-127 Stock Solution (20% w/v):
-
Dissolve 2 g of Pluronic F-127 in 10 mL of anhydrous DMSO.
-
Store at room temperature. If precipitation occurs, warm to ~40°C and vortex to redissolve.
-
-
Probenecid Stock Solution (250 mM):
-
Dissolve probenecid in 1 M NaOH to create a concentrated stock.
-
Further dilute with a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to a working stock concentration of 250 mM. Adjust the pH to 7.2-7.4.
-
Store aliquots at -20°C.
-
Protocol 2: Loading Adherent Cells with this compound
-
Plate cells on coverslips or in a multi-well plate and culture to the desired confluency.
-
Prepare the Loading Buffer :
-
Use a physiological buffer such as HBSS, pH 7.2-7.4.
-
For a final this compound concentration of 5 µM, Pluronic F-127 of 0.04%, and probenecid of 2.5 mM, mix the following (example for 10 mL):
-
10 mL HBSS
-
50 µL of 1 mM this compound stock solution
-
20 µL of 20% Pluronic F-127 stock solution
-
100 µL of 250 mM probenecid stock solution
-
-
Vortex the solution thoroughly.
-
-
Aspirate the culture medium from the cells.
-
Wash the cells once with HBSS.
-
Add the this compound loading buffer to the cells and incubate for 30-60 minutes at 37°C or room temperature, protected from light.
-
Aspirate the loading buffer and wash the cells twice with HBSS containing 2.5 mM probenecid.
-
Add fresh HBSS with 2.5 mM probenecid to the cells and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
The cells are now ready for fluorescence imaging.
Visualizations
Caption: Mechanism of Probenecid on Fura-5F Retention.
Caption: this compound Loading Workflow with Probenecid.
References
Fura-5F AM calibration issues and solutions
Fura-5F AM Technical Support Center
Welcome to the technical support center for this compound. This guide provides troubleshooting tips and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during intracellular calcium measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a membrane-permeant, ratiometric fluorescent indicator used for measuring intracellular calcium concentrations.[1][] Like its predecessor Fura-2, it exhibits a shift in its fluorescence excitation maximum upon binding Ca²⁺.[3] Its key advantage is a lower binding affinity for Ca²⁺ (a higher dissociation constant, Kd), making it ideal for accurately quantifying high calcium levels that would saturate higher-affinity indicators like Fura-2.[3][4] The ratiometric measurement minimizes issues like uneven dye loading, photobleaching, and changes in cell thickness.[5]
Q2: How does this compound get into cells and become active?
Fura-5F is supplied as an acetoxymethyl (AM) ester. The AM groups render the molecule uncharged and lipid-soluble, allowing it to passively cross the cell membrane.[1] Once inside the cell, cytosolic esterases cleave off the AM groups.[][6] This hydrolysis traps the now active, calcium-sensitive Fura-5F indicator inside the cell, as the resulting carboxyl groups are charged and membrane-impermeant.[4][6]
Q3: What are the spectral properties of Fura-5F?
The spectral properties of Fura-5F are nearly identical to Fura-2.[3]
-
Ca²⁺-Bound Excitation/Emission: ~335-340 nm / ~510 nm[5][7][8]
-
Ca²⁺-Free Excitation/Emission: ~363-380 nm / ~510 nm[5][7][8]
Experiments typically involve alternating excitation between 340 nm and 380 nm while measuring the fluorescence emission at ~510 nm. The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is then used to calculate the intracellular calcium concentration.
Q4: What is the dissociation constant (Kd) for Fura-5F?
The Kd for Fura-5F is approximately 400 nM (0.40 µM).[3][5] This is higher than Fura-2's Kd (~145 nM), indicating a lower affinity for calcium and making Fura-5F better suited for measuring elevated calcium concentrations.[4] Note that the effective Kd can be influenced by experimental conditions such as temperature, pH, and ionic strength.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | 1. Poor Dye Loading: Inefficient passive diffusion across the cell membrane. 2. Incomplete Hydrolysis: Insufficient cleavage of AM esters by cellular esterases.[10] 3. Dye Extrusion: Active transport of the dye out of the cell.[11] 4. Incorrect Filter Sets: Mismatch between microscope/plate reader filters and Fura-5F spectral properties. | 1. Optimize Loading: Increase this compound concentration (typical range 0.1-5 µM), incubation time, or temperature.[6][10] Use a dispersing agent like Pluronic® F-127 to improve solubility and prevent dye aggregation.[8] 2. Allow De-esterification: After loading, incubate cells in dye-free media for at least 30 minutes to ensure complete hydrolysis.[12] 3. Inhibit Transporters: Add an organic anion transport inhibitor, such as probenecid, to the media to reduce dye leakage.[8][13] 4. Verify Filters: Ensure you are using appropriate filters for excitation (340 nm and 380 nm) and emission (~510 nm). |
| High Background Fluorescence | 1. Extracellular Dye: Incomplete removal of this compound from the coverslip or plate well after loading. 2. Cell Autofluorescence: Natural fluorescence from cellular components (e.g., NADH, flavins). 3. Media Components: Phenol (B47542) red or other components in the imaging buffer may be fluorescent. | 1. Thorough Washing: Wash cells 2-3 times with fresh, warm buffer after the loading and de-esterification steps.[6] 2. Background Subtraction: Before adding the dye, acquire a background image of the cells and subtract it from subsequent measurements.[6] 3. Use Appropriate Media: Use phenol red-free imaging buffer (e.g., HBSS) for all imaging steps. |
| Uneven Fluorescence / Patchy Loading | 1. Dye Aggregation: this compound has low aqueous solubility and can form precipitates.[8] 2. Cell Health: Unhealthy or dying cells may not load the dye properly. 3. Heterogeneous Population: Different cells in the population may have varying esterase activity or membrane integrity.[6] | 1. Use Dispersing Agent: Prepare the loading solution with a non-ionic surfactant like Pluronic® F-127.[8][13] 2. Ensure Healthy Culture: Use cells from a healthy, sub-confluent culture for experiments. 3. Single-Cell Analysis: Ratiometric imaging inherently corrects for variations in dye concentration between cells.[5] Analyze cells individually rather than as a population average if heterogeneity is high. |
| Signal is Saturated or Non-responsive to Stimuli | 1. Dye Compartmentalization: Accumulation of dye in organelles (e.g., mitochondria, ER) where Ca²⁺ levels are high and stable.[11] 2. Cytotoxicity: High dye concentrations can be toxic and disrupt normal cell signaling.[6] 3. Calcium Buffering: High intracellular dye concentration can buffer Ca²⁺, damping the physiological response.[10] | 1. Optimize Loading Temperature: Loading at room temperature instead of 37°C can sometimes reduce compartmentalization.[11] 2. Lower Dye Concentration: Use the lowest possible this compound concentration that yields an adequate signal-to-noise ratio.[10] 3. Confirm with Ionophore: At the end of the experiment, add a calcium ionophore like ionomycin (B1663694) to confirm the dye can respond to maximal Ca²⁺ influx.[12] |
| Photobleaching or Phototoxicity | 1. Excessive Light Exposure: High-intensity or prolonged exposure to UV excitation light can damage the fluorophore and the cells.[6][14] | 1. Minimize Exposure: Use the lowest possible excitation light intensity and exposure time. Use a neutral density filter if necessary.[11] 2. Limit Acquisition Rate: Do not acquire images more frequently than needed to resolve the calcium transient of interest. 3. Use Anti-fade Reagents: If compatible with live-cell imaging, consider using a commercial anti-fade reagent. |
Quantitative Data Summary
| Parameter | Value | Notes |
| Dissociation Constant (Kd) | ~400 nM | Value can be affected by temperature, pH, and ionic strength.[3][5] |
| Excitation Wavelength (Ca²⁺-Bound) | ~335-340 nm | The peak of the excitation spectrum when saturated with calcium.[8] |
| Excitation Wavelength (Ca²⁺-Free) | ~363-380 nm | The peak of the excitation spectrum in a calcium-free environment.[8] |
| Emission Wavelength | ~510 nm | The emission maximum is largely unchanged by calcium binding. |
| Typical Loading Concentration | 1 - 5 µM | Must be optimized for each cell type to balance signal with cytotoxicity.[10] |
| Typical Loading Time | 30 - 60 minutes | Should be followed by a de-esterification period of at least 30 minutes.[13] |
| Loading Temperature | Room Temperature to 37°C | Lower temperatures may reduce compartmentalization and dye extrusion.[11] |
Experimental Protocols
Protocol 1: Cell Loading with this compound
-
Prepare Stock Solution: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.[10] Aliquot and store desiccated at ≤-20°C, protected from light.[10]
-
Prepare Loading Buffer: On the day of the experiment, prepare the loading buffer. Dilute the this compound stock solution into a suitable physiological buffer (e.g., HBSS with Ca²⁺ and Mg²⁺, pH 7.2-7.4) to a final concentration of 1-5 µM.
-
Optional: To aid dispersion, first mix the this compound aliquot with an equal volume of 20% Pluronic® F-127 in DMSO before diluting into the final buffer.[8]
-
-
Cell Preparation: Grow cells on glass coverslips or in imaging plates to 80-90% confluency.
-
Loading: Remove the culture medium and wash the cells once with the physiological buffer. Add the this compound loading buffer to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[13]
-
Wash and De-esterification: Remove the loading buffer and wash the cells twice with fresh, warm physiological buffer to remove any extracellular dye.
-
Final Incubation: Incubate the cells in fresh buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester by cellular esterases.[12] The cells are now ready for imaging.
Protocol 2: In Situ Calibration and [Ca²⁺]i Calculation
This protocol determines the minimum (Rmin), maximum (Rmax), and dynamic range of the indicator within your cells, under your specific experimental conditions.
-
Load Cells: Load cells with this compound as described in Protocol 1.
-
Acquire Baseline: Place the cells on the microscope stage and acquire a baseline recording of the 340 nm and 380 nm fluorescence signals (and their ratio, R).
-
Determine Rmax (Maximum Ratio): Add a Ca²⁺ ionophore (e.g., 5-10 µM ionomycin) in a buffer containing a high concentration of calcium (e.g., 1-10 mM CaCl₂). This will saturate the intracellular dye with Ca²⁺. Record the new, stable fluorescence ratio. This is Rmax .[12]
-
Determine Rmin (Minimum Ratio): After determining Rmax, perfuse the cells with a Ca²⁺-free buffer containing the ionophore and a high concentration of a Ca²⁺ chelator (e.g., 10 mM EGTA). This will remove all Ca²⁺ from the dye. Record the new, stable, low fluorescence ratio. This is Rmin .[12]
-
Determine F_free_380 / F_bound_380 (Sf2/Sb2): This is the ratio of fluorescence intensity at 380 nm excitation under Ca²⁺-free (Rmin) and Ca²⁺-saturated (Rmax) conditions.
-
Calculate [Ca²⁺]i: Use the Grynkiewicz equation to calculate the intracellular calcium concentration for any given ratio (R) measured during your experiment:[12] [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_380 / F_bound_380)
-
Kd: ~400 nM for Fura-5F
-
R: The experimental 340/380 ratio
-
Rmin, Rmax, (F_free_380 / F_bound_380): Values determined from the steps above.
-
Visualizations
Caption: Mechanism of this compound loading, activation, and calcium binding.
Caption: Experimental workflow for measuring intracellular calcium with this compound.
Caption: Troubleshooting decision tree for common this compound issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. moodle2.units.it [moodle2.units.it]
- 13. hellobio.com [hellobio.com]
- 14. Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Fura-5F AM Technical Support Center: Troubleshooting Spectral Shifts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and correcting for spectral shifts observed when using the ratiometric calcium indicator, Fura-5F AM.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a cell-permeant, ratiometric fluorescent indicator used for quantifying intracellular calcium concentrations ([Ca2+]i). Upon entering a cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the active Fura-5F molecule inside. Fura-5F exhibits a shift in its fluorescence excitation spectrum upon binding to Ca2+, allowing for the calculation of [Ca2+]i based on the ratio of fluorescence intensities at two different excitation wavelengths (typically 340 nm and 380 nm), while monitoring emission at ~510 nm.[][2] This ratiometric measurement minimizes issues such as uneven dye loading, photobleaching, and changes in cell volume.[3]
Q2: What are spectral shifts and why are they a problem?
Spectral shifts refer to changes in the excitation or emission properties of Fura-5F that are not due to changes in [Ca2+]i. These shifts can lead to inaccurate ratiometric measurements and, consequently, erroneous calculations of intracellular calcium levels. Understanding and correcting for these shifts is critical for obtaining reliable experimental data.
Q3: What are the common causes of this compound spectral shifts?
Several factors can contribute to spectral shifts in Fura-5F:
-
Incomplete Hydrolysis of this compound: The AM ester form of the dye has different spectral properties than the active, Ca2+-sensitive form.[4] Incomplete cleavage by intracellular esterases can lead to a mixed population of dye molecules, resulting in a skewed fluorescence ratio and an underestimation of the actual intracellular Ca2+ level.[4]
-
Changes in Intracellular pH: The fluorescence of Fura dyes is sensitive to pH.[5] A decrease in intracellular pH can cause a decrease in the affinity of the dye for calcium, leading to altered fluorescence signals that can be misinterpreted as a change in [Ca2+]i.[6][7]
-
Protein Binding: Fura-5F can bind to intracellular proteins, which can alter its spectral properties and its affinity for Ca2+.[4][8] This binding can be a significant source of error in [Ca2+]i measurements.[8]
-
Viscosity of the Intracellular Environment: The viscosity of the cytoplasm can influence the fluorescence of the dye. Changes in intracellular viscosity, which can occur during cellular processes, may lead to spectral shifts.[9][10]
-
Photobleaching: While ratiometric measurements can compensate for some degree of photobleaching, excessive exposure to excitation light can lead to the formation of fluorescent, calcium-insensitive products, which will alter the 340/380 nm ratio and lead to inaccurate calcium readings.[11]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Baseline Calcium Levels
Possible Cause: Incomplete hydrolysis of this compound. The unhydrolyzed AM ester is fluorescent and its emission spectrum is similar to the Ca2+-free form of the indicator, which can lead to an underestimation of the true resting Ca2+ concentration.[4]
Troubleshooting Steps:
-
Optimize Loading Conditions:
-
Incubation Time and Temperature: Ensure sufficient incubation time (typically 30-60 minutes at 37°C) to allow for complete de-esterification.[4] Colder temperatures may slow down this process.
-
Dye Concentration: Use the lowest effective concentration of this compound (typically 1-5 µM) to avoid overloading the cellular esterase machinery.[4]
-
-
Post-Loading Incubation: After loading, wash the cells with fresh, dye-free medium and incubate for an additional 30 minutes to allow for complete hydrolysis of any remaining AM ester.[12]
-
Use of Pluronic F-127: To aid in the solubilization of this compound and promote more uniform loading, a non-ionic detergent like Pluronic F-127 can be included in the loading buffer.[4]
Issue 2: Drifting Baseline or Altered Response to Agonists
Possible Cause: Changes in intracellular pH. Cellular activation can be accompanied by changes in intracellular pH, which can affect the fluorescence of Fura-5F.[5]
Troubleshooting Steps:
-
Maintain Stable pH: Use a well-buffered physiological saline solution (e.g., HEPES-buffered saline) during your experiment to minimize extracellular pH fluctuations that could influence intracellular pH.[7]
-
Monitor Intracellular pH: If significant pH changes are suspected, consider simultaneously measuring intracellular pH using a pH-sensitive dye (e.g., SNARF-1) to correct the Fura-5F signal.[5]
-
Perform an In Situ Calibration: An in situ calibration will help to determine the spectral properties of Fura-5F at the specific intracellular pH of your cells.
Issue 3: Unexpectedly High or Low Ratiometric Values
Possible Cause: Environmental effects on Fura-5F spectra (protein binding, viscosity).
Troubleshooting Steps:
-
Perform an In Situ Calibration: This is the most effective way to correct for spectral shifts caused by the intracellular environment. The calibration procedure determines the fluorescence ratio at minimum (Rmin) and maximum (Rmax) calcium concentrations within the cells, accounting for the specific effects of that cellular environment on the dye.
-
In Vitro Calibration with Viscosity Agents: To assess the potential impact of viscosity, perform an in vitro calibration in solutions of known viscosity (e.g., using sucrose (B13894) or glycerol) to mimic the intracellular environment.
Experimental Protocols
In Situ Calibration Protocol for Fura-5F
This protocol is essential for correcting spectral shifts and obtaining accurate intracellular calcium concentrations. It involves determining the minimum (Rmin) and maximum (Rmax) fluorescence ratios in your specific cell type.
Reagents:
-
Cells loaded with this compound
-
Calcium-free buffer (e.g., HBSS with 10 mM EGTA)
-
High calcium buffer (e.g., HBSS with 10 mM CaCl2)
-
Calcium ionophore (e.g., 5-10 µM Ionomycin or 4-Bromo A-23187)[4]
-
Quenching agent (e.g., 5 mM MnCl2)
Procedure:
-
Determine Rmax:
-
Perfuse the Fura-5F loaded cells with the high calcium buffer containing the calcium ionophore (e.g., Ionomycin).
-
Allow the intracellular and extracellular calcium concentrations to equilibrate.
-
Record the fluorescence intensity at both excitation wavelengths (e.g., 340 nm and 380 nm) and calculate the ratio (F340/F380). This is your Rmax.
-
-
Determine Rmin:
-
Wash out the high calcium buffer and ionophore.
-
Perfuse the cells with the calcium-free buffer containing the calcium ionophore.
-
Once the fluorescence ratio stabilizes at its lowest point, record the intensities and calculate the ratio. This is your Rmin.
-
-
Determine Autofluorescence:
-
After determining Rmin, add a quenching agent like MnCl2 to the calcium-free buffer. Mn2+ will enter the cells and quench the Fura-5F fluorescence.
-
The remaining fluorescence is the autofluorescence of the cells and the system, which should be subtracted from all measurements.
-
-
Calculate Intracellular Calcium:
-
Use the Grynkiewicz equation to calculate the [Ca2+]i: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmin_380 / Fmax_380) Where:
-
Kd is the dissociation constant of Fura-5F for Ca2+ (~400 nM, but should be determined under your experimental conditions).[13]
-
R is the experimentally measured fluorescence ratio.
-
Rmin and Rmax are the minimum and maximum ratios determined in the calibration.
-
Fmin_380 / Fmax_380 is the ratio of fluorescence intensities at 380 nm excitation under calcium-free and calcium-saturated conditions.
-
-
In Vitro Calibration Protocol
This protocol is useful for determining the Kd of Fura-5F under specific experimental conditions (e.g., temperature, pH, viscosity).
Reagents:
-
Fura-5F (salt form)
-
Calcium calibration buffer kit or homemade buffers with a range of known free Ca2+ concentrations (from 0 to ~40 µM).[14]
-
Spectrofluorometer
Procedure:
-
Prepare a series of calibration buffers with known free calcium concentrations.
-
Add a constant concentration of Fura-5F (salt form) to each buffer.
-
Measure the fluorescence intensity at the two excitation wavelengths (e.g., 340 nm and 380 nm) for each calcium concentration.
-
Calculate the fluorescence ratio (F340/F380) for each concentration.
-
Plot the ratio as a function of the free [Ca2+].
-
Fit the data to the Grynkiewicz equation to determine the Kd.
Data Presentation
Table 1: Spectral Properties of Fura-5F
| Property | Value | Reference |
| Excitation Maximum (Ca2+-free) | ~363 nm | [3][15] |
| Excitation Maximum (Ca2+-bound) | ~336 nm | [3][15] |
| Emission Maximum | ~512 nm | [3] |
| Kd for Ca2+ | ~400 nM | [13] |
Visualizations
Caption: Troubleshooting workflow for this compound spectral shifts.
Caption: this compound mechanism and factors causing spectral shifts.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Simultaneous measurement of intracellular pH and Ca2+ using the fluorescence of SNARF-1 and fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of pH and temperature on fluorescent calcium indicators as determined with Chelex-100 and EDTA buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of buffer systems and pHi on the measurement of [Ca2+]i with fura 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myoplasmic binding of fura-2 investigated by steady-state fluorescence and absorbance measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectra of intracellular Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular viscosity changes during activation of blood platelets: studies by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photobleaching of fura-2 and its effect on determination of calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 13. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing motion artifacts in Fura-5F AM imaging
Welcome to the technical support center for Fura-5F AM calcium imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help minimize motion artifacts and ensure high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are motion artifacts in the context of this compound imaging?
Motion artifacts are changes in fluorescence intensity that are caused by the physical movement of the sample (cells, tissue, or the whole organism) rather than by actual changes in intracellular calcium concentration.[1][2][3] These artifacts can manifest as baseline drift, sudden spikes, or blurring, and they can obscure or mimic true physiological calcium signals, leading to misinterpretation of the data.[1][2]
Q2: What are the primary sources of motion in live-cell imaging experiments?
Motion can be broadly categorized into two types: in-frame motion, which causes degradation within a single image (e.g., blurring), and inter-frame motion, which is movement between consecutive frames (e.g., sample drift).[2] Common sources include:
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Physiological Movement: In vivo or tissue imaging is subject to involuntary motion from processes like respiration, cardiac contraction, and peristalsis.[3][4]
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Mechanical Instability: Vibrations from the microscope stage, perfusion systems, or the building itself can cause sample drift.
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Cellular Contraction: Spontaneous or induced contraction of cells, such as cardiomyocytes or smooth muscle cells, is a significant source of artifacts.
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Sample Settling: Adherent cells may not be fully settled on the coverslip, leading to gradual drift during the experiment.
Q3: How can I distinguish between a true calcium signal and a motion artifact?
Distinguishing between genuine signals and artifacts requires careful observation and controls:
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Signal Characteristics: Motion artifacts often affect the entire cell or a large group of cells simultaneously and may appear as sharp, non-physiological spikes or shifts in the baseline. True calcium signals typically have characteristic rise and decay kinetics.
-
Ratiometric Properties: Fura-5F is a ratiometric dye. When an artifact is caused by a change in focus or cell position (z-axis movement), the fluorescence intensity at both excitation wavelengths (340 nm and 380 nm) often changes in the same direction. A true change in calcium concentration should cause an opposing change in fluorescence at these two wavelengths.[5]
-
Control Experiments: Using pharmacological agents to block muscle contraction or stabilizing the sample mechanically can help determine if observed signals are motion-related.[6]
Q4: Why are ratiometric dyes like Fura-5F still susceptible to motion artifacts?
While ratiometric measurements correct for issues like uneven dye loading, photobleaching, and changes in cell thickness, they are not immune to motion artifacts.[5][7] Significant movement, especially in the z-axis, can move the cell out of the focal plane. This can alter the collected fluorescence at both wavelengths in a non-linear way, leading to an artifact in the calculated ratio. Furthermore, rapid in-plane movement can cause a blur, averaging the signal from areas with different calcium concentrations.
Troubleshooting Guides
Problem: My fluorescence signal has a drifting or unstable baseline.
| Potential Cause | Explanation & Solution |
| Cellular Movement/Drift | Cells are not firmly adhered or the tissue is not adequately stabilized. Solution: Ensure proper coating of coverslips to promote strong cell adhesion. For tissue preparations or in vivo imaging, use mechanical stabilizers or tissue adhesives to secure the sample.[4][6] |
| Dye Leakage or Extrusion | Many cell types actively pump out the de-esterified dye over time, especially at 37°C, using anion transporters.[8] This leads to a decreasing signal. Solution: Lower the incubation and imaging temperature to room temperature (~20°C) to reduce active transport.[8] Alternatively, add an anion transport inhibitor like probenecid (B1678239) to the imaging buffer. |
| Photobleaching | Excessive exposure to excitation light can destroy fluorophores, causing a steady decline in fluorescence intensity. Solution: Reduce the intensity and duration of the excitation light. Use the lowest possible sampling frequency required for your experiment. While ratiometry corrects for some photobleaching, severe bleaching can still introduce artifacts.[5] |
| Incomplete De-esterification | If the AM ester groups are not fully cleaved, the dye will not respond to calcium and may leak from the cell, contributing to baseline instability.[7] Solution: After loading, allow for a de-esterification period of at least 30 minutes in a dye-free buffer before starting the experiment.[5][7] |
Problem: I observe sharp, non-physiological spikes in my signal.
| Potential Cause | Explanation & Solution |
| Spontaneous Cellular Contraction | Muscle cells (cardiac, smooth) or other contractile cells can cause rapid changes in cell shape and position, leading to large, transient artifacts. Solution: If not studying the contraction itself, use pharmacological agents to inhibit movement. For example, blebbistatin can be used to uncouple excitation-contraction in cardiomyocytes. |
| Physiological Motion (in vivo) | In live animal imaging, respiration or heartbeat can introduce rhythmic artifacts.[4] Solution: Use gating techniques, where image acquisition is synchronized to the respiratory or cardiac cycle.[3] Alternatively, use mechanical stabilization to minimize tissue movement.[4] |
| Mechanical Shock | Bumping the microscope table, perfusion line adjustments, or other external vibrations can cause sudden sample movement. Solution: Use an anti-vibration table for the microscope setup. Ensure all components (perfusion lines, objective heaters) are securely fastened. |
| Post-Acquisition Correction | If movement cannot be prevented, computational methods can be used to correct for it. Solution: Employ image registration algorithms that realign each frame of the image stack to a reference frame, correcting for x-y drift.[9][10] More advanced algorithms can also attempt to correct for z-axis movement and cell deformation.[1] |
Table 1: Motion Artifact Reduction Strategies
| Strategy | Methodology | Advantages | Disadvantages |
| Physical Stabilization | Using tissue adhesives, custom-molded holders, or gentle suction to immobilize the sample.[4][6] | Directly prevents motion at the source; can be highly effective. | Can be invasive; may alter local physiology or restrict blood flow. |
| Pharmacological Intervention | Applying drugs that inhibit muscle contraction (e.g., blebbistatin) or reduce peristalsis (e.g., glucagon).[6][11] | Simple to apply; can completely eliminate specific types of motion. | May have off-target effects on cell signaling or the calcium dynamics being studied. |
| Gating/Triggering | Synchronizing image acquisition with physiological cycles (e.g., ECG for heart, pressure sensor for respiration).[3] | Effectively "freezes" motion for rhythmic movements. | Reduces temporal resolution as data is only collected during specific phases of the cycle. |
| Computational Correction | Using software algorithms (e.g., image registration, feature tracking) to align image frames after acquisition.[1][9][12] | Non-invasive; can correct for multiple types of motion (x, y, rotational). | Cannot correct for complex, non-rigid deformations or out-of-focus motion; computationally intensive. |
Experimental Protocols & Data
Detailed Protocol: this compound Loading for Motion-Sensitive Experiments
This protocol is designed to achieve optimal dye loading while minimizing conditions that can exacerbate motion artifacts.
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.[7] Aliquot and store at -20°C, protected from light and moisture.[7]
-
Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in DMSO.
-
Prepare a physiological imaging buffer (e.g., HBSS or a HEPES-buffered saline) with pH adjusted to 7.2-7.4.[13]
-
-
Cell Preparation:
-
Plate cells on coverslips with an appropriate coating (e.g., poly-D-lysine, fibronectin) to ensure firm adherence. Allow sufficient time for cells to spread and form strong attachments.
-
Just before loading, wash the cells once with the imaging buffer.
-
-
Loading Solution Preparation:
-
For a final loading concentration of 1-5 µM this compound, dilute the DMSO stock solution into the imaging buffer.
-
Add Pluronic™ F-127 to the loading solution at a final concentration of 0.02-0.04% to aid in dye solubilization.[7]
-
Optional: If dye extrusion is a known issue for your cell type, add probenecid (1-2.5 mM) to the loading and imaging buffers.[14]
-
Vortex the final loading solution thoroughly to disperse the dye.
-
-
Dye Loading:
-
Wash and De-esterification:
-
Wash the cells twice with fresh imaging buffer to remove all extracellular this compound.[7]
-
Incubate the cells in fresh imaging buffer for an additional 30 minutes at room temperature to allow for complete hydrolysis of the AM esters by intracellular esterases.[7] This step is critical for a fully responsive indicator.
-
-
Imaging:
-
Mount the coverslip in the imaging chamber and secure it firmly to prevent mechanical drift.
-
Allow the chamber to equilibrate on the microscope stage for 5-10 minutes before beginning acquisition to ensure thermal and mechanical stability.
-
Table 2: Recommended this compound Loading Parameters
| Parameter | Recommended Range | Rationale |
| Final Dye Concentration | 1 - 5 µM | Balances signal strength with potential cytotoxicity and calcium buffering.[7] |
| Loading Temperature | 20 - 25°C (Room Temp) | Reduces dye compartmentalization and active extrusion compared to 37°C.[8][15] |
| Loading Time | 30 - 60 minutes | Sufficient for dye uptake in most cell types.[7] |
| Pluronic™ F-127 | 0.02 - 0.04% (w/v) | Aids in dispersing the lipophilic AM ester in aqueous buffer.[7][13] |
| De-esterification Time | ≥ 30 minutes | Ensures complete cleavage of AM esters for a calcium-sensitive signal.[7] |
| Probenecid (Optional) | 1 - 2.5 mM | Inhibits anion transporters to prevent dye leakage from the cell.[14] |
Visualizations
Caption: Sources and types of motion artifacts in fluorescence microscopy.
Caption: Experimental workflow designed to minimize motion artifacts.
Caption: A logical troubleshooting tree for diagnosing motion artifacts.
References
- 1. pillowlab.princeton.edu [pillowlab.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. radiopaedia.org [radiopaedia.org]
- 4. Motion characterization scheme to minimize motion artifacts in intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 6. mriquestions.com [mriquestions.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Fully Affine Invariant Methods for Cross-Session Registration of Calcium Imaging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fully Affine Invariant Methods for Cross-Session Registration of Calcium Imaging Data | eNeuro [eneuro.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 15. researchgate.net [researchgate.net]
Fura-5F AM data analysis and interpretation challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis and interpretation of Fura-5F AM data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues researchers may encounter during this compound experiments in a question-and-answer format.
Q1: Why is my fluorescent signal weak or my signal-to-noise ratio low?
A weak fluorescent signal can be due to several factors, including insufficient dye loading, photobleaching, or inappropriate imaging settings.
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Insufficient Dye Loading: Ensure that the this compound concentration and incubation time are optimized for your specific cell type. For low-affinity indicators like Fura-5F, slightly higher concentrations or longer incubation times might be necessary compared to high-affinity dyes like Fura-2 (B149405). However, avoid excessively high concentrations which can lead to cytotoxicity and compartmentalization.[1][2]
-
Incomplete AM Ester Hydrolysis: After loading, allow sufficient time (typically 30-60 minutes) at room temperature or 37°C for cellular esterases to cleave the AM ester group. Incomplete hydrolysis results in a non-responsive fluorescent signal.[1]
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Photobleaching: Fura dyes are susceptible to photobleaching when exposed to excitation light.[3] To minimize this, reduce the intensity and duration of excitation light. Use a neutral density filter if possible and only illuminate the sample during data acquisition.[3]
-
Suboptimal Instrument Settings: Verify that the excitation and emission wavelengths on your microscope or plate reader are correctly set for Fura-5F (see Table 1). Optimize the gain and exposure settings to enhance signal detection without saturating the detector.[4]
Q2: My baseline fluorescence ratio is high and/or unstable. What could be the cause?
A high or unstable baseline can indicate issues with dye leakage, compartmentalization, or extracellular dye.
-
Dye Leakage: Many cell types actively extrude the hydrolyzed form of the dye. This can be minimized by adding an organic anion-transport inhibitor, such as probenecid (B1678239) (1-2.5 mM), to the extracellular medium during the experiment.[5]
-
Compartmentalization: Fura dyes can accumulate in organelles like mitochondria or the endoplasmic reticulum, where calcium concentrations differ from the cytosol.[6][7] This can lead to a high and difficult-to-interpret baseline. To reduce compartmentalization, try lowering the loading temperature and using the minimum effective dye concentration.[5]
-
Extracellular Dye: Incomplete washing after dye loading can leave residual this compound in the extracellular medium. This unhydrolyzed dye can contribute to a high background signal. Ensure thorough washing with a buffer after the loading step.
Q3: The ratiometric measurements are inconsistent across different cells or experiments. How can I improve reproducibility?
Inconsistent ratiometric data often points to issues with the calibration process or experimental conditions.
-
Inaccurate Calibration: Accurate determination of Rmin, Rmax, and the scaling factor (Sf2/Sb2) is crucial for converting fluorescence ratios to absolute calcium concentrations.[8] Perform an in situ calibration for each experimental setup and cell type.
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pH Sensitivity: The fluorescence of Fura dyes can be influenced by changes in intracellular pH. Ensure that the pH of your buffers is stable throughout the experiment.
-
Temperature Fluctuations: Temperature can affect both the dye's properties and cellular processes. Maintain a consistent temperature during all experiments.
Q4: I am observing artifacts in my ratiometric images, especially at the cell edges. What is causing this?
Artifacts in ratiometric imaging, particularly at the thin edges of cells, can arise from low signal-to-noise at these locations and issues with background subtraction.[9]
-
Division by Small Numbers: At the cell periphery, the fluorescence intensity can be very low. When calculating the ratio, dividing by these small, noisy numbers can amplify errors and create artificial gradients.[9]
-
Incorrect Background Subtraction: Inaccurate background subtraction can artificially raise or lower the calculated ratios.[9] It is critical to determine the true background fluorescence from a region of the image that contains no cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for Fura-5F.
Table 1: Spectral Properties of Fura-5F
| Property | Ca²⁺-Free | Ca²⁺-Bound |
| Excitation Maximum (nm) | 363 | 336 |
| Emission Maximum (nm) | 512 | 506 |
| Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | 26,000 | 29,000 |
Data measured in 100 mM KCl, 10 mM MOPS, pH 7.20, 0–10 mM CaEGTA at 22°C.[1]
Table 2: Calcium Binding Properties of Fura-5F
| Property | Value |
| Dissociation Constant (Kd) for Ca²⁺ | 0.40 µM (400 nM) |
Data measured in 100 mM KCl, 10 mM MOPS, pH 7.20, 0–10 mM CaEGTA at 22°C.[1]
Experimental Protocols
1. Cell Loading with this compound
This protocol provides a general guideline for loading cells with this compound. Optimal conditions may vary depending on the cell type.
-
Prepare a 1-5 mM this compound stock solution in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the this compound stock solution to a final working concentration of 1-10 µM in a buffered physiological medium (e.g., Hanks' Balanced Salt Solution, HBSS) with or without serum. To aid in the dispersion of the AM ester in the aqueous medium, Pluronic® F-127 (at a final concentration of 0.02-0.04%) can be added.[1]
-
Remove the cell culture medium and wash the cells once with the buffered physiological medium.
-
Add the this compound loading solution to the cells and incubate for 15-60 minutes at 20-37°C. The optimal loading time and temperature should be determined empirically. For low-affinity indicators, a longer incubation time or a slightly higher concentration might be necessary.
-
Wash the cells twice with indicator-free medium to remove any extracellular dye.
-
Incubate the cells for an additional 30 minutes in indicator-free medium to allow for complete de-esterification of the intracellular this compound.[1]
-
If dye leakage is a problem, include an organic anion-transport inhibitor like probenecid (1-2.5 mM) in the final incubation and imaging medium.
2. In Situ Calibration of Intracellular Calcium Concentration
This protocol describes how to perform an in situ calibration to convert fluorescence ratios to absolute calcium concentrations using the Grynkiewicz equation: [Ca²⁺] = Kd * (R - Rmin) / (Rmax - R) * (Sf2 / Sb2).[8]
-
Load cells with this compound as described in the protocol above.
-
Determine Rmin (minimum ratio):
-
Perfuse the cells with a calcium-free buffer containing a calcium chelator (e.g., 5-10 mM EGTA) and a calcium ionophore (e.g., 5-10 µM ionomycin (B1663694) or 4-bromo A-23187) to deplete intracellular calcium.
-
Measure the fluorescence intensity at both excitation wavelengths (336 nm and 363 nm) and calculate the ratio (Rmin = F336/F363).
-
-
Determine Rmax (maximum ratio):
-
Perfuse the cells with a high calcium buffer (e.g., 1-10 mM CaCl₂) containing the calcium ionophore to saturate the intracellular dye with calcium.
-
Measure the fluorescence intensity at both excitation wavelengths and calculate the ratio (Rmax = F336/F363).
-
-
Determine Sf2/Sb2 (scaling factor):
-
This is the ratio of the fluorescence intensity at the second excitation wavelength (363 nm) in calcium-free conditions (Fmin at 363 nm, which is Sf2) to the intensity in calcium-saturating conditions (Fmax at 363 nm, which is Sb2).
-
-
Calculate Intracellular Calcium:
-
For each experimental measurement, subtract the background fluorescence from each wavelength before calculating the ratio (R).
-
Use the determined Rmin, Rmax, Sf2/Sb2, and the Kd for Fura-5F (400 nM) in the Grynkiewicz equation to calculate the intracellular calcium concentration.
-
Visualizations
Caption: A simplified diagram of a common calcium signaling pathway.
Caption: Experimental workflow for this compound calcium imaging.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. Photobleaching of fura-2 and its effect on determination of calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. abpbio.com [abpbio.com]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular compartmentalization of fura-2 dye demonstrated by laser-excitation fluorescence microscopy: a problem in measuring cytosolic free calcium concentration using fura-2 fluorescence in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ionoptix.com [ionoptix.com]
- 9. Correcting Artifacts in Ratiometric Biosensor Imaging; an Improved Approach for Dividing Noisy Signals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Fura-5F AM vs. Fura-2 AM: A Comprehensive Comparison for Calcium Imaging
In the dynamic field of cellular biology and drug discovery, the precise measurement of intracellular calcium ([Ca²⁺]i) is paramount to unraveling complex signaling pathways. Among the arsenal (B13267) of fluorescent calcium indicators, Fura-2 AM has long been a gold standard for ratiometric calcium imaging. However, the emergence of analogs like Fura-5F AM necessitates a detailed comparison to guide researchers in selecting the optimal tool for their specific experimental needs. This guide provides an objective, data-driven comparison of this compound and Fura-2 AM, empowering researchers, scientists, and drug development professionals to make informed decisions for their calcium imaging experiments.
Quantitative Performance Comparison
The selection of a calcium indicator is critically dependent on its photophysical and chemical properties. The table below summarizes the key quantitative data for this compound and Fura-2 AM, facilitating a direct comparison of their performance characteristics.
| Property | This compound | Fura-2 AM | Reference |
| Dissociation Constant (Kd) for Ca²⁺ | ~400 nM | ~145 nM | [1] |
| Excitation Wavelength (Ca²⁺-free) | ~363 nm | ~363 nm | [2] |
| Excitation Wavelength (Ca²⁺-bound) | ~336 nm | ~335 nm | [2] |
| Emission Wavelength (Ca²⁺-free) | ~512 nm | ~512 nm | [2] |
| Emission Wavelength (Ca²⁺-bound) | ~506 nm | ~505 nm | [2] |
| Indicator Type | Ratiometric | Ratiometric | [3][4] |
| Cell Permeability | Membrane Permeant | Membrane Permeant | [3][5] |
Deciphering the Key Differences: Affinity Matters
The most significant distinction between this compound and Fura-2 AM lies in their affinity for calcium, as indicated by their dissociation constants (Kd). Fura-2 AM, with a Kd of approximately 145 nM, is a high-affinity indicator, making it exceptionally sensitive to small fluctuations in resting intracellular calcium levels.[4] This high sensitivity is advantageous for studying subtle calcium signals in non-excitable cells or monitoring minor changes from baseline.
In contrast, this compound exhibits a lower affinity for calcium, with a Kd of around 400 nM.[1] This characteristic makes it better suited for measuring larger, more transient calcium spikes, such as those observed in electrically excitable cells like neurons and muscle cells. The lower affinity of Fura-5F prevents indicator saturation during large calcium influxes, allowing for a more accurate representation of the full dynamic range of these signals.
Spectrally, both indicators are virtually identical, utilizing the same UV excitation wavelengths and emitting in the green part of the spectrum.[1] This means that laboratories equipped for Fura-2 imaging can seamlessly transition to using Fura-5F without the need for new filter sets or light sources. Both are acetoxymethyl (AM) ester derivatives, allowing them to passively diffuse across the cell membrane, where intracellular esterases cleave the AM group, trapping the active indicator inside the cell.[3][5]
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable scientific inquiry. Below are generalized yet comprehensive protocols for cell loading and calcium imaging with this compound and Fura-2 AM. It is crucial to note that optimal conditions, particularly dye concentration and incubation time, should be empirically determined for each cell type.
Reagent Preparation
-
Fura AM Ester Stock Solution (1-5 mM): Dissolve the lyophilized this compound or Fura-2 AM in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.[2]
-
Pluronic F-127 Stock Solution (10-20% w/v): Dissolve Pluronic F-127 in DMSO. This non-ionic detergent aids in the dispersion of the AM ester in aqueous loading buffers.[6]
-
Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES to a pH of 7.2-7.4.[6]
Cell Loading Protocol
-
Cell Preparation: Plate cells on glass coverslips or in black-walled, clear-bottom microplates to the desired confluency.
-
Prepare Loading Solution: On the day of the experiment, dilute the Fura AM ester stock solution into the loading buffer to a final concentration typically ranging from 1-5 µM. To aid in dye solubilization, pre-mix the Fura AM ester with an equal volume of Pluronic F-127 stock solution before adding to the buffer.
-
Dye Loading: Remove the cell culture medium and wash the cells once with the loading buffer. Replace the buffer with the Fura loading solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.[6] Optimal incubation time will vary with cell type.
-
Wash and De-esterification: After incubation, wash the cells twice with fresh, warm loading buffer to remove extracellular dye. Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases.[2]
Calcium Imaging Protocol
-
Microscopy Setup: Place the coverslip with loaded cells in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Excitation and Emission: Excite the cells alternately at approximately 340 nm and 380 nm. Collect the emission at ~510 nm.[5]
-
Data Acquisition: Acquire images at both excitation wavelengths over the course of the experiment. The ratio of the fluorescence intensity at 340 nm to that at 380 nm is directly proportional to the intracellular calcium concentration.
-
Calibration (Optional but Recommended): To convert the fluorescence ratio to absolute calcium concentrations, a calibration can be performed at the end of each experiment using ionophores (e.g., ionomycin) in the presence of known high and low calcium concentrations to determine the maximum (Rmax) and minimum (Rmin) fluorescence ratios.
Visualizing the Process: Diagrams
To further clarify the experimental workflow and the underlying signaling principles, the following diagrams have been generated using the DOT language.
Troubleshooting Common Issues
Calcium imaging experiments can sometimes present challenges. Here are some common issues and their potential solutions:
-
Low Fluorescence Signal:
-
Cause: Inefficient dye loading.
-
Solution: Optimize dye concentration and incubation time. Ensure the use of Pluronic F-127 to aid in dye solubilization.[5]
-
-
High Background Fluorescence:
-
Cause: Incomplete removal of extracellular dye or use of phenol (B47542) red-containing media.
-
Solution: Ensure thorough washing after dye loading and use phenol red-free imaging buffer.[7]
-
-
Phototoxicity:
-
Cause: Excessive exposure to UV excitation light.
-
Solution: Minimize exposure time and intensity of the excitation light. Use a neutral density filter if necessary.[7]
-
-
Dye Compartmentalization:
-
Cause: Accumulation of the dye in organelles.
-
Solution: Lower the loading temperature or reduce the incubation time.[5]
-
Conclusion: Making the Right Choice
Both this compound and Fura-2 AM are powerful tools for the quantitative measurement of intracellular calcium. The choice between them should be guided by the specific biological question and the expected dynamics of the calcium signals.
-
Fura-2 AM is the ideal choice for experiments requiring high sensitivity to detect small changes in resting calcium levels. Its high affinity makes it well-suited for studies in non-excitable cells or for investigating subtle signaling events.
-
This compound is the preferred indicator for applications involving large and rapid calcium transients, such as those in neurons and muscle cells. Its lower affinity prevents saturation and allows for the accurate measurement of a wider range of calcium concentrations.
By carefully considering the quantitative data, experimental protocols, and the specific requirements of their research, scientists can confidently select the most appropriate Fura indicator to illuminate the intricate world of calcium signaling.
References
- 1. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fura-2 AM | AAT Bioquest [aatbio.com]
- 5. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 6. hellobio.com [hellobio.com]
- 7. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fura-5F AM and Fluo-4 AM for Intracellular Calcium Imaging
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent calcium indicators, the choice between ratiometric and single-wavelength dyes is a critical decision point. This guide provides an objective comparison of two prominent indicators: Fura-5F AM, a ratiometric UV-excitable dye, and Fluo-4 AM, a popular single-wavelength visible light-excitable dye. We present a comprehensive analysis of their performance characteristics, supported by experimental data, to facilitate an informed selection for your specific research needs.
Executive Summary
This compound and Fluo-4 AM are both acetoxymethyl (AM) ester derivatives of calcium chelators, designed to readily cross cell membranes. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive form of the dye in the cytosol. Despite this shared mechanism of cell loading, their fundamental properties and applications differ significantly.
This compound is a member of the Fura family of ratiometric indicators. Upon binding to calcium, its excitation spectrum shifts, allowing for the determination of intracellular calcium concentrations by taking the ratio of fluorescence intensities at two different excitation wavelengths. This ratiometric measurement offers the significant advantage of being largely independent of dye concentration, cell thickness, and photobleaching, leading to more quantitative and reproducible data.
Fluo-4 AM , in contrast, is an intensiometric indicator. It exhibits a dramatic increase in fluorescence intensity upon binding to calcium, with minimal shift in its excitation or emission spectra. Its excitation maximum is well-suited for the common 488 nm argon-ion laser line, making it a workhorse for qualitative and high-throughput screening applications where a large signal change is desired.
Performance Characteristics at a Glance
The following table summarizes the key quantitative data for this compound and Fluo-4 AM, providing a clear side-by-side comparison of their optical and calcium-binding properties.
| Property | This compound | Fluo-4 AM |
| Indicator Type | Ratiometric (Excitation Shift) | Intensiometric (Intensity Increase) |
| Excitation Maxima (Ca²⁺-free / Ca²⁺-bound) | ~363 nm / ~336 nm[1] | ~494 nm (Ca²⁺-bound)[2] |
| Emission Maximum | ~512 nm[1] | ~506 nm[2] |
| Dissociation Constant (Kd) for Ca²⁺ | ~400 nM | ~345 nM[1][2] |
| Quantum Yield | Information not readily available | Information not readily available |
| Brightness | Lower than Fluo-4 | High, significant increase upon Ca²⁺ binding[1] |
| Photostability | Generally good for ratiometric imaging | Prone to photobleaching with intense illumination |
| Cytotoxicity | Generally low at working concentrations | Can be cytotoxic at higher concentrations or with prolonged loading[1] |
Key Distinctions and Experimental Considerations
Ratiometric vs. Intensiometric Measurements: The most fundamental difference lies in their method of calcium reporting. Fura-5F's ratiometric nature provides a more robust and quantitative measure of absolute calcium concentrations, as it corrects for variations in experimental conditions. Fluo-4's large fluorescence intensity increase provides a high signal-to-noise ratio, making it ideal for detecting the presence and relative changes in calcium levels, particularly in high-throughput screening formats.
Instrumentation: The choice between these dyes is also dictated by the available imaging equipment. Fura-5F requires a light source and filter sets capable of alternating between two UV excitation wavelengths (e.g., 340 nm and 380 nm). Fluo-4 is compatible with standard fluorescein (B123965) (FITC) filter sets and is readily excited by the 488 nm laser line found in most confocal microscopes and flow cytometers.
Phototoxicity and Photobleaching: UV excitation required for Fura-5F can be more phototoxic to cells compared to the visible light excitation used for Fluo-4. However, the ratiometric analysis of Fura-5F can compensate for some degree of photobleaching. Fluo-4, while excited by less damaging visible light, is more susceptible to photobleaching, which can affect the accuracy of long-term imaging experiments if not properly controlled.
Signaling Pathways and Experimental Workflows
Both this compound and Fluo-4 AM are versatile tools for studying a wide range of cellular processes regulated by calcium signaling. Below are diagrams illustrating a common signaling pathway and a general experimental workflow for using these indicators.
Caption: G-protein coupled receptor (GPCR) signaling pathway leading to intracellular calcium release.
Caption: General experimental workflow for intracellular calcium imaging using AM ester dyes.
Experimental Protocols
Below are detailed protocols for using this compound and Fluo-4 AM in cultured cells. Note that optimal loading conditions can vary between cell types and should be empirically determined.
This compound Staining Protocol for Cultured Cells
Materials:
-
This compound (dissolved in anhydrous DMSO to a 1-5 mM stock solution)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, with and without calcium
-
Cultured cells on coverslips
Procedure:
-
Prepare Loading Buffer: For a final concentration of 2 µM this compound, dilute the stock solution into HBSS. To aid in dye solubilization, pre-mix the this compound stock solution with an equal volume of 20% Pluronic F-127 before adding to the buffer.
-
Cell Loading: Remove the culture medium from the cells and wash once with HBSS. Add the this compound loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
De-esterification: After loading, wash the cells twice with fresh, warm HBSS to remove extracellular dye. Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: Mount the coverslip in an imaging chamber with HBSS. Using a fluorescence microscope equipped for ratiometric imaging, excite the cells alternately at approximately 340 nm and 380 nm, and collect the emission at ~510 nm.
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). Changes in this ratio reflect changes in intracellular calcium concentration.
Fluo-4 AM Staining Protocol for Cultured Cells
Materials:
-
Fluo-4 AM (dissolved in anhydrous DMSO to a 1-5 mM stock solution)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cultured cells on coverslips or in microplates
Procedure:
-
Prepare Loading Buffer: Prepare a 2-5 µM Fluo-4 AM loading solution in HBSS. As with Fura-5F, the addition of Pluronic F-127 (final concentration 0.02-0.04%) is recommended to improve dye loading.
-
Cell Loading: Remove the culture medium and wash the cells once with HBSS. Add the Fluo-4 AM loading buffer and incubate for 30-60 minutes at 37°C.
-
De-esterification: Wash the cells twice with fresh, warm HBSS to remove excess dye. Incubate in fresh HBSS for 30 minutes at 37°C to ensure complete de-esterification.
-
Imaging: Mount the coverslip in an imaging chamber or use the microplate directly for imaging. Excite the cells at ~494 nm and collect the emission at ~506 nm using a fluorescence microscope, confocal microscope, or plate reader.
-
Data Analysis: Measure the change in fluorescence intensity over time. The fluorescence intensity is proportional to the intracellular calcium concentration.
Conclusion
The choice between this compound and Fluo-4 AM ultimately depends on the specific experimental goals and available resources. For quantitative measurements of absolute intracellular calcium concentrations and experiments where minimizing artifacts from dye loading and photobleaching is paramount, the ratiometric properties of This compound make it an excellent choice, despite the requirement for UV excitation. For applications demanding high signal-to-noise, compatibility with common laser lines, and suitability for high-throughput screening, the bright, intensiometric response of Fluo-4 AM makes it a highly effective and widely used tool. By carefully considering the trade-offs in their performance characteristics and aligning them with the experimental design, researchers can effectively harness the power of these fluorescent indicators to unravel the complexities of calcium signaling in health and disease.
References
Fura-5F AM: A Comparative Guide to a Low-Affinity Ratiometric Calcium Indicator
In the dynamic field of cellular biology and drug discovery, the precise measurement of intracellular calcium ([Ca²⁺]i) is paramount to understanding a vast array of physiological processes. Fluorescent indicators are indispensable tools for this purpose, and among them, Fura-5F AM emerges as a valuable option for researchers studying high-amplitude calcium transients. This guide provides a comprehensive comparison of this compound with other commonly used calcium dyes, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental needs.
Key Performance Characteristics
The selection of an appropriate calcium indicator is contingent on several key parameters that dictate its suitability for a particular application. This compound, a derivative of the ratiometric dye Fura-2, offers a lower affinity for Ca²⁺, making it particularly well-suited for measuring large and rapid changes in [Ca²⁺]i that would saturate higher-affinity indicators.
Table 1: Comparison of Spectral and Chemical Properties of Common Calcium Dyes
| Indicator | Type | Excitation (nm) (Ca²⁺-free / Ca²⁺-bound) | Emission (nm) | Kd (Ca²⁺) | Quantum Yield (Ca²⁺-bound) |
| This compound | Ratiometric (Excitation) | ~363 / ~336[1] | ~512[1] | ~400 nM[2] | Not Reported |
| Fura-2 AM | Ratiometric (Excitation) | ~380 / ~340[3] | ~510[3] | ~140 nM | ~0.49[4] |
| Fura-4F AM | Ratiometric (Excitation) | ~366 / ~336 | ~511 | ~770 nM[2] | Not Reported |
| Fura-6F AM | Ratiometric (Excitation) | ~364 / ~336 | ~512 | ~5.3 µM[2] | Not Reported |
| Indo-1 AM | Ratiometric (Emission) | ~355 | ~475 / ~400[4] | ~230 nM[4] | ~0.56[4] |
| Fluo-4 AM | Single Wavelength | ~494 | ~516 | ~345 nM | Not Reported |
| Fluo-5F AM | Single Wavelength | ~494 | ~516 | ~2.3 µM | Not Reported |
| Fluo-5N AM | Single Wavelength | ~494 | ~516 | ~90 µM[5] | Not Reported |
Note: Kd values can vary depending on experimental conditions such as temperature, pH, and ionic strength. The values presented here are for reference under specific reported conditions.
Table 2: Qualitative Performance Comparison of Calcium Dyes
| Indicator | Signal-to-Noise Ratio (SNR) | Photostability | Cytotoxicity | Key Advantages |
| This compound | Good | Moderate | Low to Moderate | Ratiometric, lower Ca²⁺ affinity for high concentration ranges. |
| Fura-2 AM | Excellent | Good | Low to Moderate | Ratiometric, high precision for low [Ca²⁺]i.[3] |
| Indo-1 AM | Excellent | Moderate to Low | Low to Moderate | Ratiometric (emission), suitable for flow cytometry.[3] |
| Fluo-4 AM | High | High | Low | Bright signal, high SNR, suitable for single-wavelength imaging.[5] |
Advantages of this compound
The primary advantage of this compound lies in its lower affinity for calcium (higher Kd) compared to its parent compound, Fura-2 AM. This characteristic makes it an ideal choice for investigating cellular events associated with large and rapid increases in intracellular calcium, where high-affinity indicators would become saturated and unable to resolve the full dynamic range of the calcium signal.
As a ratiometric indicator , this compound offers a significant advantage in quantitative measurements. By taking the ratio of fluorescence intensities at two different excitation wavelengths, measurements become largely independent of variables such as dye concentration, cell thickness, and photobleaching, leading to more accurate and reproducible quantification of absolute calcium concentrations.[3] This is a distinct advantage over single-wavelength indicators like Fluo-4, where such variations can introduce artifacts.
Experimental Protocols
General Protocol for Intracellular Calcium Measurement using AM Ester Dyes
This protocol provides a general framework for loading cells with acetoxymethyl (AM) ester-based calcium indicators and subsequent imaging. Optimization of dye concentration, loading time, and temperature is crucial for each cell type and experimental setup.
1. Reagent Preparation:
- Stock Solution: Prepare a 1-10 mM stock solution of the AM ester dye (e.g., this compound) in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
- Loading Buffer: Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer appropriate for your cells, supplemented with 1-2.5 mM probenecid (B1678239) (an anion-exchange inhibitor that can reduce dye leakage) and a non-ionic surfactant like Pluronic F-127 (typically 0.02-0.04%) to aid in dye solubilization.
2. Cell Loading:
- Culture cells on coverslips or in multi-well plates suitable for fluorescence microscopy.
- Aspirate the culture medium and wash the cells once with the loading buffer.
- Prepare the final loading solution by diluting the dye stock solution into the loading buffer to a final concentration of 1-10 µM.
- Incubate the cells with the loading solution for 15-60 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically.
3. De-esterification:
- After loading, wash the cells two to three times with fresh, dye-free physiological buffer to remove extracellular dye.
- Incubate the cells in dye-free buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active form of the dye inside the cells.
4. Imaging:
- Mount the coverslip onto a perfusion chamber on the microscope stage or place the multi-well plate in the microscope's plate holder.
- For ratiometric dyes like Fura-5F, acquire fluorescence images by alternating excitation at the Ca²⁺-free and Ca²⁺-bound wavelengths and collecting the emission at the appropriate wavelength.
- For single-wavelength dyes, acquire images at the appropriate excitation and emission wavelengths.
- Establish a baseline fluorescence before applying a stimulus.
- Record the changes in fluorescence intensity over time following stimulation.
In Vitro Calibration of Ratiometric Calcium Indicators
To convert fluorescence ratios into absolute calcium concentrations, an in vitro calibration is necessary to determine the key parameters: Rmin (ratio in zero Ca²⁺), Rmax (ratio in saturating Ca²⁺), and Kd (the dissociation constant).
1. Prepare Calibration Buffers:
- Prepare a "zero Ca²⁺" buffer (e.g., 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2).
- Prepare a "saturating Ca²⁺" buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2).
- Create a series of calibration buffers with known free Ca²⁺ concentrations by mixing the zero and saturating Ca²⁺ buffers in different proportions.
2. Measurement:
- Add a small, constant amount of the non-esterified form of the indicator to each calibration buffer.
- Measure the fluorescence intensity at the two excitation wavelengths for each buffer using a fluorometer or the imaging system.
- Calculate the ratio of the intensities for each Ca²⁺ concentration.
3. Data Analysis:
- Plot the fluorescence ratio as a function of the free Ca²⁺ concentration.
- Fit the data to the Grynkiewicz equation to determine Rmin, Rmax, and the effective Kd of the indicator under your experimental conditions.
Visualization of Concepts
Calcium Signaling Pathway
Calcium is a ubiquitous second messenger that plays a critical role in a multitude of cellular processes.[6] The concentration of free Ca²⁺ in the cytosol is tightly regulated and maintained at a very low level (around 100 nM) in resting cells. Upon stimulation, Ca²⁺ can enter the cell from the extracellular space through various ion channels or be released from intracellular stores such as the endoplasmic reticulum (ER).[6] This increase in cytosolic Ca²⁺ is then detected by calcium-binding proteins, which in turn activate downstream signaling cascades, leading to a specific cellular response.
Caption: A simplified diagram of a common calcium signaling pathway.
Experimental Workflow for Ratiometric Calcium Imaging
The workflow for a typical ratiometric calcium imaging experiment involves several key steps, from cell preparation to data analysis. The ratiometric approach provides a robust method for quantifying intracellular calcium concentrations.[7]
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Intracellular calibration of the fluorescent calcium indicator Fura-2 : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 6. Calcium signaling - Wikipedia [en.wikipedia.org]
- 7. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
Navigating the Nuances of Intracellular Calcium Imaging: A Comparative Guide to Fura-5F AM
For researchers, scientists, and drug development professionals delving into the intricate world of cellular signaling, the precise measurement of intracellular calcium ([Ca²⁺]i) is paramount. Fura-5F AM has emerged as a tool for this purpose; however, a comprehensive understanding of its limitations is crucial for robust experimental design and accurate data interpretation. This guide provides an in-depth comparison of this compound with its common alternatives, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal indicator for their specific needs.
This compound: A Ratiometric Probe for Elevated Calcium Concentrations
This compound is a membrane-permeant fluorescent indicator for intracellular calcium. Like its predecessor, Fura-2 AM, it operates on a ratiometric basis, meaning the ratio of its fluorescence emission when excited at two different wavelengths (typically around 340 nm and 380 nm) corresponds to the intracellular calcium concentration. This ratiometric property is a key advantage, as it minimizes issues arising from uneven dye loading, differences in cell thickness, and photobleaching.[1][2]
The defining characteristic of Fura-5F is its lower affinity for Ca²⁺ compared to Fura-2, with a dissociation constant (Kd) of approximately 400 nM.[3][4] This makes it particularly suitable for measuring higher calcium concentrations that would saturate high-affinity indicators like Fura-2.[3]
Key Limitations of this compound in Research
Despite its utility, this compound presents several limitations that researchers must consider:
-
UV Excitation and Phototoxicity: A significant drawback of all fura-based indicators, including Fura-5F, is their requirement for excitation with ultraviolet (UV) light.[5] UV radiation can be phototoxic to cells, potentially inducing cellular stress, and interfering with the physiological processes being studied.[6] Care must be taken to minimize exposure times and use the lowest possible excitation intensity.[6]
-
Cytotoxicity of AM Esters: The acetoxymethyl (AM) ester group that renders the dye membrane-permeant can be cytotoxic.[8] Incomplete hydrolysis of the AM ester by intracellular esterases can also lead to the accumulation of cytotoxic byproducts and affect experimental outcomes.[8] The loading concentration and incubation time must be carefully optimized for each cell type to minimize these effects.[8]
-
Dye Leakage and Compartmentalization: Like other AM ester dyes, Fura-5F can be actively extruded from the cell by organic anion transporters.[9] This dye leakage can lead to a gradual decrease in the intracellular signal over time. Additionally, the dye can accumulate in organelles such as mitochondria, leading to compartmentalization and inaccurate measurements of cytosolic calcium.[10] Lowering the incubation temperature during loading can sometimes lessen subcellular compartmentalization.[11]
-
Slower Dissociation Kinetics: Low-affinity indicators like Fura-5F may have slower Ca²⁺ dissociation rates. This can lead to an overestimation of the duration of calcium transients, as the indicator may not accurately track rapid decreases in [Ca²⁺]i.[7]
Comparative Analysis of Calcium Indicators
The choice of a calcium indicator should be guided by the specific experimental requirements, including the expected range of calcium concentrations, the desired temporal resolution, and the sensitivity of the cell type to UV light and potential cytotoxicity.
| Property | This compound | Fura-2 AM | Fluo-4 AM | Genetically Encoded Calcium Indicators (GECIs) |
| Indicator Type | Ratiometric (Excitation) | Ratiometric (Excitation) | Single Wavelength | Single Wavelength or Ratiometric |
| Excitation (Ca²⁺-bound/Ca²⁺-free) | ~336 nm / ~363 nm[3][4] | ~335 nm / ~363 nm | ~494 nm | Varies (typically visible spectrum) |
| Emission | ~506 nm[3] | ~505 nm | ~516 nm[9] | Varies (e.g., GFP-based GCaMPs emit ~510 nm) |
| Dissociation Constant (Kd) | ~400 nM[3] | ~145 nM | ~335 nM[9] | Varies widely (nM to µM range) |
| Quantum Yield | Not specified | ~0.49 (Ca²⁺-bound)[3] | Not specified | Generally lower than chemical dyes |
| Key Advantages | Ratiometric, suitable for high Ca²⁺ concentrations. | Ratiometric, high affinity for low Ca²⁺ concentrations.[1] | Bright signal, visible light excitation (less phototoxic).[4] | Targetable to specific organelles, suitable for long-term studies. |
| Key Limitations | UV excitation (phototoxicity), potential for lower SNR, AM ester cytotoxicity.[5][8] | UV excitation (phototoxicity), saturates at high Ca²⁺ concentrations, AM ester cytotoxicity.[5][8] | Non-ratiometric (sensitive to dye loading variations), lower affinity than Fura-2.[2] | Lower SNR, slower kinetics, requires transfection/transduction.[5] |
Experimental Protocols
Detailed Protocol for Intracellular Calcium Measurement with this compound
This protocol provides a general guideline for loading adherent cells with this compound and measuring intracellular calcium. Optimization of dye concentration, loading time, and temperature is crucial for each cell type.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (phenol red-free)
-
Probenecid (optional, to inhibit dye leakage)
-
Ionomycin (B1663694) or other calcium ionophore (for calibration)
-
EGTA (for calibration)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
-
Prepare Loading Buffer:
-
On the day of the experiment, prepare a loading buffer containing 2-5 µM this compound in HBSS.
-
To aid in dye solubilization, first mix the required volume of the this compound stock solution with an equal volume of the 20% Pluronic F-127 stock solution, then dilute this mixture into the HBSS.[11]
-
If dye leakage is a concern, the loading buffer can be supplemented with 1-2.5 mM probenecid.[11]
-
-
Cell Loading:
-
Grow adherent cells on glass coverslips or in black-walled, clear-bottomed microplates.
-
Aspirate the culture medium and wash the cells once with HBSS.
-
Add the this compound loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C. The optimal temperature and time should be determined empirically.[11]
-
-
Washing and De-esterification:
-
After incubation, aspirate the loading solution and wash the cells twice with fresh, pre-warmed HBSS (with or without probenecid).
-
Add fresh HBSS to the cells and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.[8]
-
-
Calcium Measurement:
-
Mount the coverslip onto a fluorescence microscope equipped for ratiometric imaging with excitation wavelengths of approximately 340 nm and 380 nm, and an emission filter around 510 nm.
-
Acquire fluorescence images at both excitation wavelengths. The ratio of the fluorescence intensities (F340/F380) is then calculated to determine the intracellular calcium concentration.
-
-
Calibration (Optional):
-
To convert the fluorescence ratio to absolute calcium concentrations, a calibration can be performed at the end of the experiment.
-
Determine the minimum ratio (Rmin) by adding a calcium-free solution containing EGTA.
-
Determine the maximum ratio (Rmax) by adding a saturating concentration of a calcium ionophore like ionomycin in the presence of extracellular calcium.
-
The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_380 / F_bound_380).[6]
-
Visualizing the Molecular Landscape
To better understand the context in which this compound is utilized, the following diagrams illustrate a common signaling pathway that leads to intracellular calcium release and the general workflow for calcium imaging experiments.
Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.
Caption: Experimental workflow for intracellular calcium imaging using AM ester dyes.
Conclusion
This compound is a valuable tool for measuring elevated intracellular calcium concentrations due to its ratiometric properties and lower calcium affinity. However, researchers must be cognizant of its limitations, including UV-induced phototoxicity, potential for lower signal-to-noise ratio, and the inherent cytotoxicity of AM esters. A careful comparison with alternatives such as Fura-2 AM, Fluo-4 AM, and genetically encoded indicators is essential for selecting the most appropriate tool for a given research question. By understanding these nuances and optimizing experimental protocols, scientists can harness the power of fluorescent calcium indicators to unravel the complex roles of calcium in cellular physiology and disease.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 9. biotium.com [biotium.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Fura-5F AM vs. Rhod-2 AM: A Comparative Guide for Intracellular Calcium Measurement
For researchers, scientists, and drug development professionals, the precise measurement of intracellular calcium ([Ca²⁺]i) is fundamental to understanding a vast array of cellular processes. The choice of fluorescent indicator is a critical determinant of experimental success. This guide provides an objective comparison between two popular calcium indicators, Fura-5F AM and Rhod-2 AM, to inform the selection process for specific research applications.
Core Product Comparison
The primary distinction between this compound and Rhod-2 AM lies in their spectral properties, calcium affinity, and, most importantly, their typical subcellular localization. This compound is a ratiometric indicator primarily used for quantifying cytosolic Ca²⁺, while Rhod-2 AM is an intensity-based indicator that preferentially accumulates in mitochondria.
| Property | This compound | Rhod-2 AM |
| Indicator Type | Ratiometric (Excitation Shift) | Single-Wavelength (Intensity Increase) |
| Excitation Wavelength(s) | ~340 nm / ~380 nm | ~552 nm[1][2] |
| Emission Wavelength | ~510 nm[3] | ~581 nm[4][5] |
| Ca²⁺ Dissociation Constant (Kd) | ~400 nM[6] | ~570 nM[7] |
| Primary Subcellular Localization | Cytosol[8] | Mitochondria[1][4][5][7] |
| Excitation Light Source | UV Light | Visible Light (Green/Yellow) |
When to Choose this compound
This compound is the indicator of choice for robust, quantitative measurements of cytosolic calcium concentrations, particularly when signals are expected to reach higher levels.
Key Advantages:
-
Ratiometric Measurement: By taking the ratio of fluorescence emission when excited at two different wavelengths (typically 340 nm and 380 nm), measurements are largely independent of confounding variables like dye concentration, photobleaching, and cell thickness.[3][9] This allows for more accurate and reproducible quantification of [Ca²⁺]i.
-
Lower Ca²⁺ Affinity: With a dissociation constant (Kd) of ~400 nM, Fura-5F is less likely to become saturated by large calcium transients compared to higher-affinity indicators like Fura-2.[6] This makes it well-suited for studying robust cellular responses.
Primary Limitation:
-
UV Excitation: The need for UV light excitation can be phototoxic to cells, especially during long-term imaging experiments, and may increase background autofluorescence.[10]
When to Choose Rhod-2 AM
Rhod-2 AM is the preferred tool for investigating calcium dynamics specifically within mitochondria .
Key Advantages:
-
Mitochondrial Sequestration: The acetoxymethyl (AM) ester form of Rhod-2 carries a net positive charge, which promotes its accumulation within the negatively charged mitochondrial matrix.[4][7] This makes it an excellent probe for measuring mitochondrial Ca²⁺ uptake.[1][4]
-
Visible Light Excitation: Rhod-2 is excited by visible light (~552 nm), which is significantly less phototoxic and generates less autofluorescence than UV light.[11] This is advantageous for cell viability and achieving a better signal-to-noise ratio.
-
Multicolor Imaging Compatibility: Its red fluorescence leaves the blue and green portions of the spectrum available for use with other fluorescent probes or proteins.[11]
Primary Limitation:
-
Intensity-Based Measurement: As a single-wavelength indicator, its fluorescence intensity is directly affected by loading concentration, compartmentalization, and photobleaching, making absolute quantification of [Ca²⁺] challenging.[10] Its use for monitoring cytosolic Ca²⁺ is hampered by its strong propensity to accumulate in mitochondria.[10][11]
Experimental Protocols & Workflows
Protocol 1: this compound Loading for Cytosolic Ca²⁺ Measurement
-
Stock Solution: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Working Solution: Dilute the stock solution to a final loading concentration of 2-5 µM in a physiological buffer (e.g., HBSS or DMEM) without serum.
-
Cell Loading: Replace the culture medium with the loading solution and incubate cells for 30-60 minutes at room temperature or 37°C, protected from light.
-
Wash: Remove the loading solution and wash the cells 2-3 times with fresh, warm physiological buffer to remove extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes in the buffer to ensure complete cleavage of the AM esters by intracellular esterases, which traps the active dye in the cytosol.[8][][13]
-
Imaging: Perform ratiometric imaging using a fluorescence microscope equipped for excitation at ~340 nm and ~380 nm, with emission collected at ~510 nm.
Protocol 2: Rhod-2 AM Loading for Mitochondrial Ca²⁺ Measurement
-
Stock Solution: Prepare a 2-5 mM stock solution of Rhod-2 AM in high-quality, anhydrous DMSO.[2]
-
Working Solution: Dilute the stock solution to a final concentration of 2-5 µM in serum-free medium or buffer. For some cell lines, adding Pluronic® F-127 (final concentration 0.02-0.04%) can aid in dye solubilization.[2]
-
Cell Loading: Incubate cells with the working solution for 30-60 minutes at 37°C, protected from light.[2]
-
Wash: Wash cells 2-3 times with fresh, warm buffer to remove dye from the medium and cytosol.
-
De-esterification: Allow 30 minutes for complete de-esterification of the dye that has accumulated in the mitochondria.
-
Imaging: Excite the sample at ~552 nm and collect the emitted fluorescence at ~581 nm using fluorescence microscopy.
Visualized Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 4. Rhod-2 AM | CAS 145037-81-6 | Cayman Chemical | Biomol.com [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 11. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - Ruixibiotech [ruixibiotech.com]
Validating Fura-5F AM Results: A Comparative Guide to Alternative Methods
In the dynamic field of cellular biology and drug discovery, the accurate measurement of intracellular calcium ([Ca²⁺]i) is paramount. Fura-5F, acetoxymethyl ester (AM), a ratiometric fluorescent indicator, is a widely used tool for this purpose. However, to ensure the robustness and validity of experimental findings, it is crucial to corroborate Fura-5F AM data with alternative methodologies. This guide provides a comprehensive comparison of this compound with two distinct validation methods: the high-performance, single-wavelength chemical indicator Cal-520 AM, and the genetically encoded calcium indicator (GECI) GCaMP6.
This guide is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of experimental protocols, quantitative performance data, and visual representations of the underlying principles and workflows.
Understanding the Landscape of Intracellular Calcium Measurement
Intracellular calcium is a ubiquitous second messenger that governs a multitude of cellular processes, from signal transduction and gene expression to muscle contraction and apoptosis. Fluorescent indicators are indispensable tools for visualizing and quantifying the spatiotemporal dynamics of [Ca²⁺]i. These indicators can be broadly categorized into two main classes: chemical dyes and genetically encoded sensors.
This compound falls into the category of ratiometric chemical dyes. Its core advantage lies in the dual-excitation properties of the Fura-5F molecule. When excited at approximately 340 nm, its fluorescence emission increases upon binding to Ca²⁺, while excitation at 380 nm results in a decrease in fluorescence. The ratio of the emission intensities at these two excitation wavelengths provides a quantitative measure of [Ca²⁺]i that is largely independent of dye concentration, photobleaching, and cell thickness, thereby reducing experimental artifacts.[1][2][3]
The Importance of Methodological Validation
While this compound is a powerful tool, no single method is without its limitations. Potential issues such as incomplete hydrolysis of the AM ester, dye compartmentalization within organelles, and phototoxicity from UV excitation can influence the accuracy of the results.[4] Therefore, validating findings with an independent method that operates on a different principle is a critical step in rigorous scientific inquiry. This guide explores two such methods: Cal-520 AM, a high-affinity, single-wavelength chemical indicator, and GCaMP6, a widely used genetically encoded calcium indicator.
Quantitative Performance Comparison
To facilitate an objective comparison, the following table summarizes the key performance characteristics of this compound, Cal-520 AM, and GCaMP6s. The data for Cal-520 and GCaMP6s are derived from comparative studies, while the properties of Fura-5F are well-established.[5][6][7][8] It is important to note that a direct head-to-head comparison in a single study was not available; therefore, the data is compiled from studies comparing these indicators with related compounds like Fura-2.
| Feature | This compound | Cal-520 AM | GCaMP6s |
| Indicator Type | Ratiometric Chemical Dye | Single-Wavelength Chemical Dye | Genetically Encoded Protein |
| Excitation Wavelength (nm) | ~340 / ~380 | ~492 | ~488 |
| Emission Wavelength (nm) | ~510 | ~514 | ~509 |
| Ca²⁺ Dissociation Constant (Kd) | ~400 nM[8] | ~320 nM[6] | ~144 nM[1] |
| Signal Change (ΔF/F₀) | Ratio-based | High (>100-fold) | High (~50-fold) |
| Signal-to-Noise Ratio (SNR) | Good | Excellent[6] | Very Good |
| Loading Method | Incubation with AM ester | Incubation with AM ester | Transfection/Transduction |
| Advantages | Ratiometric measurement reduces artifacts[1][2][3] | High signal-to-noise ratio, visible light excitation (less phototoxic)[6] | Targetable to specific cells or organelles, good for long-term studies[1] |
| Disadvantages | UV excitation can be phototoxic, potential for incomplete hydrolysis and compartmentalization[4] | Susceptible to artifacts from uneven loading and photobleaching | Requires genetic manipulation, expression levels can vary |
Signaling Pathways and Experimental Workflows
To visually represent the concepts and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Intracellular calcium signaling pathway.
Caption: this compound experimental workflow.
Caption: Workflows for validation methods.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for utilizing this compound and the two proposed validation methods.
Protocol 1: Intracellular Calcium Measurement with this compound
This protocol is adapted from standard procedures for Fura-2 AM, which are directly applicable to this compound.[9]
Materials:
-
This compound (dissolved in cell-culture grade DMSO to a 1-5 mM stock solution)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cultured cells on coverslips or in a microplate
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes) and culture to the desired confluency.
-
Loading Solution Preparation: Prepare a fresh loading solution by diluting the this compound stock solution into HBSS to a final concentration of 1-5 µM. To aid in dye solubilization, add Pluronic F-127 to a final concentration of 0.02-0.04%.
-
Cell Loading: Remove the culture medium from the cells and wash once with HBSS. Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, wash the cells twice with fresh HBSS to remove extracellular dye.
-
De-esterification: Incubate the cells in HBSS for an additional 30 minutes at 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases.
-
Imaging: Mount the cells on a fluorescence microscope equipped with excitation filters for 340 nm and 380 nm and an emission filter for ~510 nm. Acquire images sequentially at both excitation wavelengths.
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation for each time point and in regions of interest. This ratio is then used to calculate the intracellular calcium concentration using the Grynkiewicz equation.
Protocol 2: Validation with Cal-520 AM
This protocol is based on a comparative study of single-wavelength calcium indicators.[6]
Materials:
-
Cal-520 AM (dissolved in cell-culture grade DMSO to a 1-5 mM stock solution)
-
Pluronic F-127 (20% solution in DMSO)
-
HBSS or other suitable physiological buffer
-
Cultured cells on coverslips or in a microplate
Procedure:
-
Cell Preparation: Plate and culture cells as described for this compound.
-
Loading Solution Preparation: Prepare a fresh loading solution by diluting the Cal-520 AM stock solution into HBSS to a final concentration of 1-5 µM. Add Pluronic F-127 to a final concentration of 0.02-0.04%.
-
Cell Loading: Remove the culture medium, wash with HBSS, and incubate the cells with the Cal-520 AM loading solution for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with fresh HBSS.
-
Imaging: Mount the cells on a fluorescence microscope equipped with an excitation filter for ~492 nm and an emission filter for ~514 nm. Acquire a baseline fluorescence image (F₀) before stimulation.
-
Stimulation and Data Acquisition: Add the experimental stimulus and acquire a time-lapse series of fluorescence images (F).
-
Data Analysis: For each time point, calculate the change in fluorescence relative to the baseline (ΔF/F₀ = (F - F₀) / F₀).
Protocol 3: Validation with GCaMP6
This protocol provides a general guideline for using GCaMP6 for calcium imaging. Specific details may vary depending on the cell type and transfection method.[1][10]
Materials:
-
GCaMP6 plasmid DNA or viral vector (e.g., AAV)
-
Transfection reagent (for plasmids) or viral transduction reagents
-
Cell culture medium
-
Cultured cells
Procedure:
-
Transfection/Transduction:
-
Plasmid Transfection: Transfect the cells with the GCaMP6 plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Viral Transduction: Transduce the cells with the GCaMP6 viral vector.
-
-
Expression: Culture the cells for 24-72 hours to allow for the expression of the GCaMP6 protein. The optimal expression time should be determined empirically.
-
Imaging: Mount the cells on a fluorescence microscope equipped with an excitation filter for ~488 nm and an emission filter for ~509 nm.
-
Stimulation and Data Acquisition: Acquire a baseline fluorescence image (F₀) and then a time-lapse series of images (F) following stimulation.
-
Data Analysis: Calculate the change in fluorescence relative to the baseline (ΔF/F₀) to quantify the calcium response.
Conclusion
The validation of experimental results is a cornerstone of robust scientific research. While this compound is a reliable and widely used indicator for measuring intracellular calcium, its findings should be confirmed using an orthogonal method. This guide has provided a detailed comparison of this compound with two powerful alternatives: the high-performance chemical dye Cal-520 AM and the genetically encoded indicator GCaMP6.
Cal-520 AM offers the advantage of visible light excitation, which is less phototoxic than the UV excitation required for Fura-5F, and it boasts a superior signal-to-noise ratio.[6] However, as a single-wavelength indicator, it is more susceptible to artifacts from uneven dye loading and photobleaching.
GCaMP6 provides the unique ability to be targeted to specific cell populations or subcellular compartments, making it an excellent tool for long-term studies and for investigating calcium dynamics in specific organelles.[1] The main drawback is the requirement for genetic manipulation, which can be time-consuming and may lead to variable expression levels.
References
- 1. Use of Genetically-encoded Calcium Indicators for Live Cell Calcium Imaging and Localization in Virus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultra-sensitive fluorescent proteins for imaging neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. A Versatile Method for Viral Transfection of Calcium Indicators in the Neonatal Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. A blue-shifted genetically encoded Ca2+ indicator with enhanced two-photon absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Fura-5F AM: A Comparative Guide to Ion Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Fura-5F AM is a fluorescent indicator widely used for the ratiometric measurement of intracellular calcium ions (Ca²⁺). Its utility in cellular biology and drug discovery stems from its ability to provide quantitative data on Ca²⁺ dynamics. However, the accuracy of these measurements can be influenced by the indicator's potential interaction with other physiologically relevant ions. This guide provides a comprehensive comparison of this compound's cross-reactivity with other ions, supported by available experimental data and detailed methodologies for assessing ion selectivity.
Understanding Fura-5F and its Analogs
Fura-5F is a derivative of the parent Ca²⁺ indicator, Fura-2. The addition of a fluorine atom to the BAPTA chelating core of Fura-2 increases its dissociation constant (Kd) for Ca²⁺, making it suitable for measuring higher Ca²⁺ concentrations that would saturate Fura-2. Fura-5F has a reported Kd for Ca²⁺ of approximately 400 nM.[1][2] Like other indicators based on the BAPTA chelator, Fura dyes are known for their high selectivity for Ca²⁺ over magnesium ions (Mg²⁺), a crucial feature given the high intracellular concentration of Mg²⁺.[1] However, these indicators can exhibit significant affinity for other divalent and trivalent cations, which can potentially interfere with Ca²⁺ measurements.[2]
Cross-reactivity Profile of this compound
Key Considerations for Cross-Reactivity:
-
Magnesium (Mg²⁺): Fura indicators, including Fura-5F, exhibit high selectivity for Ca²⁺ over Mg²⁺. For comparison, the low-affinity indicator Fura-2FF has a Kd for Mg²⁺ greater than 10 mM, and Mag-Fura-2 has a Kd of approximately 2 mM for Mg²⁺.[3][4] Given its structural similarity, Fura-5F is expected to have a similarly high Kd for Mg²⁺, indicating minimal interference from physiological concentrations of Mg²⁺.
-
Zinc (Zn²⁺): BAPTA-based indicators, the family to which Fura-5F belongs, are known to bind Zn²⁺ with high affinity.[1] In some cases, the affinity for Zn²⁺ can be even higher than for Ca²⁺. This can be a significant source of interference in cell types with notable Zn²⁺ signaling pathways. The use of a heavy metal chelator like TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) can help to mitigate Zn²⁺ interference.
-
Manganese (Mn²⁺) and Iron (Fe²⁺): Fura-2 and its derivatives can also bind to other divalent cations such as Mn²⁺ and Fe²⁺.[1] These ions are typically present at much lower intracellular concentrations than Ca²⁺ and Mg²⁺, but in certain experimental conditions or pathological states, their levels may rise and potentially interfere with Ca²⁺ measurements.
-
Other Divalent and Trivalent Cations: Fura indicators have been shown to bind to other ions such as cadmium (Cd²⁺) and gadolinium (Gd³⁺).[3][4] While not typically present in physiological systems, their potential interference should be considered in specific experimental contexts, such as toxicology studies.
Comparative Data of Fura Analogs
To provide a clearer perspective on the expected performance of Fura-5F, the following table summarizes the known dissociation constants (Kd) for Ca²⁺ and Mg²⁺ of Fura-5F and some of its commonly used analogs.
| Indicator | Kd for Ca²⁺ (nM) | Kd for Mg²⁺ (mM) | Key Features |
| Fura-5F | ~400[1][2] | Not Reported | Intermediate affinity, suitable for higher Ca²⁺ concentrations. |
| Fura-2 | ~145 | >10 | High affinity, widely used for resting Ca²⁺ levels. |
| Fura-4F | ~770[1][2] | Not Reported | Lower affinity than Fura-5F. |
| Fura-6F | ~5300[1][2] | Not Reported | Low affinity, for very high Ca²⁺ concentrations. |
| Fura-2FF | ~5500[1] | >10[3][4] | Low affinity, with documented low Mg²⁺ sensitivity.[1] |
| Mag-Fura-2 | ~25,000 (for Ca²⁺) | ~1.9 - 2.0[3][4] | Primarily a Mg²⁺ indicator, but also responds to Ca²⁺. |
Experimental Protocol for Assessing Ion Cross-Reactivity
Determining the cross-reactivity of a fluorescent indicator like Fura-5F involves measuring its fluorescence response to a range of concentrations of the interfering ion in the absence and presence of Ca²⁺. A generalized protocol is outlined below.
Objective: To determine the dissociation constant (Kd) of Fura-5F for a specific interfering ion (e.g., Mg²⁺, Zn²⁺).
Materials:
-
Fura-5F, potassium salt
-
Calcium-free and magnesium-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)
-
Stock solutions of CaCl₂, MgCl₂, ZnCl₂, etc.
-
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) stock solution
-
Fluorometer capable of ratiometric measurements (e.g., excitation at ~340 nm and ~380 nm, emission at ~510 nm)
Procedure:
-
Prepare a "zero Ca²⁺" buffer: The buffer should contain a small amount of EGTA (e.g., 1 mM) to chelate any trace Ca²⁺ contamination.
-
Prepare a series of buffers with varying concentrations of the interfering ion: Add the stock solution of the interfering ion to the "zero Ca²⁺" buffer to create a dilution series covering a physiologically relevant range.
-
Add Fura-5F to each buffer: The final concentration of Fura-5F should be low enough to avoid significant buffering of the ion (e.g., 1 µM).
-
Measure the fluorescence ratio: For each concentration of the interfering ion, measure the fluorescence intensity at the two excitation wavelengths (e.g., 340 nm and 380 nm) and calculate the ratio (F₃₄₀/F₃₈₀).
-
Determine the minimum and maximum ratios: Measure the ratio in a buffer with a saturating concentration of the interfering ion (Rmax) and in the ion-free buffer (Rmin).
-
Calculate the dissociation constant (Kd): The Kd can be determined by fitting the fluorescence ratio data to the following equation: [Ion] = Kd * [(R - Rmin) / (Rmax - R)] where [Ion] is the concentration of the interfering ion, and R is the measured fluorescence ratio.
Experimental Workflow for Assessing Ion Cross-Reactivity
Caption: Experimental workflow for determining the dissociation constant (Kd) of Fura-5F for an interfering ion.
Signaling Pathway Considerations and Logical Relationships
The potential for cross-reactivity necessitates careful experimental design and data interpretation, especially when studying signaling pathways where multiple ions are co-regulated.
Caption: Logical relationship illustrating potential interference of Zn²⁺ with Fura-5F-based Ca²⁺ measurements.
Conclusion and Recommendations
This compound is a valuable tool for measuring intracellular Ca²⁺, particularly at concentrations that saturate higher-affinity indicators. While it demonstrates excellent selectivity against Mg²⁺, researchers must be aware of its potential cross-reactivity with other divalent cations, most notably Zn²⁺.
For optimal results, we recommend the following:
-
Careful consideration of the experimental model: Be aware of the potential for significant changes in the concentrations of interfering ions in your specific cell type and experimental conditions.
-
Use of appropriate controls: When significant interference is suspected, the use of specific ion chelators (e.g., TPEN for Zn²⁺) can help to dissect the true Ca²⁺ signal.
-
In situ calibration: Whenever possible, perform in situ calibration of the indicator within the cellular environment to account for factors such as viscosity and protein binding that can affect its ion-binding properties.
By understanding the potential for ion cross-reactivity and implementing appropriate experimental controls, researchers can confidently utilize this compound to obtain accurate and reliable measurements of intracellular Ca²⁺ dynamics.
References
- 1. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Calcium Indicators for Neuroscience Research
For researchers, scientists, and drug development professionals, selecting the optimal tool to measure intracellular calcium dynamics is paramount. This guide provides an objective comparison of commonly used synthetic calcium indicators, supported by key performance data and detailed experimental protocols to aid in your experimental design.
Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of neuronal processes, from neurotransmitter release and synaptic plasticity to gene expression.[1][2][3] Synthetic calcium indicators are small molecules that exhibit a change in their fluorescent properties upon binding to Ca²⁺, allowing for the visualization and quantification of these dynamic changes in real-time.[4] These indicators have been instrumental in advancing our understanding of neural circuit function and are valuable tools in drug discovery for screening compounds that modulate neuronal activity.[5]
This guide will focus on the most prevalent non-ratiometric and ratiometric synthetic calcium indicators, detailing their key characteristics, experimental considerations, and providing a direct comparison to facilitate informed decision-making for your specific research needs.
Key Performance Characteristics of Synthetic Calcium Indicators
The selection of a calcium indicator is critically dependent on its photophysical properties and its affinity for calcium. The ideal indicator should possess a high fluorescence quantum yield, a large dynamic range (the fold increase in fluorescence upon Ca²⁺ binding), and a dissociation constant (Kd) appropriate for the expected calcium concentrations in the experimental paradigm.[6]
Green Fluorescent Indicators
Green-emitting indicators are among the most widely used due to their bright signals and compatibility with common fluorescence microscopy setups.
| Indicator | Dissociation Constant (Kd) | Excitation Max (nm) | Emission Max (nm) | Fluorescence Increase (Fold) | Key Features |
| Fluo-4 | 345 nM[1][7][8] | ~494 | ~516 | >100[9][10] | Bright, large dynamic range, but can be dim at rest.[9] |
| Fluo-8 | 389 nM[1][8] | ~490 | ~514 | >100 | Brighter than Fluo-4 at rest. |
| Fluo-8H | 232 nM[1][8] | ~490 | ~514 | >100 | Higher affinity version of Fluo-8. |
| Oregon Green BAPTA-1 (OGB-1) | 170 nM[1][8] | ~494 | ~523 | ~14[11] | Moderately fluorescent at rest, good for visualizing cell morphology.[11] |
| Cal-520 | 320 nM[1][8] | ~492 | ~514 | >100 | High signal-to-noise ratio, excellent for detecting single action potentials.[1][12] |
| Fura-2 | 145 nM[7][9] | 340/380 | ~510 | Ratiometric | Allows for quantitative measurements of absolute Ca²⁺ concentrations.[7][9] |
Red Fluorescent Indicators
Red-shifted indicators offer advantages for multiplexing with green fluorescent proteins (GFPs) and for deeper tissue imaging due to reduced light scattering and tissue autofluorescence.[1][13]
| Indicator | Dissociation Constant (Kd) | Excitation Max (nm) | Emission Max (nm) | Fluorescence Increase (Fold) | Key Features |
| Rhod-2 | 570 nM[9] | ~552 | ~581 | >100[14] | Prone to mitochondrial sequestration.[1][10] |
| X-Rhod-1 | 700 nM[1][9] | ~580 | ~600 | >100[14] | Longer wavelength excitation and emission compared to Rhod-2.[13][14] |
| Rhod-4 | 525 nM[1] | ~530 | ~555 | >100 | Considered a good red-emitting indicator for tracking local Ca²⁺ events.[1] |
| Asante Calcium Red (ACR) | 400 nM[1] | ~540 | ~640 | ~41[15] | Ratiometric potential with dual emission peaks.[15] |
Signaling Pathways and Experimental Workflow
To effectively utilize these indicators, it is crucial to understand the underlying biological processes and the experimental steps involved.
Neuronal Calcium Signaling Pathway
The following diagram illustrates a simplified neuronal calcium signaling pathway, where an action potential leads to the opening of voltage-gated calcium channels (VGCCs), resulting in an influx of Ca²⁺ that can be detected by synthetic indicators.
General Experimental Workflow for Calcium Imaging
The process of using synthetic calcium indicators for neuroscience research typically follows a standardized workflow, from cell loading to data analysis.
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are standard protocols for loading and imaging with synthetic calcium indicators.
Protocol 1: Loading of Acetoxymethyl (AM) Ester Indicators into Cultured Neurons
This protocol is adapted for loading cell-permeant AM ester forms of calcium indicators into adherent cell cultures.
Materials:
-
Synthetic calcium indicator AM ester (e.g., Fluo-4 AM, OGB-1 AM)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127
-
HEPES-buffered salt solution (HBSS) or artificial cerebrospinal fluid (aCSF)
-
Cultured neurons on coverslips
Procedure:
-
Prepare Stock Solution: Dissolve the calcium indicator AM ester in anhydrous DMSO to a stock concentration of 1-10 mM. For indicators that are difficult to dissolve, the addition of 20% (w/v) Pluronic F-127 to the DMSO can aid in solubilization.[8]
-
Prepare Loading Solution: On the day of the experiment, dilute the stock solution into a suitable physiological buffer (e.g., HBSS or aCSF) to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Cell Loading: Replace the cell culture medium with the loading solution. Incubate the cells at room temperature or 37°C for 30-60 minutes. The incubation time and temperature may require optimization. For red-emitting indicators like Rhod-2, lower concentrations (e.g., 2 µM) and incubation at room temperature can help minimize mitochondrial sequestration.[1][8]
-
Washing: After incubation, wash the cells 2-3 times with fresh, warm physiological buffer to remove extracellular dye.
-
De-esterification: Incubate the cells in the fresh buffer for an additional 30 minutes at the incubation temperature to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the indicator inside the cells.
-
Imaging: The cells are now ready for imaging. Mount the coverslip onto a perfusion chamber on the microscope stage.
Protocol 2: In Vivo Bolus Loading of Calcium Indicators
This protocol describes a method for labeling a population of neurons in the intact brain for in vivo imaging.[12][16]
Materials:
-
Synthetic calcium indicator AM ester
-
Anhydrous DMSO
-
Pluronic F-127
-
Artificial cerebrospinal fluid (aCSF)
-
Micropipette
Procedure:
-
Prepare Injection Solution: Prepare a 1-10 mM stock solution of the indicator in DMSO with 20% Pluronic F-127. Dilute this stock into aCSF to a final concentration of 0.5-1 mM.
-
Animal Preparation: Anesthetize the animal and perform a craniotomy over the brain region of interest.[12]
-
Dye Injection: Using a micropipette, perform a pressure injection of the dye solution into the desired cortical layer or brain region.[16]
-
Incubation: Allow 30-60 minutes for the dye to diffuse and be taken up by the cells.
-
Imaging: Begin two-photon or confocal imaging of the labeled neuronal population.
Comparison and Recommendations
-
For detecting small, rapid calcium transients with high signal-to-noise: Cal-520 is an excellent choice due to its large fluorescence increase and low basal fluorescence.[1][3]
-
For quantitative measurements of absolute calcium concentrations: Ratiometric indicators like Fura-2 are the gold standard, although they require a specialized imaging setup capable of rapid wavelength switching.[7][9]
-
For experiments requiring visualization of cell morphology at rest: Oregon Green BAPTA-1 (OGB-1) is a suitable option as it is moderately fluorescent in the absence of calcium.[11]
-
For multiplexing with GFP-tagged proteins or for deep-tissue imaging: Red-shifted indicators such as Rhod-4 or X-Rhod-1 are recommended.[1] Care should be taken to optimize loading conditions to avoid mitochondrial sequestration with some red dyes.[1]
Ultimately, the choice of a synthetic calcium indicator will depend on the specific biological question, the experimental model, and the available imaging instrumentation. Empirical testing of a few selected indicators is often the best approach to determine the optimal probe for your neuroscience research.
References
- 1. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of fluorescent Ca²⁺ indicators for imaging local Ca²⁺ signals in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scimedia.com [scimedia.com]
- 5. Powerful Research Tools | In-Depth Analysis of 8 Red Calcium Sensors to Unlock Neural Activity Mysteries! [ebraincase.com]
- 6. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 9. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 11. resources.biomol.com [resources.biomol.com]
- 12. A highly sensitive fluorescent indicator dye for calcium imaging of neural activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Asante Calcium Green and Asante Calcium Red—Novel Calcium Indicators for Two-Photon Fluorescence Lifetime Imaging | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
Choosing the Right Calcium Indicator for Your Experiment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in a multitude of cellular processes, from gene transcription and cell proliferation to muscle contraction and neuronal signaling. The ability to accurately measure and visualize dynamic changes in intracellular Ca²⁺ concentration is therefore fundamental to many areas of biological research and drug discovery. The selection of an appropriate calcium indicator is a critical first step in any experiment designed to study Ca²⁺ signaling. This guide provides an objective comparison of commonly used calcium indicators, supported by quantitative data and detailed experimental protocols, to aid researchers in making an informed choice for their specific experimental needs.
Understanding the Landscape of Calcium Indicators
Calcium indicators can be broadly categorized into two main classes: chemical indicators and genetically encoded calcium indicators (GECIs).
-
Chemical Indicators: These are small, synthetically produced molecules that chelate Ca²⁺. They are often derivatives of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and exhibit a change in their fluorescent properties upon binding to calcium. They are typically loaded into cells as membrane-permeant acetoxymethyl (AM) esters.[1]
-
Genetically Encoded Calcium Indicators (GECIs): These are proteins, derived from fluorescent proteins like GFP, that have been engineered to change their fluorescence in response to Ca²⁺ binding.[2] GECIs are introduced into cells via transfection or viral transduction, allowing for targeted expression in specific cell types or subcellular compartments.[3]
The choice between a chemical indicator and a GECI depends on the specific requirements of the experiment, including the desired temporal and spatial resolution, the cell type being studied, and the duration of the experiment.
Key Performance Metrics for Calcium Indicators
Several key parameters should be considered when selecting a calcium indicator:
-
Dissociation Constant (Kd): This is the Ca²⁺ concentration at which half of the indicator molecules are bound to Ca²⁺. The Kd determines the optimal range for detecting Ca²⁺ changes. For measuring resting cytosolic Ca²⁺ levels (typically ~100 nM), a high-affinity indicator (low Kd) is suitable. For studying Ca²⁺ dynamics in organelles with higher Ca²⁺ concentrations, such as the endoplasmic reticulum (ER) or mitochondria, a low-affinity indicator (high Kd) is required.[1][4][5] It is important to note that the Kd of an indicator can be influenced by factors such as pH, temperature, and protein binding, and the in situ Kd may differ from the in vitro value.[6]
-
Spectral Properties (Excitation/Emission): The excitation and emission wavelengths of the indicator must be compatible with the available fluorescence microscopy equipment (light sources and filters). Red-shifted indicators can be advantageous for multiplexing with green fluorescent proteins (GFPs) and for deeper tissue imaging due to reduced light scattering.[7]
-
Dynamic Range (ΔF/F₀): This represents the fold-change in fluorescence intensity upon Ca²⁺ binding. A larger dynamic range generally provides a better signal-to-noise ratio.
-
Signal-to-Noise Ratio (SNR): A high SNR is crucial for detecting small or rapid Ca²⁺ transients, especially in subcellular microdomains.[8][9]
-
Kinetics (On/Off Rates): The speed at which an indicator binds and unbinds Ca²⁺ determines its temporal resolution. For studying fast events like neuronal action potentials, an indicator with fast kinetics is essential.[10][11][12]
-
Ratiometric vs. Non-Ratiometric:
-
Ratiometric indicators (e.g., Fura-2, Indo-1) exhibit a shift in their excitation or emission spectrum upon Ca²⁺ binding. By measuring the ratio of fluorescence at two different wavelengths, it is possible to obtain a quantitative measure of Ca²⁺ concentration that is largely independent of variations in dye concentration, cell thickness, and photobleaching.[13][14]
-
Non-ratiometric indicators (e.g., Fluo-4, GCaMP) show an increase in fluorescence intensity at a single wavelength upon Ca²⁺ binding. While simpler to use, they are more susceptible to the artifacts mentioned above.[15]
-
Quantitative Comparison of Common Calcium Indicators
The following table summarizes the key properties of a selection of popular chemical and genetically encoded calcium indicators.
| Indicator | Type | Kd (nM) in vitro | Excitation Max (nm) | Emission Max (nm) | Dynamic Range (ΔF/F₀) | Key Features & Considerations |
| Chemical Indicators | ||||||
| Fura-2 | Chemical, Ratiometric | 145 | 340/380 | 510 | Ratio-based | Gold standard for quantitative Ca²⁺ measurements; requires UV excitation.[14] |
| Fluo-4 | Chemical, Non-ratiometric | 345 | 494 | 516 | >100-fold | Bright, large dynamic range; widely used for high-throughput screening and confocal microscopy.[16] |
| Rhod-4 | Chemical, Non-ratiometric | 525 | 530 | 555 | >100-fold | Red-shifted alternative to Fluo-4; good for multiplexing with green fluorophores.[15][17] |
| Cal-520 | Chemical, Non-ratiometric | 320 | 492 | 514 | ~100-fold | High signal-to-noise ratio and photostability; considered optimal for detecting local Ca²⁺ signals.[18][19] |
| X-Rhod-1 | Chemical, Non-ratiometric | 700 | 580 | 600 | ~30-fold | Red-shifted indicator suitable for deeper tissue imaging.[15] |
| Genetically Encoded Calcium Indicators (GECIs) | ||||||
| GCaMP6s | GECI, Non-ratiometric | 144 | 488 | 512 | ~50-fold | Slow kinetics, high affinity; good for detecting sparse, infrequent signals.[20] |
| GCaMP6m | GECI, Non-ratiometric | 167 | 488 | 512 | ~50-fold | Medium kinetics and affinity. |
| GCaMP6f | GECI, Non-ratiometric | 375 | 488 | 512 | ~50-fold | Fast kinetics, lower affinity; suitable for resolving rapid Ca²⁺ transients. |
| jRGECO1a | GECI, Non-ratiometric | 161 | 561 | 584 | ~20-fold | Red-shifted GECI; allows for multiplexing with blue/green light-activated tools.[3][11] |
| jRCaMP1a | GECI, Non-ratiometric | 214 | 562 | 587 | ~10-fold | Another red-shifted GECI with different kinetic properties.[3][11] |
| LAR-GECO1 | GECI, Non-ratiometric | 24,000 | 560 | 589 | ~10-fold | Low-affinity red GECI for imaging Ca²⁺ in the ER and mitochondria.[4] |
Experimental Protocols
General Considerations for Chemical Indicator Loading
Most chemical indicators are loaded into cells using their acetoxymethyl (AM) ester form. The lipophilic AM groups allow the indicator to cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now-impermeant indicator in the cytoplasm.
-
Pluronic F-127: This non-ionic surfactant is often used to aid in the dispersion of the hydrophobic AM esters in aqueous loading buffers.[2][13]
-
Probenecid: This organic anion transport inhibitor can be used to reduce the leakage of the de-esterified indicator from the cells.[16]
Protocol 1: Loading Adherent Cells with Fluo-4 AM
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips to allow for high-resolution imaging. Grow cells to the desired confluency.
-
Loading Solution Preparation:
-
Prepare a stock solution of Fluo-4 AM (e.g., 1 mM in anhydrous DMSO).
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
On the day of the experiment, prepare the final loading solution by diluting the Fluo-4 AM stock solution into the loading buffer to a final concentration of 1-5 µM. It is recommended to first mix the Fluo-4 AM stock with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting in the buffer.
-
-
Cell Loading:
-
De-esterification: Incubate the cells in fresh loading buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester.[22]
-
Imaging: The cells are now ready for fluorescence imaging. Excite the cells at ~494 nm and collect the emission at ~516 nm.
Protocol 2: Ratiometric Imaging with Fura-2 AM
-
Cell Preparation and Loading: Follow a similar procedure as for Fluo-4 AM, using Fura-2 AM at a final concentration of 1-5 µM.[23][24]
-
Imaging Setup:
-
Use a fluorescence microscope equipped with a light source capable of rapidly alternating between 340 nm and 380 nm excitation wavelengths, and a detector to capture emission at ~510 nm.[14]
-
-
Image Acquisition:
-
Acquire a sequence of image pairs, one with 340 nm excitation and one with 380 nm excitation.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity from the 340 nm excitation image to the 380 nm excitation image (F₃₄₀/F₃₈₀) for each pixel or region of interest.
-
This ratio is directly proportional to the intracellular Ca²⁺ concentration.
-
Protocol 3: Transfection and Imaging with GCaMP6
-
Plasmid Preparation: Obtain a plasmid encoding the desired GCaMP6 variant (e.g., GCaMP6s, GCaMP6m, or GCaMP6f) under a suitable promoter for your cell type.
-
Transfection:
-
Transfect the cells with the GCaMP6 plasmid using a standard transfection method (e.g., lipofection, electroporation). For in vivo experiments, recombinant adeno-associated viruses (rAAVs) are commonly used for delivery.[20]
-
-
Expression: Allow 24-72 hours for the cells to express the GCaMP6 protein. The optimal expression time should be determined empirically.
-
Imaging:
-
Identify transfected cells by their basal green fluorescence.
-
Excite the cells at ~488 nm and collect the emission at ~512 nm.
-
Record the fluorescence intensity changes in response to your experimental stimulus.
-
Protocol 4: In Situ Calcium Calibration
To convert fluorescence signals into absolute Ca²⁺ concentrations, an in situ calibration is necessary.[6][25] This is typically done at the end of an experiment.
-
Determine F_max: Perfuse the cells with a buffer containing a high Ca²⁺ concentration (e.g., 10 mM) and a calcium ionophore (e.g., ionomycin (B1663694) or 4-bromo A-23187) to saturate the indicator with Ca²⁺.[26] Record the maximum fluorescence intensity (F_max).
-
Determine F_min: Perfuse the cells with a Ca²⁺-free buffer containing a high concentration of a Ca²⁺ chelator (e.g., 10 mM EGTA or BAPTA) and the ionophore to determine the fluorescence of the Ca²⁺-free indicator (F_min).
-
Calculate [Ca²⁺]: The intracellular Ca²⁺ concentration can then be calculated using the Grynkiewicz equation:
[Ca²⁺] = Kd * [(R - R_min) / (R_max - R)] * (Sf2 / Sb2) (for ratiometric indicators like Fura-2)
or
[Ca²⁺] = Kd * [(F - F_min) / (F_max - F)] (for non-ratiometric indicators)
where R is the fluorescence ratio, F is the fluorescence intensity, and Sf2/Sb2 is the ratio of fluorescence of the free and bound forms at the denominator wavelength for ratiometric indicators.[27]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Figure 1: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway leading to an increase in intracellular calcium.
Figure 2: Experimental workflow for loading adherent cells with a chemical calcium indicator AM ester.
Figure 3: A typical experimental workflow for using a genetically encoded calcium indicator (GECI).
Conclusion
The selection of the appropriate calcium indicator is a critical decision that will significantly impact the quality and interpretation of experimental data. Researchers should carefully consider the specific biological question, the cell type, the expected calcium dynamics, and the available instrumentation. This guide provides a framework for making an informed choice by comparing the key performance characteristics of popular chemical and genetically encoded calcium indicators and offering detailed experimental protocols. By understanding the strengths and limitations of each type of indicator, researchers can optimize their experiments to accurately visualize and quantify the intricate and dynamic world of intracellular calcium signaling.
References
- 1. Bioluminescent Low-Affinity Ca2+ Indicator for ER with Multicolor Calcium Imaging in Single Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. oertner.com [oertner.com]
- 4. Red fluorescent genetically encoded Ca2+ indicators for use in mitochondria and endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Genetically encoded calcium indicators for multi-color neural activity imaging and combination with optogenetics [frontiersin.org]
- 9. An open source tool for automatic spatiotemporal assessment of calcium transients and local ‘signal-close-to-noise’ activity in calcium imaging data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic properties of DM-nitrophen and calcium indicators: rapid transient response to flash photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 12. Fast Kinetics of Calcium Signaling and Sensor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 18. researchgate.net [researchgate.net]
- 19. Novel Improved Ca2+ Indicator Dyes on the Market—A Comparative Study of Novel Ca2+ Indicators with Fluo-4 | AAT Bioquest [aatbio.com]
- 20. A Versatile Method for Viral Transfection of Calcium Indicators in the Neonatal Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hellobio.com [hellobio.com]
- 22. apexbt.com [apexbt.com]
- 23. brainvta.tech [brainvta.tech]
- 24. benchchem.com [benchchem.com]
- 25. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. ionoptix.com [ionoptix.com]
Benchmarking Fura-5F AM: A Comparative Guide to Modern Calcium Sensors
For researchers, scientists, and drug development professionals navigating the dynamic landscape of intracellular calcium sensing, the selection of an appropriate fluorescent indicator is paramount. This guide provides an objective comparison of the ratiometric indicator Fura-5F AM against a new generation of calcium sensors, supported by experimental data and detailed protocols to inform your selection process.
The precise measurement of intracellular calcium (Ca²⁺) dynamics is fundamental to understanding a vast array of cellular processes, from signal transduction and muscle contraction to apoptosis and neuroplasticity. For decades, fluorescent indicators have been indispensable tools for visualizing these intricate Ca²⁺ signals. Fura-5F, a derivative of the well-established Fura-2, offers ratiometric measurement capabilities, which provide robust and quantifiable data by minimizing the impact of experimental variables such as dye concentration and cell thickness. However, the field has seen the emergence of novel sensors with purported improvements in brightness, signal-to-noise ratio, and kinetic properties. This guide will benchmark this compound against prominent newer chemical dyes like Fluo-8, Cal-520, and Rhod-4, as well as the genetically encoded GCaMP series, to provide a clear perspective on their relative performance.
At a Glance: Key Performance Metrics
The choice of a calcium indicator is often a trade-off between various performance characteristics. The following tables summarize the key quantitative metrics for this compound and its modern counterparts.
Table 1: Performance Comparison of Chemical Calcium Indicators
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation (nm) | Emission (nm) | Brightness (Quantum Yield x Extinction Coefficient) | Key Features |
| Fura-5F | ~400 nM[1][2] | 336 / 363[1] | 512[1] | Moderate | Ratiometric (dual excitation), UV-excitable.[1] |
| Fluo-8 | ~389 nM | ~490 | ~514 | High | High signal-to-noise ratio, improved cell loading at room temperature. |
| Cal-520 / Calbryte-520 | ~320 nM | ~492 | ~514 | Very High | Excellent signal-to-noise ratio, superior intracellular retention.[3][4][5][6][7] |
| Rhod-4 | ~230 nM | ~544 | ~574 | High | Red-shifted spectra for multiplexing and reduced phototoxicity.[8] |
Table 2: Performance Comparison of Genetically Encoded Calcium Indicators (GECIs)
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation (nm) | Emission (nm) | Brightness (Quantum Yield x Extinction Coefficient) | Key Features |
| GCaMP6f | ~375 nM | ~488 | ~510 | High | Fast kinetics, suitable for detecting single action potentials. |
In-Depth Comparison
This compound: The Ratiometric Workhorse
Fura-5F belongs to the Fura family of ratiometric indicators, which allow for the precise quantification of intracellular Ca²⁺ concentrations. By taking the ratio of fluorescence emission at two different excitation wavelengths (typically 340 nm and 380 nm), measurements become largely independent of dye concentration, photobleaching, and cell volume changes.[9][10][11][12] This makes Fura-5F a robust choice for quantitative studies. However, its reliance on UV excitation can be phototoxic to cells over long imaging periods and may cause autofluorescence in some biological samples.[13]
The New Wave of Single-Wavelength Indicators: Fluo-8 and Cal-520
Fluo-8 and Cal-520 represent significant advancements in single-wavelength green fluorescent indicators. Both offer substantial improvements in brightness and signal-to-noise ratio compared to their predecessors like Fluo-4.[14]
-
Fluo-8 is noted for its enhanced cell loading efficiency, often allowing for incubation at room temperature, which can be less stressful for cells compared to the 37°C required for many other dyes.[8]
-
Cal-520 and its counterpart Calbryte-520 are distinguished by their exceptional signal-to-noise ratio and superior intracellular retention, minimizing dye leakage during experiments.[3][4][5][6][7] This makes them particularly well-suited for long-term imaging studies and high-throughput screening applications.
While these single-wavelength indicators are significantly brighter than Fura-5F, they do not offer the intrinsic ratiometric correction. However, for many applications, particularly those focused on detecting transient Ca²⁺ signals rather than absolute quantification, their superior brightness and photostability are significant advantages.
Expanding the Spectrum: The Red-Shifted Rhod-4
Rhod-4 is a red-shifted calcium indicator that offers several key advantages. Its excitation and emission spectra in the longer wavelength range reduce phototoxicity and minimize autofluorescence from cellular components.[8] This also makes it an ideal candidate for multiplexing experiments with green fluorescent proteins (GFPs) or other green-emitting probes.
The Genetic Revolution: GCaMP Sensors
Genetically encoded calcium indicators (GECIs) like the GCaMP series have revolutionized in vivo and targeted-cell imaging. Because they are genetically expressed, they can be targeted to specific cell types or subcellular compartments, providing a level of specificity unattainable with chemical dyes. GCaMP6f, with its fast kinetics, is capable of detecting single neuronal action potentials.[15][16][17][18] However, the signal-to-noise ratio of GECIs can be lower than that of the brightest chemical indicators, and their expression levels can vary between cells.
Experimental Protocols
To facilitate a direct comparison of these calcium sensors, the following experimental protocols are provided. These are generalized protocols and may require optimization for specific cell types and experimental conditions.
Cell Loading with Chemical Indicators (this compound, Fluo-8 AM, Cal-520 AM, Rhod-4 AM)
-
Prepare Stock Solution: Dissolve the AM ester of the chosen indicator in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.
-
Prepare Loading Buffer: On the day of the experiment, dilute the stock solution into a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to a final working concentration of 1-5 µM. To aid in dye loading, 0.02% Pluronic F-127 can be included. For indicators prone to leakage, 1-2.5 mM probenecid (B1678239) can be added to the loading and imaging buffers.
-
Cell Loading: Remove the cell culture medium and wash the cells once with the physiological buffer. Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C (or room temperature for Fluo-8).
-
Wash: After incubation, gently wash the cells two to three times with the physiological buffer to remove extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes at room temperature in the physiological buffer to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: Proceed with fluorescence microscopy using the appropriate filter sets for the chosen indicator.
Transfection with Genetically Encoded Indicators (GCaMP)
-
Plasmid Preparation: Obtain a plasmid containing the GCaMP variant of choice.
-
Transfection: Transfect the plasmid into the desired cell line using a suitable transfection reagent or method (e.g., electroporation, viral transduction).
-
Expression: Allow 24-72 hours for the cells to express the GCaMP protein. The optimal expression time should be determined empirically.
-
Imaging: Mount the cells on the microscope and image using a standard FITC/GFP filter set.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate a typical calcium signaling pathway and the experimental workflow for using calcium indicators.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. stratech.co.uk [stratech.co.uk]
- 4. interchim.fr [interchim.fr]
- 5. Prolonged Retention of Calbryte™ 520 Am for in Vitro Analysis | AAT Bioquest [aatbio.com]
- 6. Calbryte™ 520 AM | AAT Bioquest [aatbio.com]
- 7. A novel Ca2+ indicator for long-term tracking of intracellular calcium flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhod-4™, AM | AAT Bioquest [aatbio.com]
- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 10. Fura-2 AM | AAT Bioquest [aatbio.com]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 15. Deciphering the molecular mechanism responsible for GCaMP6m's Ca2+-dependent change in fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two-Photon Fluorescent Probes | Janelia Research Campus [janelia.org]
- 17. researchgate.net [researchgate.net]
- 18. GCaMP6f :: Fluorescent Protein Database [fpbase.org]
Safety Operating Guide
Essential Safety and Handling of Fura-5F AM: A Guide for Researchers
For Immediate Use: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of Fura-5F AM, a fluorescent calcium indicator. This document provides procedural steps to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
This compound is a valuable tool for researchers and drug development professionals investigating intracellular calcium signaling. As a membrane-permeant acetoxymethyl (AM) ester, it requires careful handling to ensure user safety and experimental success. This guide outlines the essential personal protective equipment (PPE), step-by-step handling protocols, and disposal procedures for this compound.
Personal Protective Equipment (PPE) and Safety Data
| Parameter | Specification/Recommendation | Rationale |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of this compound solutions or the powder form. |
| Hand Protection | Disposable nitrile gloves.[1] | Provides a barrier against skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. Use a certified respirator if creating aerosols or handling large quantities. | Minimizes inhalation risk. |
| Hazard Phrases (for Fluo-5F AM) | H303, H313, H333: May be harmful if swallowed, in contact with skin, or if inhaled.[2] | Indicates potential health hazards upon exposure. |
| Precautionary Phrases (for Fluo-5F AM) | R20, R21, R22: Harmful by inhalation, in contact with skin, and if swallowed.[2] | Reinforces the need for protective measures to avoid exposure. |
Experimental Protocol: Safe Handling of this compound
Following a standardized protocol is crucial for both safety and experimental reproducibility.
1. Receiving and Storage:
-
Upon receipt, inspect the vial for any damage.
-
Store this compound desiccated and protected from light at ≤–20°C.[3]
-
Before opening, allow the vial to warm to room temperature to prevent condensation.[3]
2. Preparation of Stock Solution:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear all recommended PPE (lab coat, gloves, and safety glasses).
-
Prepare a 1–5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3]
-
Ensure the solution is thoroughly mixed. Dissolution may be slow.[3]
-
Store the DMSO stock solution in small aliquots at ≤–20°C, protected from light and moisture.[3]
3. Loading Cells with this compound:
-
Dilute the this compound DMSO stock solution into a suitable aqueous buffer to the final working concentration (typically 0.1 µM to 5 µM).[3]
-
Mix well to ensure homogeneity.
-
Incubate the cells with the this compound loading solution for the desired time and temperature as determined by your specific experimental protocol.
-
After incubation, wash the cells with fresh buffer to remove extracellular dye.
4. Decontamination:
-
Wipe down all work surfaces with a suitable laboratory disinfectant or 70% ethanol (B145695) after handling this compound.
-
Dispose of all contaminated consumables as outlined in the disposal plan.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure laboratory safety.
-
Unused this compound Powder: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
DMSO Stock Solutions: Collect in a designated, labeled hazardous waste container for organic solvents.
-
Aqueous Solutions: Collect in a labeled aqueous hazardous waste container.
-
Contaminated Consumables: All pipette tips, tubes, gloves, and other disposable items that have come into contact with this compound should be placed in a designated hazardous waste bag or container for solid chemical waste.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from receiving to disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
